molecular formula C28H31IN4O5 B1244967 Dar-4M AM

Dar-4M AM

Número de catálogo: B1244967
Peso molecular: 630.5 g/mol
Clave InChI: WWWALAHAGHMCJG-UHFFFAOYSA-N
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Descripción

Dar-4M AM, also known as this compound, is a useful research compound. Its molecular formula is C28H31IN4O5 and its molecular weight is 630.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C28H31IN4O5

Peso molecular

630.5 g/mol

Nombre IUPAC

[9-[2-(acetyloxymethoxycarbonyl)-3-amino-4-(methylamino)phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;iodide

InChI

InChI=1S/C28H30N4O5.HI/c1-16(33)35-15-36-28(34)26-21(11-12-22(30-2)27(26)29)25-19-9-7-17(31(3)4)13-23(19)37-24-14-18(32(5)6)8-10-20(24)25;/h7-14H,15H2,1-6H3,(H2,29,34);1H

Clave InChI

WWWALAHAGHMCJG-UHFFFAOYSA-N

SMILES canónico

CC(=O)OCOC(=O)C1=C(C=CC(=C1N)NC)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[I-]

Sinónimos

DAR-4M AM
DAR-4MAM
diaminorhodamine-4M acetoxymethyl este

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DAR-4M AM for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM), focusing on its mechanism of action for the detection of nitric oxide (NO). This document details the probe's characteristics, the chemical basis of its NO detection, experimental protocols for its use, and relevant quantitative data to aid researchers in its effective application.

Introduction to this compound

Nitric oxide is a crucial signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods. This compound is a cell-permeable fluorescent probe specifically designed for the detection of intracellular NO in living cells.[1][2][3] It offers several advantages over other NO probes, including greater photostability and less pH dependence in the physiological range.[1][2]

Mechanism of Action

The detection of intracellular NO by this compound is a two-step process:

  • Cellular Uptake and Activation: this compound is an acetoxymethyl ester derivative of DAR-4M, which renders the molecule cell-permeable.[2] Once it diffuses across the cell membrane into the intracellular space, endogenous esterases cleave the acetoxymethyl (AM) group.[1][2] This hydrolysis reaction yields the cell-impermeable form, DAR-4M, which is effectively trapped within the cell.[1][2]

  • Nitric Oxide Detection and Fluorescence: The resulting DAR-4M molecule is non-fluorescent.[1] In the presence of nitric oxide and oxygen, DAR-4M undergoes a reaction to form a highly fluorescent and stable triazole derivative, DAR-4M T.[1] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.[1] The actual reactive species are thought to be NO+ equivalents, such as dinitrogen trioxide (N₂O₃), which are generated from the rapid autoxidation of NO.[4]

It is important to note that while DAR-4M is a sensitive probe for NO, it is more accurately described as a sensor for reactive nitrogen species (RNS).[3][5] The fluorescence yield can be increased in the presence of both NO and other RNS, but not in the presence of non-NO RNS alone.[6] Therefore, the use of nitric oxide synthase (NOS) inhibitors is recommended to confirm that the observed fluorescence signal is derived from NOS-produced NO.[3]

Signaling Pathway and Detection Principle

The following diagram illustrates the mechanism of intracellular NO detection by this compound.

DAR4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-4M AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR-4M AM_int This compound DAR-4M AM_ext->DAR-4M AM_int Diffusion DAR-4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR-4M AM_int->DAR-4M Hydrolysis DAR-4M T DAR-4M T (Fluorescent) DAR-4M->DAR-4M T Reaction Esterases Intracellular Esterases Esterases->DAR-4M AM_int NO_O2 Nitric Oxide (NO) + Oxygen (O2) NO_O2->DAR-4M Experimental_Workflow A 1. Cell Preparation (Culture and harvest cells) B 2. This compound Loading (Incubate cells with 5-10 µM this compound) A->B C 3. Washing (Remove extracellular probe) B->C D 4. Stimulation (Induce NO production with agonist) C->D E 5. Data Acquisition (Fluorescence Microscopy or Flow Cytometry) D->E F 6. Data Analysis E->F

References

A Technical Guide to Dar-4M AM Fluorescence for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM) as a fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS). This document provides a comprehensive overview of its mechanism of action, experimental protocols, and key quantitative data to empower researchers in their study of NO signaling in various physiological and pathological contexts.

Core Principle of Detection

This compound is a cell-permeable probe designed for the detection of intracellular nitric oxide.[1] The detection mechanism is a two-step process. First, the non-fluorescent this compound readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent Dar-4M.[2][3] This process effectively traps the probe within the cell.

In the second step, in the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, known as DAR-4M T.[1][2][4] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.[2] It is important to note that the reaction is not directly with NO but with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO in an aerobic aqueous environment.[5] The formation of N₂O₃ is dependent on the presence of NO, making the fluorescence of DAR-4M T a reliable indicator of NO production.[5]

Key Advantages:
  • High Sensitivity: Capable of detecting nanomolar concentrations of NO.[1][6]

  • Photostability: Allows for long-term imaging experiments with minimal photobleaching.[1]

  • Favorable Spectral Properties: With excitation and emission in the visible range, it minimizes cellular autofluorescence.[1]

  • Broad pH Range: The fluorescence of DAR-4M T is not significantly dependent on pH in the physiological range, and it is effective over a wide pH range from 4 to 12.[4][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its fluorescent product, DAR-4M T.

ParameterValueReference
This compound Molecular Weight ~630.47 g/mol [6]
Excitation Maximum (Ex) ~560 nm[1][2][9]
Emission Maximum (Em) ~575 nm[1][2][9]
Detection Limit ~10 nM[6]
Fluorescence Quantum Yield Increase ~840-fold greater for DAR-4M T than Dar-4M[6]
Optimal Working Concentration 5 - 10 µM[7][9]
Effective pH Range 4 - 12[4][7][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the detection of intracellular NO using this compound and fluorescence microscopy.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.[1]

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[1]

  • Imaging Buffer: Use an appropriate physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

Cell Staining Protocol
  • Cell Culture: Culture cells in a suitable vessel (e.g., chamber slides, 96-well plate) to the desired confluency. Ensure cells are healthy and in the logarithmic growth phase.[3]

  • Preparation of Loading Solution: On the day of the experiment, prepare the this compound working solution at a final concentration of 5-10 µM in pre-warmed cell culture medium or imaging buffer.[3][7][9] To aid in dye loading, pre-mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[1]

  • Cell Loading: Wash the cultured cells twice with pre-warmed PBS to remove any residual medium.[3] Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.[1]

  • Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any excess extracellular probe.[1][2]

  • De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]

Stimulation of NO Production and Imaging
  • Stimulation: For experiments involving the modulation of NO production, add the prepared working solutions of eNOS activators (e.g., acetylcholine), inhibitors (e.g., L-NAME), or test compounds to the respective wells.[2][3] Include appropriate controls:

    • Unstimulated Control: Cells in medium only.[2]

    • Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP).[2]

    • Negative Control: Pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation.[2]

  • Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~560 nm / ~575 nm).[1] Acquire images using consistent settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.

  • Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software. Normalize the fluorescence intensity of the treatment groups to the basal control group.[3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Dar4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar4M_AM_int This compound Dar4M_AM_ext->Dar4M_AM_int Diffusion Dar4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar4M_AM_int->Dar4M Hydrolysis Esterases Intracellular Esterases Dar4M_T DAR-4M T (Highly Fluorescent) Dar4M->Dar4M_T Reaction NO Nitric Oxide (NO) + Oxygen (O2)

Caption: Mechanism of intracellular NO detection by this compound.

Experimental_Workflow Start Start: Culture Cells Prepare Prepare this compound Loading Solution Start->Prepare Load Load Cells with This compound Prepare->Load Wash1 Wash to Remove Excess Probe Load->Wash1 Deesterify Allow for De-esterification Wash1->Deesterify Stimulate Stimulate NO Production (e.g., with agonists) Deesterify->Stimulate Image Acquire Fluorescence Images Stimulate->Image Analyze Analyze Image Data Image->Analyze End End Analyze->End eNOS_Signaling Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor IP3 IP3 Pathway Receptor->IP3 CaM Ca2+/Calmodulin IP3->CaM eNOS eNOS CaM->eNOS NO_Citrulline NO + L-Citrulline eNOS->NO_Citrulline L_Arginine L-Arginine L_Arginine->eNOS Dar4M Dar-4M NO_Citrulline->Dar4M Reacts with Fluorescence Fluorescence Dar4M->Fluorescence

References

Dar-4M AM: A Technical Guide for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dar-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester), a fluorescent probe for the detection of nitric oxide (NO). This document covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and analysis.

Core Chemical and Physical Properties

This compound is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M). The acetoxymethyl (AM) ester group facilitates its passage across the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to the cell-impermeable DAR-4M, which then serves as the active sensor for nitric oxide.

Physicochemical and Spectroscopic Properties
PropertyValueReference
Chemical Formula C₂₈H₃₁IN₄O₅
Molecular Weight 630.47 g/mol
Appearance Dark red solution
Purity ≥98% (HPLC)
Excitation Wavelength (λex) ~560 nm
Emission Wavelength (λem) ~575 nm
Quantum Yield (Φ) 0.42 (for DAR-4M T)
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹ (for DAR-4M T)
Detection Limit ~10 nM
Optimal pH Range 4-12[1][2][3]
Solubility and Storage
ParameterDetailsReference
Solubility Soluble in DMSO[4]
Storage Conditions Store at -20°C, protected from light.
Handling Provided as a solution in DMSO. It is recommended to aliquot upon first use to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

The detection of nitric oxide by this compound is a two-step process that occurs intracellularly.

  • Cellular Uptake and Activation : The cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl ester groups, converting it into the cell-impermeable and non-fluorescent Dar-4M. This process effectively traps the probe within the cell.

  • Nitric Oxide Detection and Fluorescence : In the presence of nitric oxide and oxygen, Dar-4M undergoes an irreversible reaction to form a highly fluorescent triazole derivative, referred to as DAR-4M T. The resulting fluorescence intensity is directly proportional to the concentration of nitric oxide. This reaction is characterized by a significant increase in fluorescence quantum efficiency, reported to be approximately 840-fold.

Dar4M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Diffusion Dar-4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar-4M_AM_int->Dar-4M Intracellular Esterases Dar-4M_T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M_T NO Nitric Oxide (NO) + O₂ NO->Dar-4M_T

Mechanism of Intracellular Nitric Oxide Detection by this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in cultured cells for fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in approximately 1.59 mL of anhydrous DMSO.

  • Working Solution (5-10 µM): On the day of the experiment, dilute the this compound stock solution in a suitable buffer (e.g., pre-warmed PBS or cell culture medium) to the final desired working concentration.

Staining Protocol for Cultured Cells (Fluorescence Microscopy)
  • Cell Culture: Grow cells to the desired confluency on a suitable imaging vessel (e.g., chamber slides or 96-well plates).

  • Washing: Wash the cells twice with pre-warmed PBS to remove any residual medium.

  • Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.

  • De-esterification: Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification.

  • Stimulation (Optional): To investigate NO production in response to a stimulus, add the test compound or agonist to the cells. Include appropriate positive (e.g., an NO donor) and negative (e.g., an NOS inhibitor like L-NAME) controls.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).

Experimental_Workflow_Microscopy A Culture Cells B Wash with PBS A->B C Load with this compound (30-60 min, 37°C) B->C D Wash to Remove Excess Probe C->D E De-esterification (15-30 min, 37°C) D->E F Stimulate NO Production (Optional) E->F G Fluorescence Imaging (Ex/Em: ~560/580 nm) F->G

General Experimental Workflow for Fluorescence Microscopy.
Protocol for Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in pre-warmed cell culture medium.

  • Loading: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium.

  • Stimulation (Optional): Resuspend the cells in fresh medium and add stimuli or inhibitors as required for the experiment.

  • Final Wash: Wash the cells once with PBS or an appropriate flow cytometry buffer.

  • Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for orange fluorescence (~575 nm).

Data Interpretation and Considerations

  • Cytotoxicity: At working concentrations of around 10 µM, clear cytotoxicity has not been observed.[1] However, it is advisable to perform a toxicity assay if higher concentrations are used or if the cells are particularly sensitive.

  • Interfering Substances: Phenol (B47542) red and other fluorescent compounds in the cell culture medium can interfere with the signal. The presence of serum or BSA may also reduce the efficiency of NO detection.

  • Specificity: While this compound is a sensitive probe for nitric oxide, it is more broadly described as a sensor for reactive nitrogen species (RNS). The fluorescent yield can be enhanced in the presence of other RNS in addition to NO.

  • pH Dependence: A key advantage of Dar-4M is its stability and functionality over a wide pH range (4-12), making it more versatile than other NO probes like DAF-2.[1][3]

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Fluorescence Signal Check_Conc Is this compound concentration optimal (5-10 µM)? Start->Check_Conc Check_pH Is buffer pH within 4-12 range? Check_Conc->Check_pH Yes Adjust_Conc Adjust Concentration Check_Conc->Adjust_Conc No Check_Loading Was loading time sufficient (30-60 min)? Check_pH->Check_Loading Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_NO Is NO actually being produced? (Use positive control) Check_Loading->Check_NO Yes Adjust_Loading Increase Loading Time Check_Loading->Adjust_Loading No Check_Interference Are interfering substances (e.g., phenol red) present? Check_NO->Check_Interference Yes Verify_NO Verify NO Production Check_NO->Verify_NO No Success Signal Optimized Check_Interference->Success No Remove_Interference Use Phenol Red-Free Medium Check_Interference->Remove_Interference Yes Adjust_Conc->Check_pH Adjust_pH->Check_Loading Adjust_Loading->Check_NO Verify_NO->Check_Interference Remove_Interference->Success

Troubleshooting Logic for this compound Fluorescence Experiments.

References

Dar-4M AM acetoxymethyl ester hydrolysis mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis Mechanism of Dar-4M AM Acetoxymethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminorhodamine-4M acetoxymethyl ester (this compound) is a pivotal fluorescent probe for the real-time detection of intracellular nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. The efficacy of this compound hinges on its intracellular hydrolysis by esterases, a critical activation step that transforms the cell-permeable probe into its cell-impermeable, NO-reactive form. This technical guide provides a comprehensive examination of the hydrolysis mechanism of this compound, detailing the subsequent detection of nitric oxide. It includes a compilation of quantitative data, detailed experimental protocols for its application, and visualizations of the key pathways and workflows to support researchers in its effective use.

Introduction

Nitric oxide (NO) is a transient, endogenously produced gasotransmitter that plays a crucial role in a wide array of biological functions, including neurotransmission, vasodilation, and the immune response.[1] Given its significance, the ability to accurately detect and quantify intracellular NO is paramount for advancing our understanding of its roles in health and disease. This compound has emerged as a robust tool for this purpose, offering advantages such as high sensitivity, photostability, and a broad effective pH range.[2][3]

This guide focuses on the foundational step in the use of this compound: the hydrolysis of its acetoxymethyl ester groups. This process is essential for trapping the probe within the cell and enabling its interaction with intracellular NO.

The Hydrolysis and Nitric Oxide Detection Mechanism

The detection of intracellular nitric oxide using this compound is a two-step process that begins with the enzymatic hydrolysis of the this compound molecule.

Cellular Uptake and Esterase-Mediated Hydrolysis

This compound is a non-fluorescent and cell-permeable derivative of diaminorhodamine-4M.[4] Its lipophilic nature, conferred by the acetoxymethyl (AM) ester groups, allows it to readily diffuse across the cell membrane into the cytoplasm.[5][6]

Once inside the cell, ubiquitous intracellular esterases recognize and cleave the AM ester groups.[1][7] This enzymatic hydrolysis releases the acetoxymethyl groups, converting this compound into its polar, cell-impermeable form, Dar-4M.[5][8] This transformation effectively traps the probe within the cell, a prerequisite for the detection of intracellular NO.[5] The hydrolysis of the AM ester yields an unstable acetal (B89532) intermediate that rapidly decomposes.[9]

Reaction with Nitric Oxide

The de-esterified and trapped Dar-4M is the active sensor for nitric oxide.[7] In the presence of NO and oxygen, the vicinal diamine moiety of Dar-4M reacts with dinitrogen trioxide (N₂O₃), which is formed from the auto-oxidation of NO.[10] This reaction results in the formation of a stable and highly fluorescent triazole derivative, known as Dar-4M T.[1][10] The fluorescence intensity of Dar-4M T is directly proportional to the concentration of nitric oxide.[7] This significant increase in fluorescence, reported to be an 840-fold enhancement in quantum efficiency, allows for the sensitive detection of NO.[11]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound and its fluorescent product.

ParameterValueReference
This compound
Molecular Weight~630.47 g/mol [5]
Recommended Working Concentration5 - 10 µM[2][12]
Dar-4M T (Fluorescent Product)
Excitation Maximum (λex)~560 nm[1][2]
Emission Maximum (λem)~575 nm[1][2]
Effective pH Range4 - 12[2][5]
Detection Limit~10 nM[11]
Fluorescence Quantum Yield (Φ) Increase~840-fold[7][11]

Experimental Protocols

The following are detailed methodologies for the application of this compound in detecting intracellular nitric oxide.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture to avoid repeated freeze-thaw cycles.[8]

  • Pluronic F-127 Stock Solution (20% w/v in DMSO): This can aid in the dispersion of the lipophilic this compound in aqueous media.[8]

  • Working Solution: Immediately before use, prepare a working solution by diluting the this compound stock solution in serum-free cell culture medium or an appropriate buffer to a final concentration of 5-10 µM.[10]

Staining Protocol for Adherent Cells
  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).[10]

  • Washing: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[10]

  • Probe Loading: Incubate the cells with the this compound working solution for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[3][10]

  • Washing: Remove the loading solution and wash the cells twice with warm PBS or HBSS to remove any excess extracellular probe.[3][10]

  • De-esterification: Add fresh, pre-warmed culture medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.[8]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[3]

Staining Protocol for Suspension Cells
  • Cell Harvesting: Harvest the cells and wash them once with PBS or HBSS.[1]

  • Cell Resuspension: Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Probe Loading: Add the this compound working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium or buffer.[1]

  • Final Resuspension: Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy or flow cytometry.[1][3]

Visualizations

Signaling Pathway

hydrolysis_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound (Cell-Permeable, Non-Fluorescent) Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Passive Diffusion Dar-4M Dar-4M (Cell-Impermeable, NO-Reactive) Dar-4M_AM_int->Dar-4M Hydrolysis Esterases Intracellular Esterases Esterases->Dar-4M Dar-4M_T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M_T NO Nitric Oxide (NO) + O2 NO->Dar-4M_T

Caption: Intracellular hydrolysis and NO detection mechanism of this compound.

Experimental Workflow

experimental_workflow prep Prepare this compound Working Solution (5-10 µM) load Incubate Cells with this compound (30-60 min, 37°C) prep->load culture Culture Cells to Desired Confluency wash1 Wash Cells with Warm Buffer (PBS/HBSS) culture->wash1 wash1->load wash2 Wash Cells to Remove Excess Probe load->wash2 deesterify Incubate for De-esterification (15-30 min, 37°C) wash2->deesterify stimulate Stimulate NO Production (Optional) deesterify->stimulate image Fluorescence Imaging/Flow Cytometry (Ex/Em: ~560/~575 nm) stimulate->image

Caption: General experimental workflow for intracellular NO detection.

Conclusion

The hydrolysis of this compound by intracellular esterases is a fundamental and enabling step for the detection of nitric oxide in living cells. This process ensures the intracellular accumulation of the probe and its conversion to an NO-sensitive form. A thorough understanding of this mechanism, coupled with the appropriate experimental protocols, is essential for researchers, scientists, and drug development professionals to reliably and accurately measure intracellular nitric oxide, thereby facilitating further discoveries in the vast field of NO biology.

References

spectral properties of Dar-4M AM excitation and emission

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Properties and Application of DAR-4M AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial, yet transient, signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions. Diaminorhodamine-4M acetoxymethyl ester (this compound) is a cell-permeable fluorescent probe specifically designed for the detection and quantification of intracellular nitric oxide in living cells.[1][2][3] This guide provides a comprehensive overview of the spectral properties, mechanism of action, and detailed experimental protocols for the application of this compound.

Core Spectral and Chemical Properties

This compound is valued for its favorable spectral characteristics, which include high photostability and fluorescence emission in the orange-red spectrum, minimizing interference from cellular autofluorescence.[1][4] A key advantage of the DAR-4M system is that its fluorescence is largely independent of pH within a wide physiological range (pH 4-12), making it more robust than other NO probes like DAF-2.[1][2][5][6]

The spectral and quantitative properties of the NO-reactive form, DAR-4M, are summarized below.

PropertyValueReference
Excitation Maximum (λex)~560 nm[1][2][7]
Emission Maximum (λem)~575 nm[1][2][7]
Molar Extinction Coeff. (ε)76,000 M⁻¹cm⁻¹[2][5]
Quantum Yield (Φ)0.42[2][5]
Detection Limit~10 nM[8]
Fluorescence ColorOrange[1][2]

Principle of Nitric Oxide Detection

The detection mechanism involves a two-step process that transforms the non-fluorescent probe into a highly fluorescent product in the presence of nitric oxide.

  • Cellular Uptake and Activation : The cell-permeable this compound passively diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups.[1][3][7] This hydrolysis reaction traps the now cell-impermeable and NO-reactive DAR-4M molecule within the cytoplasm.[1][2]

  • Reaction with Nitric Oxide : In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form a stable and highly fluorescent triazole derivative, DAR-4M T.[1][6][7] The resulting fluorescence intensity is directly proportional to the concentration of NO.[1][6]

It is important to note that while DAR-4M is a sensitive probe for NO, some studies suggest it may be more accurately described as a sensor for reactive nitrogen species (RNS) in general, as its fluorescent yield can be affected by the presence of other oxidants.[4][9][10]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR4M_AM_int This compound DAR4M_AM_ext->DAR4M_AM_int Passive Diffusion DAR4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM_int->DAR4M Hydrolysis DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T Reaction Esterases Intracellular Esterases Esterases->DAR4M_AM_int NO_O2 Nitric Oxide (NO) + Oxygen (O2) NO_O2->DAR4M

Mechanism of intracellular NO detection by this compound.

Experimental Protocols

This section provides a general, adaptable protocol for measuring intracellular NO production. Optimal conditions, such as probe concentration and incubation time, may vary by cell type and experimental design.[2][3]

Reagent Preparation
  • This compound Stock Solution (1 mM) : Dissolve this compound powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] For example, dissolve 1 mg of this compound (MW: ~630.47 g/mol ) in approximately 1.59 mL of DMSO. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[7]

  • Pluronic F-127 Stock Solution (Optional, 20% w/v) : To aid in the dispersion of the lipophilic this compound in aqueous media, a stock solution of Pluronic F-127 can be prepared by dissolving 200 mg in 1 mL of anhydrous DMSO.[7]

  • This compound Working Solution : Immediately before use, dilute the 1 mM stock solution to a final working concentration in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or serum-free medium. The recommended final concentration is typically between 5-10 µM.[2][4][11] If using Pluronic F-127, it can be added to the working solution at a final concentration of 0.02%.

ParameterRecommended RangeNotes
Working Concentration 5 - 10 µMTitration is recommended to find the optimal concentration for your specific cell type and to minimize potential cytotoxicity.[2][11]
Incubation Time 20 - 60 minutesDependent on cell type; for example, 30 minutes has been reported for primary cultured endothelial cells.[2][12]
Incubation Temperature 37°CStandard cell culture conditions should be maintained.
Cell Loading and NO Detection Workflow

The general workflow involves preparing the cells, loading them with the probe, stimulating NO production, and measuring the fluorescent signal.[1]

  • Cell Preparation : Culture cells to the desired confluency on a suitable platform for the intended analysis (e.g., 96-well black-wall/clear-bottom plates for plate readers, chamber slides for microscopy).[3]

  • Washing : Gently wash the cells once or twice with a pre-warmed physiological buffer (e.g., PBS or HBSS) to remove residual culture medium and serum.[1][3]

  • Probe Loading : Add the freshly prepared this compound working solution to the cells and incubate at 37°C for the determined time (e.g., 20-60 minutes), protected from light.[3][13]

  • Washing : After incubation, remove the loading solution and wash the cells once with the pre-warmed buffer to remove any extracellular probe.[1]

  • Stimulation & Controls : Add fresh buffer or medium to the cells.

    • Experimental Samples : Treat cells with the experimental compound(s) to induce NO production.

    • Positive Control : Treat cells with a known NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP; or Diethylamine NONOate, DEA/NONOate).[1][4]

    • Negative Control : Pre-incubate cells with an NO synthase inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation, or add an NO scavenger (e.g., 100 µM carboxy-PTIO) along with the stimulus.[1][13]

  • Fluorescence Measurement : Incubate for the desired stimulation period at 37°C, protected from light. Measure the fluorescence intensity using an appropriate instrument.

    • Fluorescence Microscope : Use a filter set appropriate for rhodamine (e.g., Excitation ~560 nm, Emission ~575 nm).[7]

    • Flow Cytometer : Use a laser for excitation at ~560 nm (e.g., yellow-green laser) and corresponding emission filters for orange fluorescence (~575 nm).[1]

    • Microplate Reader : Set the excitation wavelength to ~560 nm and the emission wavelength to ~575 nm.[4][14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (Plate cells to desired confluency) C 3. Probe Loading (Wash cells, then incubate with this compound) A->C B 2. Reagent Preparation (Prepare this compound working solution) B->C D 4. Wash (Remove extracellular probe) C->D E 5. Stimulation (Add experimental compounds and controls) D->E F 6. Incubation (Allow time for NO production and reaction) E->F G 7. Data Acquisition F->G H Microscopy G->H I Flow Cytometry G->I J Plate Reader G->J

General experimental workflow for intracellular NO detection.

References

The Definitive Guide to Nitric Oxide Imaging with Dar-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant advantages of using Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM) for the fluorescent imaging of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This document provides a comprehensive overview of the probe's mechanism, quantitative performance data, detailed experimental protocols, and visualizations of key pathways and workflows to empower researchers in their quest to unravel the complex roles of NO.

Core Advantages of this compound for Nitric Oxide Detection

This compound has emerged as a superior fluorescent probe for NO imaging, offering several distinct advantages over earlier probes like DAF-2 DA. Its rhodamine-based structure provides inherent photostability, making it well-suited for long-term imaging experiments with minimal signal degradation.[1][2] A key benefit is its utility across a broad pH range (4-12), ensuring reliable performance in various cellular environments, a significant improvement over the more pH-sensitive fluorescein-based probes.[3][4][5] Furthermore, its longer excitation and emission wavelengths (~560/575 nm) help to minimize interference from cellular autofluorescence, which typically occurs in the green spectrum, leading to an improved signal-to-noise ratio.[1][6]

The detection mechanism of this compound is a two-step intracellular process. The cell-permeable this compound readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases, cleaving the acetoxymethyl (AM) ester group.[3] This conversion traps the now cell-impermeable and NO-reactive Dar-4M molecule within the cytoplasm.[3] In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[3] The intensity of this fluorescence is directly proportional to the concentration of intracellular NO.[3]

Quantitative Performance of Nitric Oxide Probes

The selection of a fluorescent probe is a critical decision in experimental design. The following table summarizes key quantitative performance indicators for this compound and provides a comparison with the commonly used DAF-2 probe.

FeatureThis compoundDAF-2 DAReference(s)
Target Analyte Nitric Oxide (NO)Nitric Oxide (NO)[5]
Excitation Max. ~560 nm~495 nm[1][3]
Emission Max. ~575 nm~515 nm[1][3]
Fluorescence Color OrangeGreen[3][5]
Detection Limit ~7-10 nM~5 nM[6]
pH Sensitivity Stable over a wide pH range (4-12)Optimal in neutral to slightly alkaline range[2][4][5]
Photostability HighModerate[1][2][6]
Cell Permeability Yes (as AM ester)Yes (as diacetate)[3][5]
Quantum Yield (Φ) 0.42 (for DAR-4M T)Not specified[4]

Experimental Protocols

Accurate and reproducible results in NO imaging hinge on meticulous experimental execution. The following protocols provide a detailed methodology for the use of this compound in both fluorescence microscopy and flow cytometry applications.

Protocol for Intracellular Nitric Oxide Detection using this compound for Fluorescence Microscopy

This protocol is adapted for use in cultured adherent cells.[1][5]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on glass-bottom dishes or coverslips

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or NO synthase (NOS) inhibitor (e.g., L-NAME) for controls

  • Fluorescence microscope with appropriate filters for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[1][2]

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform.

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 5-10 µM.[2][4]

    • To aid in dye loading, pre-mixing the required volume of this compound stock with an equal volume of 20% (w/v) Pluronic F-127 before final dilution can be beneficial.[1]

    • Remove the culture medium from the cells and wash twice with pre-warmed buffer.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1][5] The optimal loading time may vary depending on the cell type.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed buffer to remove any extracellular probe.[1][5]

  • De-esterification: Add fresh buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]

  • Stimulation of NO Production (Optional): If studying induced NO production, replace the buffer with fresh, pre-warmed medium containing the desired stimulus (e.g., agonist, experimental compound). Incubate for the desired period at 37°C, protected from light.

  • Fluorescence Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire images using filters appropriate for Dar-4M T fluorescence.

    • Time-lapse imaging can be performed to monitor the dynamics of NO production.

  • Data Analysis: Quantify the fluorescence intensity of specific regions of interest using image analysis software. The change in fluorescence intensity is proportional to the amount of NO produced. For specificity control, pre-incubate cells with a NOS inhibitor like L-NAME to confirm the signal is from NO.[1]

Protocol for Intracellular Nitric Oxide Detection using this compound for Flow Cytometry

This protocol is designed for quantifying NO production in a cell suspension.[3]

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS) or HBSS

  • Suspension cells or detached adherent cells

  • Flow cytometer with a laser for excitation at ~560 nm (e.g., yellow-green laser) and appropriate emission filters for orange fluorescence (~575 nm).

Procedure:

  • Preparation of this compound Stock Solution: As described in the microscopy protocol.

  • Cell Preparation:

    • Harvest cells and wash them once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Probe Loading: Add the this compound working solution (final concentration of 5-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[3]

  • Stimulation of NO Production: Resuspend the cells in fresh, pre-warmed medium. Add experimental compounds or stimuli and incubate for the desired period at 37°C.

  • Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[3]

  • Flow Cytometry Acquisition:

    • Analyze the cells on the flow cytometer using the appropriate laser and emission filters.

    • Record the fluorescence intensity for each cell population.

  • Data Analysis: Quantify the shift in fluorescence intensity in stimulated versus control cell populations to determine the relative levels of intracellular NO.

Visualizing the Process: Signaling Pathways and Workflows

To further elucidate the application of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathway for NO production and the general experimental workflow.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline Citrulline NOS->Citrulline N2O3 Dinitrogen Trioxide (N2O3) NO->N2O3 + O2 Oxygen Oxygen (O2) DAR4M_AM This compound (Cell-Permeable, Non-fluorescent) DAR4M Dar-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM->DAR4M Hydrolysis Esterases Intracellular Esterases Esterases->DAR4M DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T + N2O3 Microscope Fluorescence Detection DAR4M_T->Microscope

Caption: General signaling pathway for intracellular nitric oxide detection.

Experimental_Workflow Start Start PrepareCells Prepare Cell Culture (Adherent or Suspension) Start->PrepareCells LoadProbe Load Cells with this compound PrepareCells->LoadProbe Deesterification Incubate for De-esterification LoadProbe->Deesterification Wash Wash to Remove Excess Probe Deesterification->Wash Stimulate Stimulate NO Production (Optional) Wash->Stimulate AcquireData Acquire Fluorescence Data (Microscopy or Flow Cytometry) Stimulate->AcquireData Analyze Analyze Data AcquireData->Analyze End End Analyze->End

Caption: Typical experimental workflow for intracellular NO detection.

References

Dar-4M AM for Nitric Oxide Detection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester), a widely used fluorescent probe for the detection of nitric oxide (NO) and other reactive nitrogen species (RNS) in cellular systems. Tailored for researchers, scientists, and drug development professionals, this document details the probe's detection limits, experimental protocols for its application in fluorescence microscopy and flow cytometry, and explores the key signaling pathways it helps to elucidate.

Core Principles and Detection Mechanism

This compound is a cell-permeable, non-fluorescent molecule that serves as an indicator for intracellular NO. Its mechanism of action involves a two-step process. First, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, converting this compound into the membrane-impermeable and NO-reactive form, Dar-4M. In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange-red fluorescence.[1] This fluorescence intensity is directly proportional to the concentration of NO and other reactive nitrogen species within the cell.

A critical consideration for researchers is the specificity of Dar-4M. While it is a sensitive detector of NO, it is more accurately described as a probe for reactive nitrogen species (RNS).[2] The fluorescent yield of Dar-4M can be enhanced in the presence of other oxidants, and therefore, it is a valuable tool for assessing the overall RNS production rather than being exclusively specific for nitric oxide.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its fluorescent product, DAR-4M T, providing a quick reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular Weight 630.47 g/mol
Excitation Wavelength (λex) ~560 nm[1]
Emission Wavelength (λem) ~575 nm[1]
Molar Extinction Coefficient (ε) of DAR-4M T 76,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) of DAR-4M T 0.42[1]
Appearance Dark red solution
Solubility Soluble in DMSO[3]

Table 2: Performance Characteristics

ParameterValueReference
Detection Limit for Nitric Oxide ~10 nM[4]
Optimal pH Range 4.0 - 12.0[1]
Cell Permeability Yes (as this compound)[1]
Photostability Greater than fluorescein-based probes[1]

Experimental Protocols

Detailed methodologies for the application of this compound in fluorescence microscopy and flow cytometry are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.

Fluorescence Microscopy for Intracellular NO Imaging

This protocol outlines the steps for visualizing intracellular nitric oxide production in adherent cells using fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Pluronic F-127 (20% w/v in anhydrous DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

  • Cell Preparation: Culture adherent cells on coverslips or in imaging-compatible plates to the desired confluency.

  • Reagent Preparation:

    • Prepare a fresh working solution of this compound in pre-warmed cell culture medium or buffer to a final concentration of 5-10 µM.

    • To aid in dissolving the probe, first mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting to the final volume.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

  • De-esterification: Add fresh, pre-warmed medium or buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.

  • Stimulation of NO Production (Optional): To induce nitric oxide production, replace the medium with a fresh solution containing the desired stimulus (e.g., agonist, drug candidate). Include appropriate controls, such as an unstimulated control and a positive control with a known NO donor. To confirm the signal is from nitric oxide synthase (NOS) activity, a condition with a NOS inhibitor (e.g., L-NAME) should be included.

  • Image Acquisition: Mount the coverslips on a microscope slide or place the imaging plate on the microscope stage. Acquire fluorescent images using a filter set appropriate for rhodamine (Excitation: ~560 nm, Emission: ~575 nm). Use consistent acquisition settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.

  • Image Analysis: Quantify the mean fluorescence intensity of the cells in each experimental group using image analysis software. Normalize the fluorescence intensity of the treatment groups to the control group.

Flow Cytometry for Quantification of Intracellular NO

This protocol provides a method for the quantitative analysis of intracellular nitric oxide production in a cell population using flow cytometry.

Materials:

  • This compound stock solution (1 mM in anhydrous DMSO)

  • Cell culture medium or buffer (e.g., PBS or HBSS)

  • Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence.

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation.

    • For adherent cells, detach using a gentle method such as trypsinization and then collect by centrifugation.

    • Wash the cells once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.

  • Cell Loading: Add the this compound stock solution to the cell suspension to a final concentration of 5-10 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular probe.

  • Stimulation of NO Production:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot the cell suspension into flow cytometry tubes for different treatment conditions (e.g., unstimulated control, positive control with an NO donor, experimental conditions).

    • Add the respective stimuli to each tube and incubate for the desired period.

  • Data Acquisition: Analyze the cells on a flow cytometer. Excite the cells with a laser at approximately 560 nm and collect the fluorescence emission at around 575 nm. Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis: Gate the cell population of interest based on forward and side scatter properties. Analyze the mean fluorescence intensity of the Dar-4M T signal in the appropriate detector for each sample.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound applications and the major nitric oxide signaling pathways that can be investigated using this probe.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis cell_culture 1. Cell Culture harvesting 2. Harvest & Wash Cells cell_culture->harvesting prepare_dar4m 3. Prepare this compound Working Solution load_cells 4. Incubate Cells with this compound prepare_dar4m->load_cells wash_cells 5. Wash to Remove Excess Probe load_cells->wash_cells deesterification 6. De-esterification wash_cells->deesterification stimulation 7. Stimulate NO Production deesterification->stimulation microscopy 8a. Fluorescence Microscopy stimulation->microscopy flow_cytometry 8b. Flow Cytometry stimulation->flow_cytometry image_analysis 9a. Image Analysis microscopy->image_analysis flow_analysis 9b. Flow Cytometry Analysis flow_cytometry->flow_analysis

General experimental workflow for using this compound.
Nitric Oxide Signaling Pathways

Nitric oxide is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). This compound can be used to study the activity of these enzymes in various cell types.

eNOS Signaling Pathway:

eNOS_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor Receptor (e.g., GPCR) PLC PLC receptor->PLC IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2 Ca_store Ca²⁺ Store IP3->Ca_store releases Ca²⁺ CaM Calmodulin (CaM) eNOS_inactive eNOS (inactive) CaM->eNOS_inactive binds to eNOS_active eNOS (active) eNOS_inactive->eNOS_active activation NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation/ Smooth Muscle Relaxation PKG->Relaxation Ca_store->CaM activates

Simplified eNOS signaling pathway leading to vasodilation.

iNOS Signaling Pathway:

iNOS_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS binding IKK IKK Complex MyD88->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive releases NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active iNOS_gene iNOS Gene NFkappaB_active->iNOS_gene translocates to nucleus & binds to promoter L_Arginine L-Arginine iNOS iNOS L_Arginine->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response NO->Inflammation iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_mRNA->iNOS translation

Simplified iNOS signaling pathway in response to inflammation.

Logical Relationship: this compound in NO Detection

logical_relationship cluster_probe Probe cluster_cellular Cellular Environment cluster_detection Detection Dar4M_AM This compound (Cell-Permeable, Non-fluorescent) Cell_Membrane Cell Membrane Dar4M_AM->Cell_Membrane crosses Esterases Intracellular Esterases Dar4M_AM->Esterases hydrolyzed by Dar4M Dar-4M (Cell-Impermeable, Non-fluorescent) NO_O2 Nitric Oxide (NO) + O₂ Dar4M->NO_O2 reacts with DAR4M_T DAR-4M T (Fluorescent Product) Fluorescence Orange-Red Fluorescence (λem ~575 nm) DAR4M_T->Fluorescence emits Intracellular_Space Intracellular Space Esterases->Dar4M NO_O2->DAR4M_T

Logical flow of this compound from entry into the cell to fluorescent detection of nitric oxide.

References

The Photostability of Dar-4M AM in Live-Cell Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of nitric oxide (NO) signaling, the selection of a robust fluorescent probe is critical for obtaining reliable and reproducible data. Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester) has emerged as a widely used tool for the detection of intracellular NO. A key attribute often cited for its utility in live-cell imaging is its photostability, which allows for extended time-lapse experiments with minimal signal degradation. This technical guide provides a comprehensive overview of the photostability of this compound, detailing its mechanism of action, experimental protocols, and a comparative analysis with other common NO probes.

Principle of Nitric Oxide Detection

This compound is a cell-permeable, non-fluorescent molecule that, once inside a cell, is hydrolyzed by intracellular esterases to its membrane-impermeable form, Dar-4M.[1] In the presence of nitric oxide and oxygen, the vicinal diamino groups on the rhodamine scaffold of Dar-4M undergo a nitrosation reaction to form a highly fluorescent and stable triazole derivative, Dar-4M T.[2] This "turn-on" fluorescence response provides a sensitive measure of intracellular NO production.[2]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M AM_int This compound Dar-4M AM_ext->Dar-4M AM_int Diffusion Dar-4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar-4M AM_int->Dar-4M Hydrolysis Dar-4M T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M T Reaction Esterases Intracellular Esterases Esterases->Dar-4M AM_int NO_O2 Nitric Oxide (NO) + Oxygen (O2) NO_O2->Dar-4M cluster_workflow Live-Cell Imaging Workflow with this compound A Cell Seeding Plate cells on glass-bottom dishes and allow to adhere. B Prepare Loading Solution Dilute this compound stock to 5-10 µM in imaging buffer. (Optional: Add Pluronic F-127) A->B C Cell Loading Incubate cells with loading solution for 30-60 min at 37°C. B->C D Washing Wash cells 2-3 times with pre-warmed imaging buffer. C->D E De-esterification Incubate cells in fresh imaging buffer for 15-30 min at 37°C. D->E F Image Acquisition Use fluorescence microscope with appropriate filter set (Ex/Em: ~560/575 nm). Minimize light exposure. E->F G Data Analysis Quantify fluorescence intensity changes over time or in response to stimuli. F->G cluster_photostability_protocol Protocol for Quantifying Photostability P1 Prepare this compound Loaded Cells P2 Set Constant Illumination Parameters P1->P2 P3 Time-Lapse Imaging of a Defined ROI P2->P3 P4 Measure Mean Fluorescence Intensity Over Time P3->P4 P5 Normalize Intensity and Plot Decay Curve P4->P5 P6 Calculate Photobleaching Half-Life (t½) P5->P6

References

The Effect of pH on DAR-4M AM Fluorescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorescent nitric oxide (NO) probe, DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester), with a specific focus on the influence of pH on its fluorescent signal. This document outlines the probe's mechanism of action, summarizes its pH stability, and offers detailed experimental protocols for researchers investigating nitric oxide signaling.

Core Principles of Nitric Oxide Detection by this compound

This compound is a cell-permeable probe designed for the detection of intracellular nitric oxide. Its mechanism relies on a two-step process. First, the non-fluorescent this compound molecule, containing an acetoxymethyl (AM) ester group, readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester, converting the molecule into the cell-impermeable DAR-4M. This process effectively traps the probe within the cytoplasm.[1]

In the second step, the now active DAR-4M reacts with nitric oxide (NO) in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative, DAR-4M T, which emits an orange fluorescence.[1] The intensity of this fluorescence is directly proportional to the concentration of nitric oxide within the cell.

Signaling Pathway and Detection Mechanism

The pathway from the introduction of the probe to the final fluorescent signal is illustrated below.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-4M_AM_ext This compound (Cell-Permeable, Non-Fluorescent) DAR-4M_AM_int This compound DAR-4M_AM_ext->DAR-4M_AM_int Membrane Permeation DAR-4M DAR-4M (Cell-Impermeable, Weakly Fluorescent) DAR-4M_AM_int->DAR-4M Hydrolysis DAR-4M_T DAR-4M T (Highly Fluorescent) DAR-4M->DAR-4M_T Reaction Esterases Intracellular Esterases Esterases->DAR-4M NO_O2 Nitric Oxide (NO) + O2 NO_O2->DAR-4M_T

Mechanism of intracellular NO detection by this compound.

Influence of pH on DAR-4M Fluorescence

A significant advantage of DAR-4M over other nitric oxide probes, such as DAF-2, is its remarkable stability over a broad pH range.[2][3] The fluorescence intensity of the NO-reacted form, DAR-4M T, is reported to be stable and not significantly dependent on pH in the range of 4 to 12.[2][3][4] This characteristic makes DAR-4M a robust and versatile tool for quantifying NO in various cellular and subcellular environments where pH may fluctuate.

While specific quantitative data plotting relative fluorescence units against a wide range of pH values is not extensively published, the general performance of the probe across different pH environments is well-documented and summarized in the table below.

pH RangeExpected Relative Fluorescence IntensityNotes
< 4.0Potential for decreased fluorescenceExtreme acidic conditions may alter the probe's structure or protonation state, potentially affecting its quantum yield.[5]
4.0 - 9.0Stable and High Fluorescence This is the recommended working range where fluorescence intensity is expected to be maximal and relatively stable.[5]
> 9.0Potential for decreased fluorescenceHighly alkaline conditions might lead to changes in the fluorophore structure, potentially causing a decrease in fluorescence.[5]

For most cellular applications, maintaining a controlled pH environment between 6 and 8 is recommended for optimal quantitative analysis.[5]

Experimental Protocols

The following section provides a detailed methodology for quantitatively assessing the effect of pH on DAR-4M fluorescence. This protocol is based on standard fluorometric techniques and the known properties of the DAR-4M probe.

Protocol: In Vitro Characterization of DAR-4M Fluorescence pH Dependence

Objective: To determine the fluorescence intensity of the NO-reacted form of DAR-4M (DAR-4M T) across a range of pH values.

Materials:

  • DAR-4M (cell-impermeable form)

  • Nitric Oxide (NO) donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine (SNAP) or GSNO)

  • A series of buffers with varying pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, carbonate-bicarbonate for pH 8-11)

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader with excitation at ~560 nm and emission at ~575 nm.

Procedure:

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to 11 in 1.0 pH unit increments).[5] Verify the final pH of each buffer using a calibrated pH meter.

  • Preparation of DAR-4M Stock Solution: Dissolve DAR-4M in high-quality DMSO to create a stock solution (e.g., 5 mM).

  • Preparation of NO Donor Stock Solution: Prepare a concentrated stock solution of the chosen NO donor in an appropriate solvent immediately before use.

  • Reaction Setup:

    • In a 96-well black microplate, add the pH buffers to different wells.

    • To each well, add DAR-4M from the stock solution to a final concentration of 5-10 µM.

    • To initiate the reaction, add the NO donor to each well to a final concentration sufficient to elicit a strong fluorescent signal.

    • Include control wells for each pH containing the buffer and DAR-4M but no NO donor to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 30-60 minutes, protected from light, to allow the reaction between DAR-4M and NO to complete.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader. Use an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 575 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-donor control wells) from the corresponding experimental wells for each pH value.

    • Plot the corrected fluorescence intensity as a function of pH.

    • Normalize the data by setting the maximum fluorescence intensity to 100% to visualize the relative stability of the probe's fluorescence across the pH range.

Experimental Workflow Diagram

The logical flow for conducting an experiment to test the pH sensitivity of DAR-4M is depicted below.

G Start Start: Prepare Reagents Prep_Buffers Prepare Buffers (pH 3 to 11) Start->Prep_Buffers Prep_DAR4M Prepare DAR-4M Stock Solution Start->Prep_DAR4M Prep_NO_Donor Prepare NO Donor Stock Solution Start->Prep_NO_Donor Setup_Plate Set up 96-well Plate (Buffers + DAR-4M) Prep_Buffers->Setup_Plate Prep_DAR4M->Setup_Plate Add_NO Add NO Donor (and Controls) Prep_NO_Donor->Add_NO Setup_Plate->Add_NO Incubate Incubate (Protected from Light) Add_NO->Incubate Measure Measure Fluorescence (Ex: ~560nm, Em: ~575nm) Incubate->Measure Analyze Analyze Data (Correct for Background, Plot vs. pH) Measure->Analyze End End: Determine pH Profile Analyze->End

Workflow for assessing the pH-dependence of DAR-4M fluorescence.

Conclusion

This compound stands out as a superior fluorescent probe for intracellular nitric oxide detection, largely due to the stable fluorescence of its NO-reactive form, DAR-4M T, across a wide physiological and experimental pH range (pH 4-12). This stability minimizes the risk of artifacts arising from pH fluctuations within cellular compartments, ensuring more reliable and accurate quantification of NO. For researchers in cellular biology and drug development, the minimal pH dependence of this compound makes it an invaluable tool for investigating the complex roles of nitric oxide in health and disease.

References

Dar-4M AM: A Technical Guide to a Key Nitric Oxide Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM), a widely utilized fluorescent probe for the detection of intracellular nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its cellular functions and for the development of novel therapeutics.[1]

Core Features of this compound

This compound is a cell-permeable molecule that serves as a robust tool for researchers investigating NO signaling.[1][2] Its key features offer distinct advantages for live-cell imaging and quantification of intracellular NO.

Mechanism of Action: The detection of nitric oxide by this compound is a two-step process.[1] Initially, the cell-permeable and non-fluorescent this compound crosses the cell membrane.[1][3] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent Dar-4M.[1][4] This process effectively traps the probe within the cell.[1] In the presence of nitric oxide and oxygen, Dar-4M undergoes a reaction to form the highly fluorescent triazole derivative, Dar-4M T.[1][5] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1]

Favorable Spectral Properties: The fluorescent product, Dar-4M T, possesses an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][2] This orange fluorescence is advantageous as it minimizes interference from cellular autofluorescence, which typically occurs in the green spectrum.[6][7]

Photostability and pH Independence: this compound exhibits greater photostability compared to other NO probes like DAF-2, making it suitable for long-term imaging experiments.[1][3] Furthermore, its fluorescence is stable over a wide pH range of 4 to 12, a significant advantage over fluorescein-based probes that are sensitive to acidic conditions.[2][5][8]

High Sensitivity and Specificity: this compound is a highly sensitive probe, capable of detecting nanomolar concentrations of NO, with a reported detection limit of approximately 10 nM.[9][10] While it is a sensitive tool for detecting reactive nitrogen species (RNS), it's important to note that its fluorescence yield can be influenced by other oxidants.[11][12] Therefore, it is more accurately described as a probe for RNS rather than being strictly specific to nitric oxide.[8][12]

Quantitative Data Summary

The following tables summarize the key quantitative specifications of this compound and its fluorescent product.

PropertyValueReference
Excitation Wavelength (λex)~560 nm[1][9][13]
Emission Wavelength (λem)~575 nm[1][9][13]
Detection Limit~10 nM[9][10]
Optimal pH Range4 - 12[2][4][5]
Cell PermeabilityYes (as this compound)[1][2]
CompoundMolecular FormulaMolecular Weight ( g/mol )Primary Application
This compoundC₂₈H₃₁IN₄O₅630.47Detection of intracellular nitric oxide
Dar-4MC₂₅H₂₆N₄O₃430.50Detection of extracellular nitric oxide

Signaling Pathway and Detection Mechanism

The following diagram illustrates the intracellular conversion of this compound and its subsequent reaction with nitric oxide to produce a fluorescent signal.

Dar4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Diffusion Dar-4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar-4M_AM_int->Dar-4M Hydrolysis Dar-4M_T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M_T Reaction NO Nitric Oxide (NO) NO->Dar-4M_T O2 Oxygen (O₂) O2->Dar-4M_T Esterases Intracellular Esterases Esterases->Dar-4M_AM_int

Caption: Mechanism of intracellular nitric oxide detection by this compound.

Experimental Protocols

Below are detailed methodologies for the use of this compound in common experimental applications.

Intracellular Nitric Oxide Detection using Flow Cytometry

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium or buffer (e.g., PBS or HBSS)

  • Flow cytometer with appropriate lasers and filters (e.g., excitation at ~560 nm and emission at ~575 nm)[1]

  • Optional: NO donor (e.g., SNAP or DETA/NO) for positive control[8]

  • Optional: NO synthase inhibitor (e.g., L-NAME) for negative control

Procedure:

  • Cell Preparation:

    • For adherent cells, detach them using a gentle method like trypsinization. For suspension cells, harvest them directly.

    • Wash the cells once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Probe Loading:

    • Prepare a this compound working solution by diluting the stock solution to a final concentration of 5-10 µM in the cell suspension.[6][8]

    • Incubate the cells with the this compound working solution for 30 minutes at 37°C, protected from light.[4] Incubation times may need to be optimized for different cell types.

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove extracellular this compound.[1]

  • Stimulation (Optional):

    • If studying stimulated NO production, resuspend the cells in fresh medium and add the stimulus of interest.

    • Incubate for the desired period at 37°C, protected from light.

  • Final Wash and Resuspension:

    • Wash the cells once with PBS or HBSS.

    • Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.[1]

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer using the appropriate laser for excitation (e.g., 561 nm) and emission filter (e.g., 585/42 nm bandpass filter).[1]

    • Analyze the fluorescence intensity of the cell population to quantify intracellular NO production.

Real-Time Imaging of Intracellular Nitric Oxide using Fluorescence Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

  • Optional: Pluronic F-127 to aid in dye loading[3]

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Loading:

    • Prepare a loading solution of 5 µM this compound in imaging buffer. To aid in dye loading, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.[3]

    • Remove the culture medium and wash the cells once with imaging buffer.

    • Add the loading solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, wash the cells twice with fresh, probe-free imaging buffer to remove any extracellular this compound.[11]

  • Fluorescence Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire fluorescence images using the appropriate filter set for rhodamine dyes (excitation ~560 nm, emission ~575 nm).[11]

    • For real-time imaging, acquire a baseline image before adding any stimulus and then capture images at regular intervals after stimulation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for detecting intracellular nitric oxide using this compound.

Experimental_Workflow Start Start Cell_Prep Cell Preparation (Harvesting & Washing) Start->Cell_Prep Loading Probe Loading (Incubate with this compound) Cell_Prep->Loading Washing1 Wash to Remove Extracellular Probe Loading->Washing1 Stimulation Stimulation (Optional) (Induce NO Production) Washing1->Stimulation Washing2 Final Wash Stimulation->Washing2 Analysis Analysis (Flow Cytometry or Fluorescence Microscopy) Washing2->Analysis End End Analysis->End

Caption: General experimental workflow for intracellular NO detection.

References

DAR-4M AM: A Technical Guide for Real-Time Nitric Oxide Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Diaminorhodamine-4M Acetoxymethyl Ester (Dar-4M AM), a widely used fluorescent probe for the real-time detection of nitric oxide (NO) in cellular systems. This document details the probe's mechanism of action, key quantitative data, experimental protocols, and its applications in drug development, with a particular focus on enabling researchers to design and execute robust and reliable experiments.

Introduction to this compound

This compound is a cell-permeable fluorescent probe designed for the sensitive and real-time measurement of intracellular nitric oxide, a critical signaling molecule involved in a vast array of physiological and pathological processes.[1] Its utility spans various research fields, including cardiovascular biology, neuroscience, and immunology, as well as in the screening and characterization of novel therapeutic agents that modulate NO signaling pathways.

The probe itself is non-fluorescent until it reacts with NO within the cell. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a valuable tool for live-cell imaging and quantification of NO production.[2]

Mechanism of Action

The detection of nitric oxide by this compound is a two-step process that occurs intracellularly:

  • Cellular Uptake and De-esterification: The acetoxymethyl (AM) ester moiety of this compound renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, converting this compound into its membrane-impermeable form, Dar-4M. This process effectively traps the probe within the cell.[2]

  • Reaction with Nitric Oxide: In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M undergoes an irreversible reaction to form a highly fluorescent triazole derivative, Dar-4M T.[1][2] The intensity of the resulting orange fluorescence is directly proportional to the concentration of NO.

G Mechanism of Intracellular NO Detection by this compound Dar4M_AM This compound (Cell-Permeable, Non-fluorescent) Intracellular_Space Intracellular Space Dar4M_AM->Intracellular_Space Crosses Cell Membrane Dar4M Dar-4M (Cell-Impermeable, Non-fluorescent) Intracellular_Space->Dar4M Intracellular Esterases Dar4M_T Dar-4M T (Highly Fluorescent) Dar4M->Dar4M_T Reaction NO Nitric Oxide (NO) + O2 NO->Dar4M_T G Experimental Workflow for Fluorescence Microscopy Start Start Prepare_Cells Prepare Cells in Culture Dish Start->Prepare_Cells Prepare_Loading_Solution Prepare this compound Loading Solution (5-10 µM) Prepare_Cells->Prepare_Loading_Solution Incubate_Cells Incubate Cells with Loading Solution (30-60 min, 37°C) Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash Cells Twice with Imaging Buffer Incubate_Cells->Wash_Cells De_esterification Incubate for De-esterification (15-30 min, 37°C) Wash_Cells->De_esterification Add_Stimulus Add Experimental Stimulus (e.g., Drug) De_esterification->Add_Stimulus Image_Acquisition Acquire Fluorescence Images Add_Stimulus->Image_Acquisition Analyze_Data Analyze Fluorescence Intensity Image_Acquisition->Analyze_Data End End Analyze_Data->End G Role of this compound in Drug Discovery Compound_Library Compound Library HTS High-Throughput Screening (this compound Assay) Compound_Library->HTS Hits Hit Compounds HTS->Hits Lead_Optimization Lead Optimization Hits->Lead_Optimization MOA_Studies Mechanism of Action Studies (NO Modulation) Lead_Optimization->MOA_Studies Candidate_Characterization Characterization of NO-Releasing Drug Candidates MOA_Studies->Candidate_Characterization

References

The Definitive Guide to Dar-4M AM: A High-Performance Probe for Nitric Oxide Detection in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a critical role in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its transient nature and low physiological concentrations pose a significant challenge for accurate detection and quantification. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) has emerged as a robust fluorescent probe for the sensitive and specific detection of intracellular NO in living cells.[1][2][3] This technical guide provides a comprehensive overview of this compound, its core principles, detailed experimental protocols, and its applications in biological research and drug development.

Core Principles of this compound for Nitric Oxide Detection

This compound is a cell-permeable derivative of diaminorhodamine-4M (DAR-4M).[4][5] The detection of intracellular NO using this compound is a two-step process. First, the non-fluorescent and cell-permeable this compound molecule readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable and non-fluorescent DAR-4M, which is effectively trapped within the cytoplasm.[1][2][3] In the second step, in the presence of NO and oxygen, DAR-4M undergoes a reaction to form the highly fluorescent triazole derivative, DAR-4M T.[1][4][6] The resulting orange fluorescence intensity is directly proportional to the intracellular NO concentration.[1]

Signaling Pathway of this compound Activation

Dar4M_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M AM_int This compound Dar-4M AM_ext->Dar-4M AM_int Diffusion DAR-4M DAR-4M (Cell-Impermeable, Non-fluorescent) Dar-4M AM_int->DAR-4M Hydrolysis DAR-4M T DAR-4M T (Highly Fluorescent) DAR-4M->DAR-4M T Reaction Esterases Intracellular Esterases Esterases->Dar-4M AM_int NO_O2 Nitric Oxide (NO) + Oxygen (O₂) NO_O2->DAR-4M

Mechanism of intracellular NO detection by this compound.

Properties and Advantages of this compound

This compound offers several key advantages over other fluorescent NO probes, making it a valuable tool for a wide range of biological applications.

FeatureSpecificationReference
Chemical Formula C₂₈H₃₁IN₄O₅[7]
Molecular Weight 630.47 g/mol [4][7]
Excitation Maximum ~560 nm[1][2][7]
Emission Maximum ~575 nm[1][2][7]
Fluorescence Color Orange[1]
Detection Limit ~10 nM[7][8]
pH Stability Effective over a wide pH range (4-12)[4][9][10][11]
Cell Permeability Yes[1][3][7]
Photostability Greater photostability compared to fluorescein-based probes[2][12]

Key Advantages:

  • High Sensitivity and Specificity: this compound can detect nanomolar concentrations of NO.[2]

  • Photostability: Its robust nature allows for long-term imaging experiments with minimal photobleaching.[2]

  • Favorable Spectral Properties: The excitation and emission wavelengths in the orange-red spectrum minimize interference from cellular autofluorescence, which is often observed with green fluorescent probes.[2][10]

  • Broad pH Insensitivity: Unlike other probes such as DAF-2, the fluorescence of Dar-4M is not dependent on pH in the physiological range, ensuring reliable measurements in various cellular compartments.[1][2]

Experimental Protocols

This section provides detailed protocols for the use of this compound in two common applications: flow cytometry and fluorescence microscopy.

A. Intracellular Nitric Oxide Detection by Flow Cytometry

This protocol outlines the steps for quantifying intracellular NO production in cell suspensions.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, aids in dye dispersion)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • NO donor (e.g., SNAP or DEA/NONOate) for positive control

  • NO synthase inhibitor (e.g., L-NAME) or NO scavenger (e.g., carboxy-PTIO) for negative control

  • Flow cytometer with ~560 nm excitation laser and ~575 nm emission filter

Experimental Workflow:

Flow_Cytometry_Workflow A 1. Cell Preparation (Harvest and wash cells) B 2. This compound Loading (Incubate cells with probe) A->B C 3. Washing (Remove extracellular probe) B->C D 4. Stimulation (Induce NO production) C->D E 5. Final Wash and Resuspension D->E F 6. Flow Cytometry Analysis E->F

General workflow for intracellular NO detection by flow cytometry.

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous DMSO.[2] Aliquot and store at -20°C, protected from light.[2][3]

    • Pluronic F-127 Stock Solution (20% w/v, optional): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.[2]

    • This compound Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or buffer.[9][10] To aid in dispersion, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before final dilution.[2]

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Harvest cells and wash once with PBS or HBSS.

    • Resuspend cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed medium or buffer.[1]

  • Cell Loading:

    • Add the this compound working solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C, protected from light.[1][2]

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes.[1]

    • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[1]

  • Stimulation of NO Production:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot the cell suspension for different treatment conditions (unstimulated control, positive control with NO donor, negative control with inhibitor, and experimental samples).[1]

    • Incubate for the desired stimulation period at 37°C, protected from light.[1]

  • Final Wash and Analysis:

    • Wash the cells once with PBS or HBSS.

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry.[1]

    • Analyze the fluorescence of the cells using a flow cytometer.[1]

B. Real-Time Imaging of Nitric Oxide Release by Fluorescence Microscopy

This protocol is suitable for visualizing NO production in adherent cells.

Materials:

  • Same reagents as for flow cytometry.

  • Cultured adherent cells on chamber slides or glass-bottom dishes.

  • Fluorescence microscope with appropriate filter sets (e.g., for rhodamine).

Procedure:

  • Cell Seeding: Seed cells on a suitable culture surface and allow them to adhere and grow to the desired confluency.[5]

  • Reagent Preparation: Prepare this compound working solution as described in the flow cytometry protocol.

  • Staining Protocol:

    • Wash the cultured cells twice with pre-warmed PBS.[3]

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.[5]

    • Wash the cells two to three times with PBS to remove excess probe.[5]

    • Add fresh buffer or medium to the cells.[5]

  • De-esterification: Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[2]

  • Imaging:

    • Image the cells using a fluorescence microscope with excitation and emission wavelengths of approximately 560 nm and 575 nm, respectively.[3][5]

    • For experiments involving modulation of NO production, add activators, inhibitors, or test compounds to the respective wells before or during imaging.[3]

    • Acquire images using consistent settings across all experimental groups for accurate comparison.[3]

Data Presentation and Interpretation

Quantitative data from experiments using this compound should be presented in a clear and structured manner. Below is an example of how to tabulate data from an experiment measuring NO release in response to various agonists.

Treatment GroupAgonist (Concentration)Fold Increase in DAR-4M T Fluorescence (Mean ± SEM)
ControlVehicle1.0 ± 0.1
Positive ControlNO Donor (e.g., 100 µM SNAP)Data to be filled from experiment
Experimental 1Agonist A (10 µM)Data to be filled from experiment
Experimental 2Agonist B (10 µM)Data to be filled from experiment

Applications in Drug Development and Biological Research

The ability to accurately measure intracellular NO production is crucial for various research areas:

  • Cardiovascular Research: Investigating the role of NO in vasodilation, cardiomyocyte function, and the pathophysiology of cardiovascular diseases.[2]

  • Neuroscience: Studying the function of NO as a neurotransmitter in the central and peripheral nervous systems.

  • Immunology: Elucidating the role of NO in the immune response, including its production by macrophages and other immune cells.

  • Drug Discovery: Screening for compounds that modulate NO production or signaling pathways, which can be potential therapeutic targets for a wide range of diseases.

Troubleshooting

Troubleshooting Start Low or No Fluorescence Signal Q1 Is the probe concentration optimal (typically 5-10 µM)? Start->Q1 Sol1 Perform a concentration titration to find the ideal concentration for your specific cell type and experimental conditions. Q1->Sol1 No Q2 Is the buffer pH within the optimal range (4-12)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Ensure your buffer system is within the recommended pH range. For intracellular measurements, consider the physiological pH of the cellular compartment of interest. Q2->Sol2 No Q3 Are the cells healthy and viable? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Use healthy, actively growing cells. Check for cytotoxicity of treatments. Q3->Sol3 No A3_No No

Troubleshooting logic for low fluorescence signal.

Conclusion

This compound is a powerful and versatile fluorescent probe for the detection of intracellular nitric oxide. Its superior photostability, broad pH insensitivity, and favorable spectral properties make it an excellent choice for a wide range of biological applications, from basic research to drug discovery. By following the detailed protocols and considering the key aspects outlined in this guide, researchers can obtain reliable and reproducible data on the intricate role of NO in cellular signaling.

References

Foundational Research on Dar-4M AM for Cellular Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM), a fluorescent probe for the detection of nitric oxide (NO) in living cells. This document outlines the core principles of this compound, its chemical and fluorescent properties, detailed protocols for its application in cellular imaging, and the underlying signaling pathways.

Introduction to this compound

Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Accurate and sensitive detection of intracellular NO is therefore crucial for advancing our understanding of cellular function and for the development of novel therapeutics.[1][2] this compound is a cell-permeable probe designed for this purpose, offering high sensitivity and specificity for NO.[2]

Principle of Nitric Oxide Detection

The detection of intracellular nitric oxide by this compound is a two-step process. First, the cell-permeable this compound readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable form, Dar-4M, and trapping it within the cytoplasm.[1][2][3] In its native state, Dar-4M is weakly fluorescent. However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent and stable triazole derivative, Dar-4M T.[1][3] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1]

Quantitative Data Summary

The following tables summarize the key chemical and fluorescent properties of this compound and its NO-reactive form, Dar-4M.

Table 1: Chemical Properties of this compound and Dar-4M

CompoundChemical FormulaMolecular Weight ( g/mol )Primary Application
This compoundC₂₈H₃₁IN₄O₅630.47Detection of intracellular nitric oxide[3]
Dar-4MC₂₅H₂₆N₄O₃430.50Detection of extracellular nitric oxide[3]

Table 2: Fluorescent Properties and Performance of Dar-4M T

ParameterValueReference
Excitation Wavelength (λex)~560 nm[1][2][4]
Emission Wavelength (λem)~575 nm[1][2][4]
Fluorescence Quantum Yield (Φ)0.42[5]
Detection Limit for NO~10 nM[4]
Optimal Working Concentration5 - 10 µM[4][5]
Effective pH Range4 - 12[3][5]

Experimental Protocols

This section provides detailed protocols for the use of this compound in live-cell imaging and flow cytometry.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO).[2] Aliquot into small volumes and store at -20°C, protected from light and moisture.[2]

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[2]

Live-Cell Fluorescence Microscopy
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Loading Solution Preparation: Prepare a loading solution of 5-10 µM this compound in an appropriate imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).[2][4] To aid in dye loading, pre-mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[2]

  • Cell Loading: Remove the culture medium and add the this compound loading solution to the cells. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.[2] The optimal loading time may vary depending on the cell type.[2]

  • Washing: Gently wash the cells twice with a pre-warmed imaging buffer to remove any excess extracellular probe.[2]

  • De-esterification: Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for the complete de-esterification of the AM group by intracellular esterases.[2]

  • Image Acquisition:

    • Use a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).[2]

    • Acquire a baseline fluorescence image before adding any stimulus.

    • Add the desired stimulus (e.g., NO donor, agonist) to the imaging chamber.

    • Begin time-lapse image acquisition to capture the change in fluorescence intensity over time.[2]

Flow Cytometry
  • Cell Preparation: For adherent cells, detach them using a gentle method like trypsinization. For suspension cells, harvest them directly. Wash the cells once with Phosphate-Buffered Saline (PBS) or HBSS. Resuspend the cells in a pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1]

  • Cell Loading: Add the prepared this compound working solution to the cell suspension. Incubate for the determined optimal time at 37°C, protected from light.[1]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with a pre-warmed medium or buffer.[1]

  • Stimulation of NO Production: Resuspend the cells in a fresh, pre-warmed medium. Treat the cells with the experimental compound(s) and incubate for the desired stimulation period at 37°C, protected from light.[1]

  • Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[1]

  • Flow Cytometry Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~560 nm and an appropriate emission filter for detecting orange fluorescence (~575 nm).[1]

Signaling Pathways and Experimental Workflows

Visual representations of the key processes involved in this compound-based NO detection are provided below.

G cluster_cell Intracellular Space Dar4M_AM_in This compound Esterases Intracellular Esterases Dar4M_AM_in->Esterases Dar4M Dar-4M (Cell-Impermeable, Non-fluorescent) Esterases->Dar4M NO Nitric Oxide (NO) + Oxygen (O2) Dar4M->NO Dar4M_T Dar-4M T (Highly Fluorescent) NO->Dar4M_T Dar4M_AM_out This compound (Cell-Permeable) Dar4M_AM_out->Dar4M_AM_in Passive Diffusion

Mechanism of intracellular nitric oxide detection by this compound.

G prep 1. Cell Preparation (Culture & Harvest) load 2. Cell Loading (5-10 µM this compound, 37°C) prep->load wash1 3. Washing (Remove extracellular probe) load->wash1 deester 4. De-esterification (Allow complete AM group cleavage) wash1->deester stim 5. Stimulation (Induce NO production) deester->stim acquire 6. Data Acquisition (Microscopy or Flow Cytometry) stim->acquire

General experimental workflow for intracellular NO detection using this compound.

Advantages and Considerations

This compound offers several advantages over other NO probes, including greater photostability and less pH dependence in the physiological range.[1] Its fluorescence is not significantly dependent on pH in the range of 4 to 12.[3][5] However, it is important to note that while Dar-4M is highly sensitive to NO, its fluorescence yield can be further increased in the presence of other reactive nitrogen species (RNS), though not by non-NO RNS alone.[6] As with any fluorescent probe, it is crucial to perform appropriate controls to ensure the specificity of the signal. This may include the use of NO scavengers or inhibitors of NO synthase.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging of Nitric Oxide Using Dar-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The ability to accurately detect and quantify NO in living cells is essential for understanding its complex roles in cellular function and for the development of novel therapeutics. Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe designed for the sensitive detection of intracellular NO.[1][3] Upon entry into the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the NO-reactive Dar-4M molecule within the cytoplasm. In the presence of NO and oxygen, the virtually non-fluorescent Dar-4M is converted to the highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1][2][3] This reaction allows for the real-time imaging and quantification of NO production in live cells.

Key advantages of this compound include its high sensitivity for NO, with a detection limit in the nanomolar range, and its relative insensitivity to pH in the physiological range (pH 4-12), a significant improvement over other fluorescent NO probes.[4] Its excitation and emission wavelengths in the orange-red spectrum also help to minimize interference from cellular autofluorescence.[4]

Principle of Detection

The detection of intracellular nitric oxide by this compound is a two-step process. First, the cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester group, rendering the molecule, now Dar-4M, cell-impermeable and effectively trapping it within the cytoplasm.[1][2] In the second step, the non-fluorescent Dar-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, DAR-4M T. The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in live cell imaging of nitric oxide. These values should be considered as a starting point, and optimal conditions may vary depending on the specific cell type, experimental conditions, and instrumentation.

Table 1: Spectral Properties and Performance

ParameterValueReference
Excitation Wavelength (λex)~560 nm[1][5]
Emission Wavelength (λem)~575 nm[1][5]
Optimal pH Range4 - 12[4][6]
Detection Limit~10 nM

Table 2: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotesReference
This compound Stock Solution1-5 mM in anhydrous DMSOAliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1][7]
This compound Working Concentration5 - 10 µMOptimal concentration should be determined empirically for each cell type to maximize signal-to-noise ratio.[1][5][8]
Pluronic F-127 Stock Solution20% (w/v) in anhydrous DMSOAids in the dispersion of this compound in aqueous media.[1]
Cell Loading Incubation Time30 - 60 minutesCan range from 10 minutes to 24 hours depending on the cell type and experimental goals. Shorter times are common for endothelial cells, while longer times may be needed for other cell types.[1][9]
De-esterification Time15 - 30 minutesAn additional incubation in probe-free media after loading to ensure complete cleavage of the AM ester.[1]
Positive Control (NO Donor)e.g., 100 µM SNAP or 10 µM DEA/NONOateUsed to confirm probe responsiveness.[2]
Negative Control (NOS Inhibitor)e.g., 1 mM L-NAMEUsed to confirm that the signal is due to nitric oxide synthase activity.[2]

Experimental Protocols

Protocol 1: Live Cell Imaging of NO in Adherent Cells (e.g., Endothelial Cells, Cardiomyocytes)

This protocol is suitable for real-time fluorescence microscopy of NO production in cultured adherent cells.

Materials:

  • This compound (5 mM stock in DMSO)

  • Pluronic F-127 (20% w/v in DMSO, optional)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Phenol (B47542) red-free cell culture medium or imaging buffer (e.g., HBSS)

  • Phosphate-Buffered Saline (PBS)

  • NO donor (e.g., SNAP) and/or NOS inhibitor (e.g., L-NAME) for controls

  • Fluorescence microscope with appropriate filters for rhodamine dyes

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging-compatible vessel (e.g., glass-bottom dish, chamber slide) and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[1] Aliquot and store at -20°C, protected from light.

    • On the day of the experiment, prepare the this compound loading solution. For a final concentration of 5-10 µM, dilute the stock solution in phenol red-free medium or imaging buffer.[10]

    • To aid in dye loading, you can pre-mix the required volume of this compound stock with an equal volume of 20% Pluronic F-127 before diluting into the final volume of imaging buffer.[1]

  • Cell Loading:

    • Remove the culture medium and wash the cells once with pre-warmed phenol red-free medium or imaging buffer.

    • Add the this compound loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[1] The optimal loading time may need to be determined empirically for your specific cell type.

  • Washing and De-esterification:

    • Gently wash the cells twice with pre-warmed imaging buffer to remove any excess probe.[1]

    • Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]

  • Live Cell Imaging:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with an environmental chamber to maintain cells at 37°C.

    • Use a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).

    • Acquire a baseline fluorescence image before adding any stimulus.

    • To induce NO production, add your experimental compound(s) or a positive control (e.g., NO donor). For negative controls, pre-incubate with a NOS inhibitor.

    • Acquire images at desired time intervals to monitor the change in fluorescence intensity. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.

Protocol 2: Flow Cytometry Analysis of Intracellular NO

This protocol is designed for the quantitative analysis of NO production in a cell population using flow cytometry.

Materials:

  • This compound (5 mM stock in DMSO)

  • Suspension cells or detached adherent cells

  • Cell culture medium or PBS/HBSS

  • Flow cytometry tubes

  • NO donor (e.g., SNAP) and/or NOS inhibitor (e.g., L-NAME) for controls

  • Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence (~575 nm).

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest by centrifugation. For adherent cells, detach using a gentle method like trypsinization.

    • Wash the cells once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[2]

  • Cell Loading:

    • Prepare the this compound working solution (5-10 µM) in the cell suspension.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.[2]

    • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove any extracellular this compound.[2]

  • Stimulation of NO Production:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot the cell suspension into flow cytometry tubes for different treatment conditions:

      • Unstimulated Control: Cells in medium only.[2]

      • Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP).[2]

      • Negative Control: Pre-incubate cells with a NOS inhibitor (e.g., 1 mM L-NAME) for 30-60 minutes before stimulation.[2]

      • Experimental Samples: Treat cells with the experimental compound(s).

    • Incubate the cells for the desired stimulation period at 37°C, protected from light.

  • Flow Cytometry Acquisition:

    • Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

    • Acquire data on the flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

Mandatory Visualizations

Nitric_Oxide_Detection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound (Cell-Permeable, Non-Fluorescent) Dar-4M_AM_ext->Dar-4M_AM_int Passive Diffusion Dar-4M Dar-4M (Cell-Impermeable, Non-Fluorescent) Esterases Intracellular Esterases Esterases->Dar-4M Hydrolysis DAR-4M_T DAR-4M T (Highly Fluorescent) Dar-4M->DAR-4M_T NO_O2 Nitric Oxide (NO) + O2 NO_O2->DAR-4M_T Experimental_Workflow Start Start: Culture Adherent Cells Prepare_Loading_Solution Prepare this compound Loading Solution (5-10 µM) Start->Prepare_Loading_Solution Wash_Cells_1 Wash Cells with Pre-warmed Buffer Prepare_Loading_Solution->Wash_Cells_1 Load_Probe Incubate with this compound (30-60 min, 37°C) Wash_Cells_1->Load_Probe Wash_Cells_2 Wash Cells to Remove Excess Probe Load_Probe->Wash_Cells_2 De-esterification Incubate in Probe-Free Media (15-30 min, 37°C) Wash_Cells_2->De-esterification Acquire_Baseline Acquire Baseline Fluorescence Image De-esterification->Acquire_Baseline Stimulate_Cells Add Stimulus (e.g., Agonist, NO Donor) Acquire_Baseline->Stimulate_Cells Acquire_Images Acquire Time-Lapse Images Stimulate_Cells->Acquire_Images Analyze_Data Analyze Fluorescence Intensity Acquire_Images->Analyze_Data

References

Application Notes and Protocols for Dar-4M AM in Neuronal Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester), a fluorescent probe for the detection of nitric oxide (NO) in neuronal cells. Detailed protocols, data presentation, and visualizations are included to facilitate experimental design and execution.

Introduction

Nitric oxide is a critical signaling molecule in the nervous system, playing integral roles in neurotransmission, synaptic plasticity, and neurovascular coupling.[1] this compound is a cell-permeable dye that, upon entering a cell, is hydrolyzed by intracellular esterases to the NO-reactive form, Dar-4M.[1][2][3] In the presence of NO and oxygen, Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which can be detected via fluorescence microscopy.[1][2] This probe offers high sensitivity and photostability, with excitation and emission wavelengths around 560 nm and 575 nm, respectively, minimizing interference from cellular autofluorescence.[2][4]

Quantitative Data Summary

For optimal results, loading concentrations and incubation times for this compound may need to be empirically determined based on the specific neuronal cell type and experimental conditions. The following table summarizes recommended starting parameters compiled from various sources.

ParameterRecommended RangeNotesSource(s)
This compound Stock Solution 1-5 mM in DMSOPrepare fresh and store desiccated at -20°C, protected from light.
Final Loading Concentration 5-10 µMHigher concentrations (up to 10 µM) may be necessary for tissues like brain slices to ensure adequate penetration. Lower concentrations are recommended to start with to avoid potential toxicity and high background.[1][3][5]
Pluronic F-127 Final Concentration 0.02-0.1% (w/v)Aids in the solubilization of this compound in aqueous buffers. A 20% (w/v) stock in DMSO is often used.[1][4]
Incubation Temperature 32-37°CThe optimal temperature can vary depending on the preparation (e.g., 32-34°C for brain slices, 37°C for cultured cells).[1][4][6]
Incubation Time 20-60 minutesShorter times (e.g., 20 minutes) have been used for cell lines, while longer times (30-60 minutes) are common for brain slices.[1][3][6] Prolonged incubation may be required for tissue from older animals.[7]
De-esterification Time 15-30 minutesAfter loading, a wash and subsequent incubation in fresh buffer allows for complete cleavage of the AM ester group by intracellular esterases.[1][4]

Signaling Pathway and Detection Principle

The detection of intracellular nitric oxide using this compound is a multi-step process that begins with the passive diffusion of the probe across the cell membrane and culminates in a fluorescent signal upon reaction with NO.

Dar4M_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_detection Fluorescence Detection Dar-4M AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M AM_int This compound Dar-4M AM_ext->Dar-4M AM_int Passive Diffusion Dar-4M Dar-4M (Cell-Impermeable, NO-Reactive) Dar-4M AM_int->Dar-4M Hydrolysis Dar-4M T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M T Reaction NO Nitric Oxide (NO) + O₂ NO->Dar-4M Emission Emission (~575 nm) Esterases Intracellular Esterases Esterases->Dar-4M AM_int Excitation Excitation (~560 nm) Excitation->Dar-4M T

Caption: Mechanism of intracellular NO detection using this compound.

Experimental Protocols

Protocol 1: Staining of Cultured Neuronal Cells

This protocol is suitable for primary neuronal cultures or neuronal cell lines (e.g., PC12).

Materials:

  • This compound stock solution (1-5 mM in DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Cell culture medium or a suitable buffer (e.g., HBSS)

  • Phosphate-buffered saline (PBS)

  • Experimental compounds for NO stimulation

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.

  • Preparation of Loading Solution:

    • Prepare a working solution of this compound at a final concentration of 5-10 µM in pre-warmed culture medium or buffer.

    • To aid solubilization, pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the final volume of medium.

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the this compound loading solution to the cells.

    • Incubate for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[6]

  • Washing:

    • Gently wash the cells twice with pre-warmed medium or buffer to remove excess extracellular dye.

  • De-esterification:

    • Add fresh, pre-warmed medium or buffer to the cells.

    • Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[4]

  • Imaging:

    • Mount the coverslip or dish on the fluorescence microscope.

    • Acquire baseline fluorescence images using an excitation wavelength of ~560 nm and collecting emission at ~575 nm.

    • Apply experimental compounds to stimulate NO production and record the change in fluorescence intensity over time.

Protocol 2: Staining of Acute Brain Slices

This protocol is adapted for imaging NO dynamics in live brain tissue.

Materials:

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

  • This compound stock solution (1-5 mM in DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • Vibratome

  • Incubation chamber for slice recovery

  • Fluorescence microscope with a perfusion system

Procedure:

  • Brain Slice Preparation:

    • Acutely prepare brain slices (200-400 µm thick) in ice-cold, carbogenated aCSF using a vibratome.

    • Transfer the slices to an incubation chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature (or 30 minutes at 32-34°C followed by room temperature).

  • Preparation of Loading Solution:

    • Prepare a loading solution of 5-10 µM this compound in oxygenated aCSF.

    • Pre-mix the this compound stock with Pluronic F-127 before diluting in aCSF.[1]

  • Dye Loading:

    • Transfer the recovered brain slices to the loading solution.

    • Incubate for 30-60 minutes at 32-34°C, protected from light, with continuous oxygenation.[1]

  • Washing and De-esterification:

    • After incubation, transfer the slices to fresh, oxygenated aCSF at room temperature for at least 20-30 minutes to allow for de-esterification and to wash out excess dye.[1] A change of aCSF after the first 10 minutes is recommended.[1]

  • Imaging:

    • Transfer a slice to a recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at a physiological temperature.

    • Acquire baseline fluorescence before applying any stimulus.

    • Stimulate neuronal activity pharmacologically (e.g., with glutamate) or electrically to evoke NO production.

    • Quantify changes in fluorescence intensity in regions of interest (ROIs) over time. The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to calculate ΔF/F₀.[1]

Experimental Workflow

The general workflow for detecting nitric oxide in neurons using this compound involves a series of sequential steps from cell preparation to data analysis.

Workflow Start Start Prep Neuronal Preparation (Cultured Cells or Brain Slices) Start->Prep Loading This compound Loading (5-10 µM, 20-60 min) Prep->Loading Wash Wash and De-esterification (15-30 min) Loading->Wash Baseline Acquire Baseline Fluorescence Wash->Baseline Stimulation Stimulate NO Production (Pharmacological or Electrical) Baseline->Stimulation Imaging Real-Time Fluorescence Imaging Stimulation->Imaging Analysis Image Analysis (Quantify ΔF/F₀) Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for neuronal NO detection.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Insufficient loading concentration or time.- Poor health of neurons or brain slices.- Microscope settings not optimized.- Increase the loading concentration of this compound (up to 10 µM) or the incubation time.[1]- Ensure the viability of the neuronal preparation.- Check and optimize microscope alignment and settings.
High Background - Incomplete removal of extracellular dye.- Loading concentration is too high.- Ensure thorough washing after loading.[1]- Reduce the loading concentration or incubation time.[1]
Phototoxicity/ Photobleaching - Excessive laser power or exposure time.- Reduce laser power and exposure time.[1]- Increase the interval between image acquisitions.[1]
Probe Specificity - Dar-4M may react with other reactive nitrogen species, not just NO.- Use an NO synthase inhibitor (e.g., L-NAME) as a negative control to confirm that the fluorescence changes are due to NO production.[1][6]- Be aware that the probe is for the qualitative assessment of reactive nitrogen species.[8]

Disclaimer: These protocols and application notes are intended as a guide. Optimization of experimental conditions is recommended for each specific application and cell type.

References

Application Notes and Protocols for Dar-4M AM Staining in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule in the vascular endothelium, playing a key role in various physiological processes such as vasodilation, inhibition of platelet aggregation, and modulation of leukocyte adhesion.[1] The dysregulation of NO production is implicated in the pathogenesis of numerous cardiovascular diseases. Consequently, the accurate detection and quantification of NO in endothelial cells are paramount for both fundamental research and the development of novel therapeutics.[1] Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a cell-permeable fluorescent probe designed for the detection of intracellular NO.[2][3] This document provides a detailed, step-by-step guide for its application in cultured endothelial cells.

The non-fluorescent this compound readily traverses the cell membrane.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the membrane-impermeant Dar-4M.[1][2] In the presence of nitric oxide and oxygen, Dar-4M is converted into a highly fluorescent triazole derivative, Dar-4M T.[1][2] The resulting fluorescence intensity is directly proportional to the intracellular NO concentration and can be visualized and quantified using fluorescence microscopy or flow cytometry.[1][2] this compound offers several advantages, including high sensitivity, photostability, and less pH dependence in the physiological range compared to other NO probes like DAF-2.[2][4]

Principle of Detection

The detection of intracellular nitric oxide by this compound is a two-step process:

  • Cellular Uptake and Activation: The cell-permeable this compound enters the cell and is hydrolyzed by intracellular esterases. This removes the AM ester group, rendering the molecule as the cell-impermeable and NO-reactive Dar-4M, thus trapping it within the cytoplasm.[2]

  • Reaction with Nitric Oxide: The non-fluorescent Dar-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, Dar-4M T.[2] The intensity of the orange fluorescence is directly proportional to the concentration of intracellular NO.[2]

Mechanism of Intracellular NO Detection by this compound cluster_cell Endothelial Cell Dar-4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Diffusion Dar-4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar-4M_AM_int->Dar-4M Hydrolysis Esterases Intracellular Esterases Esterases->Dar-4M_AM_int Dar-4M_T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M_T NO Nitric Oxide (NO) NO->Dar-4M_T Reaction

Mechanism of this compound reaction with nitric oxide.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
This compound Concentration1 - 10 µMStarting with a lower concentration is recommended to minimize potential artifacts.[1]
Incubation Time20 minutes - 24 hoursOptimal incubation time can vary depending on the cell type and experimental conditions.[1] A 30-60 minute incubation is a common starting point.[3]
eNOS Activator (e.g., A23187)1 - 10 µMUsed as a positive control to stimulate NO production.[1]
NO Donor (e.g., SNAP)10 µMCan be used as a positive control in cell-free systems or to elicit a maximal response in cells.[5]
Pluronic F-1270.02 - 0.06% (w/v)A non-ionic surfactant used to aid in the dispersion of the AM ester in aqueous media.[3][5]

Experimental Protocols

Materials
  • This compound (CAS 400407-16-9)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Endothelial cells (e.g., HUVECs)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • eNOS activator (e.g., A23187, bradykinin) for positive control

  • eNOS inhibitor (e.g., L-NAME) for negative control

  • Pluronic F-127 (optional, but recommended)

  • Glass-bottom dishes or coverslips for fluorescence microscopy

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~560 nm / ~580 nm)[1]

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Prepare a stock solution of this compound in high-quality, anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • This compound Working Solution (1-10 µM):

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium or buffer (e.g., PBS or HBSS).

    • To aid in dye loading, it is recommended to pre-mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[3]

    • Protect the working solution from light.

Staining Protocol for Adherent Endothelial Cells
  • Cell Culture:

    • Culture endothelial cells on a suitable culture vessel (e.g., 96-well plate, chamber slides, or glass-bottom dishes) to the desired confluency.

    • Ensure the cells are healthy and in the logarithmic growth phase before initiating the experiment.[1]

  • Cell Preparation:

    • Wash the cultured endothelial cells twice with pre-warmed PBS or HBSS to remove any residual medium.[1]

  • Dye Loading:

    • Add the prepared this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.[3]

  • Washing:

    • After incubation, gently wash the cells twice with a pre-warmed imaging buffer (e.g., PBS or HBSS) to remove any excess extracellular probe.[3]

  • Stimulation of NO Production (Optional):

    • For experiments involving the modulation of NO production, add the prepared working solutions of eNOS activators, inhibitors, or test compounds to the respective wells.[1]

    • Incubate for the desired period to stimulate or inhibit NO production.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (Excitation/Emission: ~560 nm / ~580 nm).[1]

    • Acquire images using consistent settings (e.g., exposure time, gain) across all experimental groups to allow for accurate comparison of fluorescence intensity.[1]

Quantification of NO Production

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity of individual cells or defined regions of interest should be measured. For quantitative comparisons, the background fluorescence should be subtracted, and the data can be presented as a fold change relative to the control group.

Experimental Workflow

Experimental Workflow for this compound Staining Start Start Cell_Culture Culture Endothelial Cells Start->Cell_Culture Wash_1 Wash Cells with PBS/HBSS Cell_Culture->Wash_1 Dye_Loading Load with this compound Working Solution Wash_1->Dye_Loading Incubate_1 Incubate (30-60 min, 37°C) Dye_Loading->Incubate_1 Wash_2 Wash Cells to Remove Excess Dye Incubate_1->Wash_2 Treatment Add Activators/Inhibitors/Test Compounds (Optional) Wash_2->Treatment Imaging Fluorescence Microscopy (Ex/Em: ~560/580 nm) Wash_2->Imaging No Treatment Incubate_2 Incubate for Treatment Period Treatment->Incubate_2 Incubate_2->Imaging Quantification Image Analysis and Quantification Imaging->Quantification End End Quantification->End

A step-by-step workflow for NO detection.

Signaling Pathway Visualization

In endothelial cells, nitric oxide is primarily produced by endothelial nitric oxide synthase (eNOS). Various stimuli can activate eNOS, leading to the conversion of L-arginine to L-citrulline and the production of NO.

Simplified eNOS Signaling Pathway Stimuli Stimuli (e.g., Shear Stress, Agonists) Receptors Receptors Stimuli->Receptors Signaling_Cascade Intracellular Signaling Cascade Receptors->Signaling_Cascade eNOS_active eNOS (active) Signaling_Cascade->eNOS_active eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active Activation NO_Production Nitric Oxide (NO) Production eNOS_active->NO_Production L_Arginine L-Arginine L_Arginine->NO_Production L_Citrulline L-Citrulline NO_Production->L_Citrulline Dar-4M Dar-4M NO_Production->Dar-4M Fluorescence Fluorescence Dar-4M->Fluorescence Reaction

Pathway of NO production and its detection.

References

Optimizing Dar-4M AM for Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Accurate and sensitive detection of intracellular NO is paramount for elucidating its roles in cellular function and for the development of novel therapeutics.[1] Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a cell-permeable fluorescent probe designed for the detection of NO in living cells.[1][2] This document provides detailed application notes and protocols for optimizing the use of this compound for fluorescence microscopy.

This compound is a non-fluorescent molecule that readily crosses the cell membrane.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive Dar-4M form within the cell.[1][3] In the presence of NO and oxygen, Dar-4M is converted to the highly fluorescent and stable triazole derivative, DAR-4M T.[1][4] This reaction leads to a significant increase in fluorescence intensity, which can be visualized and quantified using fluorescence microscopy.[2] Dar-4M offers several advantages over other NO probes, including greater photostability and less pH dependence within the physiological range.[1][4]

Data Presentation

Chemical and Spectral Properties of this compound and Dar-4M T
PropertyValueReferences
Compound Name Diaminorhodamine-4M acetoxymethyl ester (this compound)[4][5]
Molecular Weight ~630.47 g/mol [4][5]
Form Solution in DMSO[3][6]
Storage -20°C, protected from light and moisture[2]
Product (after reaction with NO) Diaminorhodamine-4M Triazole (DAR-4M T)[1][4]
Excitation Maximum (Ex) ~560 nm[1][3][7]
Emission Maximum (Em) ~575 nm[1][3][7]
Fluorescence Orange-Red[1][8]
Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) 0.42[3]
Optimal pH Range 4-12[3][4][9]
Detection Limit ~10 nM[10]
Recommended Staining Parameters
ParameterRecommended RangeReferences
Working Concentration 5-10 µM[3][6][7][8][9][11][12][13]
Loading Time 30-60 minutes[2][6][7][11][13]
Loading Temperature 37°C[2][6][7][11][13]
Final DMSO Concentration < 1% (v/v)[12]

Signaling Pathway and Detection Mechanism

The detection of intracellular nitric oxide by this compound involves a two-step process. First, the cell-permeable this compound enters the cell and is hydrolyzed by intracellular esterases, which removes the AM ester group. This process renders the molecule, now Dar-4M, cell-impermeable, effectively trapping it within the cytoplasm. In the second step, the non-fluorescent Dar-4M reacts with nitric oxide (NO) in the presence of oxygen to form the highly fluorescent and stable triazole derivative, DAR-4M T. The intensity of the resulting orange fluorescence is directly proportional to the concentration of intracellular NO.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Crosses Cell Membrane Dar-4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar-4M_AM_int->Dar-4M Hydrolysis DAR-4M_T DAR-4M T (Highly Fluorescent) Dar-4M->DAR-4M_T Reaction Esterases Intracellular Esterases Esterases->Dar-4M_AM_int NO Nitric Oxide (NO) + Oxygen (O2) NO->Dar-4M Fluorescence Orange Fluorescence (Ex/Em: ~560/575 nm) DAR-4M_T->Fluorescence Emits

Mechanism of intracellular NO detection by this compound.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (5 mM):

    • Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[7] For example, dissolve 1 mg of this compound (MW: ~630 g/mol ) in approximately 0.317 mL of anhydrous DMSO.

    • Aliquot into small volumes (e.g., 5-10 µL) to avoid repeated freeze-thaw cycles.[2]

    • Store at -20°C, protected from light and moisture.[2]

  • Pluronic F-127 Stock Solution (20% w/v, Optional):

    • Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO.[2] This solution can aid in the dispersion of the lipophilic AM ester in aqueous media.[2]

    • Store at room temperature.[2]

  • This compound Working Solution (5-10 µM):

    • On the day of the experiment, prepare a fresh working solution of this compound at a final concentration of 5-10 µM in a suitable buffer (e.g., serum-free medium, PBS, or HBSS).[6][7][13]

    • To aid in dye loading, you can pre-mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of imaging buffer.[2]

    • Protect the working solution from light.[7]

Staining Protocol for Adherent Cells
  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency.[6][7]

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS or another appropriate buffer.[7][13]

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[2][6][7][13] The optimal loading time may vary depending on the cell type and should be determined empirically.[2]

  • Washing:

    • After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.[2][6][12][13] A 5-minute incubation for each wash can be beneficial.[7]

  • De-esterification:

    • Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[2]

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for rhodamine dyes (e.g., excitation ~560 nm, emission ~575 nm).[2][7]

    • Maintain cells at 37°C during imaging using an environmental chamber.[2]

    • To minimize phototoxicity, use the lowest possible illumination intensity and exposure times.[2][11] Acquire a baseline fluorescence image before adding any stimulus.[2]

Staining Protocol for Suspension Cells
  • Cell Preparation:

    • Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes).[1]

    • Wash the cells once with PBS or HBSS.[1]

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[1][13]

  • Probe Loading:

    • Add the freshly prepared this compound working solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C, protected from light, with gentle agitation.[13]

  • Washing:

    • After incubation, centrifuge the cells at 300-400 x g for 5 minutes.[1]

    • Discard the supernatant and wash the cell pellet twice with pre-warmed medium or buffer to remove any extracellular this compound.[1][13]

  • Imaging:

    • Resuspend the final cell pellet in the desired buffer for analysis by fluorescence microscopy.[13]

Experimental Workflow

G Start Start Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Prepare_Reagents Prepare this compound Working Solution (5-10 µM) Cell_Culture->Prepare_Reagents Wash_Cells_1 Wash Cells with Warm Buffer Prepare_Reagents->Wash_Cells_1 Load_Probe Incubate with this compound (30-60 min, 37°C) Wash_Cells_1->Load_Probe Wash_Cells_2 Wash Cells to Remove Excess Probe (2-3 times) Load_Probe->Wash_Cells_2 De-esterification Incubate in Fresh Buffer (15-30 min, 37°C) Wash_Cells_2->De-esterification Image_Setup Set up Fluorescence Microscope (Ex/Em: ~560/575 nm) De-esterification->Image_Setup Baseline_Image Acquire Baseline Fluorescence Image Image_Setup->Baseline_Image Stimulation Add Stimulus (e.g., NO donor/inhibitor) Baseline_Image->Stimulation Time_Lapse_Imaging Acquire Time-Lapse Images Stimulation->Time_Lapse_Imaging Data_Analysis Analyze Fluorescence Intensity Changes Time_Lapse_Imaging->Data_Analysis End End Data_Analysis->End

General experimental workflow for intracellular NO detection.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)References
Weak or No Signal - Insufficient NO production- Inefficient probe loading- Incomplete de-esterification- Low probe concentration- Use a positive control (e.g., NO donor like NONOate).- Optimize loading time and temperature.- Ensure sufficient de-esterification time.- Perform a concentration titration (1-20 µM).[7][8][11][12]
High Background - Autofluorescence- Excessive probe concentration- Inadequate washing- Use phenol (B47542) red-free medium.- Perform background subtraction.- Titrate to the lowest effective concentration.- Increase the number and duration of washes.[8][9][11]
Uneven/Patchy Staining - Dye aggregation- Incomplete permeabilization- Prepare fresh working solutions and vortex before use.- Optimize permeabilization if used (though this compound is cell-permeable).[7]
Cell Toxicity - High probe concentration- Prolonged incubation- Phototoxicity- Use the lowest effective concentration (typically ≤10 µM).- Minimize incubation time.- Reduce excitation light intensity and exposure time.[8][11][12]

Important Considerations

  • Specificity: While this compound is a valuable tool, its fluorescence can be influenced by other reactive nitrogen species (RNS) and oxidants.[7][14][15] Therefore, it is more accurately described as a probe for RNS rather than being exclusively specific to NO.[14][15]

  • Controls: To confirm that the signal is from NO produced by nitric oxide synthase (NOS), pre-incubate cells with a NOS inhibitor such as L-NAME.[11] Always include appropriate negative controls, such as unstained cells and cells treated with the vehicle (DMSO).[11]

  • Interfering Substances: Phenol red, vitamins, and serum in the cell culture medium can sometimes interfere with the observation and lower the sensitivity of NO detection.[3][8] It is recommended to use serum-free and phenol red-free medium during the experiment.[11]

  • Quantitative Analysis: For quantitative comparisons, it is essential to maintain consistent experimental conditions, including cell density, probe concentration, incubation times, and imaging parameters.[7][12] For absolute quantification, a calibration curve using an NO donor of known concentration would be necessary.[3][8]

References

Application Notes and Protocols for Nitric Oxide Detection in Brain Tissue Slices using DAR-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, playing crucial roles in neurotransmission, synaptic plasticity, and neurovascular coupling.[1] Its real-time detection in living brain tissue is paramount for understanding its physiological and pathological functions. Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a cell-permeable fluorescent probe that has emerged as a valuable tool for imaging intracellular NO.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) group, trapping the NO-reactive DAR-4M form.[1][2] In the presence of NO and oxygen, DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, enabling the visualization of NO production.[1][2] This conversion results in a substantial increase in fluorescence intensity, which can be monitored using fluorescence microscopy.[3] DAR-4M offers several advantages, including high sensitivity, photostability, and less pH dependence in the physiological range compared to other NO probes.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the effective use of this compound in brain tissue slices.

Table 1: Spectral and Performance Characteristics of DAR-4M

ParameterValueReference
Optimal Working Concentration5 - 10 µM[1]
Excitation Wavelength~560 nm[1][2]
Emission Wavelength~575 nm[1][2]
Detection Limit for NO~7-10 nM[1][4]
Optimal pH Range4 - 12[1][5]

Table 2: Example Quantification of NO Release

Treatment GroupAgonist (Concentration)Fold Increase in DAR-4M T Fluorescence (Mean ± SEM)
ControlVehicle1.0 ± 0.1
ExperimentalNMDA (100 µM)Data to be determined experimentally
Positive ControlSNP (NO Donor, 50 µM)Data to be determined experimentally
Negative ControlL-NAME (NOS Inhibitor, 2 mM) + AgonistData to be determined experimentally

Signaling Pathways and Detection Mechanism

Neuronal Nitric Oxide Synthesis

In the brain, NO is primarily synthesized by neuronal nitric oxide synthase (nNOS).[6][7] The synthesis is initiated by an influx of calcium ions (Ca²⁺), often triggered by the activation of NMDA receptors.[7] Calcium binds to calmodulin (CaM), and the resulting Ca²⁺/CaM complex activates nNOS.[6][7] nNOS then catalyzes the oxidation of L-arginine to L-citrulline, producing NO in the process.[6][8] The highly diffusible NO can then act on various targets, including soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and downstream signaling events.[6][7]

NO_Synthesis_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens CaM Calmodulin Ca_influx->CaM binds to nNOS_inactive nNOS (inactive) CaM->nNOS_inactive activates nNOS_active nNOS (active) L_Arginine L-Arginine nNOS_active->L_Arginine oxidizes L_Citrulline L-Citrulline L_Arginine->L_Citrulline NO Nitric Oxide (NO) L_Arginine->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces

Caption: Neuronal nitric oxide synthesis pathway.

This compound Detection Mechanism

The detection of NO using this compound is a two-step process. First, the cell-permeable this compound passively diffuses across the cell membrane into the intracellular space.[1] Intracellular esterases then hydrolyze the AM ester group, converting it to the cell-impermeable DAR-4M, which becomes trapped within the cell.[1][2] Subsequently, in the presence of NO and oxygen, the non-fluorescent DAR-4M reacts to form the highly fluorescent triazole derivative, DAR-4M T.[1][2]

DAR4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_ext This compound (Cell-Permeable) DAR4M_AM_int This compound DAR4M_AM_ext->DAR4M_AM_int Passive Diffusion DAR4M DAR-4M (Non-fluorescent) DAR4M_AM_int->DAR4M Hydrolysis Esterases Intracellular Esterases DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T Reaction NO_O2 NO + O₂

Caption: Intracellular detection of nitric oxide using this compound.

Experimental Protocols

I. Preparation of Brain Tissue Slices

Materials:

  • Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.[1]

  • Vibrating microtome (vibratome).[1]

  • Recovery chamber with oxygenated aCSF at 32-34°C.[1]

Procedure:

  • Deeply anesthetize the animal according to approved institutional guidelines.[1]

  • Perfuse the animal transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Section the brain into 200-300 µm thick slices using a vibratome.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until use.[1]

II. Loading of this compound into Brain Tissue Slices

Materials:

  • This compound stock solution (1 mM in anhydrous DMSO).[3]

  • Pluronic F-127 (20% solution in DMSO, optional).

  • Oxygenated aCSF.

Procedure:

  • Prepare a loading solution of 5-10 µM this compound in oxygenated aCSF.[1] To aid in dye loading, you can pre-mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in aCSF.[3]

  • Transfer the recovered brain slices to the loading solution.

  • Incubate the slices for 30-60 minutes at 32-34°C, protected from light, with continuous oxygenation.[1]

  • After incubation, transfer the slices to fresh, oxygenated aCSF at room temperature for at least 20-30 minutes to allow for de-esterification of the dye and removal of excess extracellular probe.[1] A change of aCSF after the first 10 minutes is recommended.[1]

III. Fluorescence Imaging and Data Acquisition

Equipment:

  • Confocal or multiphoton microscope equipped for live-cell imaging.[1]

  • Recording chamber for continuous perfusion of the brain slice with oxygenated aCSF.

Procedure:

  • Mount a loaded brain slice in the recording chamber on the microscope stage.

  • Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.

  • Locate the region of interest for imaging.

  • Acquire baseline fluorescence images using an excitation wavelength of ~560 nm and collecting emission at ~575 nm.[1]

  • To stimulate NO production, apply agonists (e.g., NMDA, glutamate) or other experimental compounds via the perfusion system.

  • Acquire time-lapse images to monitor the change in fluorescence intensity over time.

  • At the end of the experiment, you can apply an NO donor (e.g., SNP) to determine the maximal fluorescence response and a NOS inhibitor (e.g., L-NAME) to confirm the specificity of the signal.[9]

IV. Data Analysis
  • Define regions of interest (ROIs) corresponding to individual cells or specific areas within the tissue.

  • Measure the mean fluorescence intensity within each ROI for each time point.

  • Correct for photobleaching if necessary by fitting the baseline fluorescence decay to an exponential function.

  • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Troubleshooting

IssuePossible CauseSolution
Low Signal Insufficient probe loading.Increase the loading concentration of this compound (up to 10 µM) or increase the incubation time.[1]
Unhealthy brain slices.Ensure proper slice preparation and recovery conditions.
Incorrect microscope settings.Check the alignment and settings of the microscope.[1]
High Background Incomplete removal of extracellular dye.Ensure thorough washing after the loading step.[1]
Loading concentration is too high.Reduce the loading concentration or incubation time.[1]
Phototoxicity/Photobleaching Excessive laser power or exposure.Reduce the laser power and exposure time. Increase the interval between image acquisitions.[1]

Experimental Workflow Diagram

Experimental_Workflow A Brain Slice Preparation (200-300 µm) B Slice Recovery (1 hr, 32-34°C in aCSF) A->B C This compound Loading (5-10 µM, 30-60 min, 32-34°C) B->C D Washing & De-esterification (≥20 min in aCSF) C->D E Fluorescence Imaging (Confocal/Multiphoton) D->E F Establish Baseline (F₀) E->F G Apply Stimulus (e.g., NMDA) F->G H Time-Lapse Imaging (Acquire F) G->H I Data Analysis (Calculate F/F₀) H->I

Caption: Experimental workflow for NO imaging with this compound in brain slices.

References

Application of Dar-4M AM for Nitric Oxide Detection in Cardiovascular Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pivotal signaling molecule in the cardiovascular system, regulating a vast array of physiological processes including vasodilation, cardiomyocyte function, and platelet aggregation.[1] Dysregulation of NO bioavailability is a hallmark of numerous cardiovascular pathologies, such as hypertension, atherosclerosis, ischemia-reperfusion injury, and heart failure. Consequently, the accurate and sensitive detection of NO in relevant biological models is paramount for advancing our understanding of these diseases and for the development of novel therapeutic interventions.

Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a cell-permeable fluorescent probe designed for the real-time detection of intracellular NO.[1] Its favorable spectral properties, high sensitivity, and relative pH insensitivity make it a valuable tool for cardiovascular research.[1][2] This document provides detailed application notes and protocols for the use of this compound in various cardiovascular research models.

Principle of Detection

The detection mechanism of this compound involves a two-step process. First, the cell-permeable and non-fluorescent this compound readily crosses the cell membrane. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, yielding the membrane-impermeable and NO-reactive Dar-4M.[1][3] In the presence of NO and oxygen, Dar-4M is converted into a highly fluorescent and stable triazole derivative, Dar-4M T, which emits a bright orange fluorescence upon excitation.[1][3] The resulting fluorescence intensity is directly proportional to the intracellular NO concentration.

Key Features of this compound

  • High Sensitivity: Enables the detection of nanomolar concentrations of NO.[1][2]

  • Photostability: Allows for long-term imaging experiments with minimal photobleaching.[1]

  • Favorable Spectral Properties: With excitation and emission maxima around 560 nm and 575 nm respectively, it minimizes interference from cellular autofluorescence which is more common in the green spectrum.[1]

  • pH Insensitivity: The fluorescence of Dar-4M T is stable over a broad pH range (pH 4-12), a significant advantage over fluorescein-based NO probes.[2]

Data Presentation: Quantitative Analysis of Nitric Oxide Levels

The following tables provide examples of how to structure quantitative data obtained from experiments using this compound in various cardiovascular models. The data is presented as the mean fold change in fluorescence intensity relative to the control group ± standard error of the mean (SEM).

Table 1: Quantification of NO Production in Cultured Cardiomyocytes

Treatment GroupAgonist/Drug (Concentration)Fold Increase in Dar-4M T Fluorescence (Mean ± SEM)
ControlVehicle (DMSO)1.00 ± 0.08
Acetylcholine (B1216132)10 µM2.54 ± 0.21
Bradykinin1 µM3.12 ± 0.29
L-NAME + Acetylcholine100 µM + 10 µM1.15 ± 0.11
Ischemia/Reperfusion Model30 min Ischemia / 60 min Reperfusion0.45 ± 0.06
Drug X + I/R Model1 µM0.89 ± 0.09

Table 2: NO Detection in Isolated Pressurized Arteries

ConditionTreatmentFold Increase in Dar-4M T Fluorescence (Mean ± SEM)
Normotensive (WKY)Basal1.00 ± 0.12
Normotensive (WKY)Acetylcholine (1 µM)4.25 ± 0.38
Hypertensive (SHR)Basal0.65 ± 0.09
Hypertensive (SHR)Acetylcholine (1 µM)1.89 ± 0.23
Hypertensive (SHR) + Drug YAcetylcholine (1 µM)3.55 ± 0.31

Table 3: Illustrative Data for NO Levels in a Heart Failure Model (Langendorff-Perfused Heart)

Experimental GroupConditionRelative Dar-4M T Fluorescence Intensity (Arbitrary Units, Mean ± SEM)
Sham ControlBaseline150.5 ± 12.3
Heart Failure (Post-MI)Baseline85.2 ± 9.8
Heart Failure + Compound ZBaseline135.8 ± 11.5

Experimental Protocols

Protocol 1: Real-Time Imaging of Nitric Oxide in Cultured Cardiomyocytes

This protocol provides a general guideline for using this compound to visualize and quantify NO production in cultured cardiomyocytes (e.g., neonatal, adult, or iPSC-derived).[1]

Materials:

  • This compound (1 mM stock in anhydrous DMSO)[1]

  • Pluronic F-127 (20% w/v stock in anhydrous DMSO)[1]

  • Imaging Buffer (e.g., Hank's Balanced Salt Solution (HBSS) or Tyrode's solution, pH 7.2-7.4)[1]

  • Cultured cardiomyocytes on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (Ex/Em: ~560/575 nm) and an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound by dissolving it in anhydrous DMSO. Aliquot and store at -20°C, protected from light.[1]

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO to aid in dye solubilization.[1]

  • Loading Solution Preparation:

    • On the day of the experiment, prepare the this compound loading solution. For a final concentration of 5-10 µM, dilute the 1 mM this compound stock solution into the imaging buffer.[1]

    • To aid in dye loading, pre-mix the required volume of this compound stock with an equal volume of 20% Pluronic F-127 before diluting into the final volume of imaging buffer.[1]

    • Example for 1 mL of 5 µM loading solution: Mix 5 µL of 1 mM this compound with 5 µL of 20% Pluronic F-127, then add to 990 µL of imaging buffer and vortex gently.[1]

  • Cell Loading:

    • Remove the culture medium from the cardiomyocytes.

    • Add the this compound loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type and should be determined empirically.[1]

  • Washing and De-esterification:

    • After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.[1]

    • Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[1]

  • Fluorescence Imaging:

    • Mount the dish/coverslip on the fluorescence microscope stage within the environmental chamber.

    • Acquire baseline fluorescence images.

    • Add agonists, antagonists, or test compounds as required and record the time-lapse fluorescence images.

    • Use appropriate controls, such as a NO donor (e.g., SNAP) as a positive control and a NOS inhibitor (e.g., L-NAME) as a negative control, to validate the specificity of the signal.

Protocol 2: Nitric Oxide Detection in Isolated Pressurized Arteries

This protocol is adapted for the ex vivo imaging of NO in intact, pressurized arteries, allowing for the study of endothelial function in a more physiologically relevant context.

Materials:

  • Isolated small arteries (e.g., mesenteric) from a model animal (e.g., Wistar-Kyoto rat, Spontaneously Hypertensive Rat)

  • Pressure myography system

  • Confocal microscope

  • This compound (5 mM stock in DMSO)

  • Pluronic F-127

  • Krebs Physiological Saline (KPS)

Procedure:

  • Artery Preparation and Mounting:

    • Isolate and mount the artery on the pressure myograph system according to standard procedures.

    • Pressurize the artery to a physiological level and allow it to equilibrate.

  • Dye Loading:

    • Prepare the loading solution: Add 1 µL of 5 mM this compound stock to 3 µL of Pluronic F-127 and mix well. Add this mixture to 1 mL of KPS in the myograph chamber to achieve a final concentration of 5 µM this compound.

    • Incubate the artery in the loading solution for 20 minutes.

    • Wash the artery with fresh KPS for at least 5 minutes to remove excess dye.

  • Imaging and Data Acquisition:

    • Position the myograph on the stage of the confocal microscope.

    • Acquire baseline fluorescence images from the endothelial and/or smooth muscle cell layers.

    • Perfuse the artery with agonists (e.g., acetylcholine to stimulate endothelial NO production) or NO donors (e.g., SNAP) and record the changes in fluorescence intensity over time.

    • Analyze the fluorescence ratio (FR/FR0) to quantify the relative changes in NO levels.

Protocol 3: Flow Cytometry Analysis of Intracellular Nitric Oxide

This protocol outlines the use of this compound for the quantitative analysis of NO production in a cell population using flow cytometry.[3]

Materials:

  • Suspension or adherent cells of cardiovascular origin

  • This compound (1 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS) or HBSS

  • Flow cytometer with appropriate laser and filters (~560 nm excitation, ~575 nm emission)

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Cell Loading:

    • Prepare a working solution of this compound (typically 5-10 µM) in the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C.

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[3]

  • Stimulation of NO Production:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot the cell suspension into flow cytometry tubes for different treatment conditions (e.g., unstimulated control, positive control with NO donor, negative control with NOS inhibitor, and experimental groups).[3]

    • Incubate for the desired stimulation period.

  • Flow Cytometry Analysis:

    • Acquire data on the flow cytometer, measuring the fluorescence intensity in the appropriate channel.

    • Analyze the data to determine the mean fluorescence intensity for each cell population.

Mandatory Visualizations

signaling_pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell agonist Agonist (e.g., Acetylcholine) receptor Receptor agonist->receptor Binds eNOS_inactive eNOS (inactive) receptor->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active Ca2+/Calmodulin L_arginine L-Arginine NO Nitric Oxide (NO) L_arginine->NO eNOS (active) L_citrulline L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates relaxation Vasodilation PKG->relaxation Leads to

Caption: Nitric Oxide Signaling Pathway in the Vasculature.

experimental_workflow prep 1. Prepare Cells/Tissue (e.g., Cardiomyocytes, Arteries) load 2. Prepare & Add This compound Loading Solution prep->load incubate 3. Incubate (30-60 min, 37°C) load->incubate wash 4. Wash to Remove Excess Probe incubate->wash deesterify 5. De-esterification (15-30 min, 37°C) wash->deesterify image 6. Acquire Baseline Fluorescence Image deesterify->image stimulate 7. Add Stimulus (Agonist, Drug, etc.) image->stimulate record 8. Record Time-Lapse Fluorescence Images stimulate->record analyze 9. Analyze Data (Fluorescence Intensity Change) record->analyze

Caption: General Experimental Workflow for this compound.

probe_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dar4m_am_ext This compound (Cell-Permeable, Non-fluorescent) dar4m_am_int This compound dar4m_am_ext->dar4m_am_int Crosses Cell Membrane dar4m Dar-4M (Cell-Impermeable, Non-fluorescent) dar4m_am_int:s->dar4m:n Cleavage of AM Ester esterases Intracellular Esterases dar4m_t Dar-4M T (Highly Fluorescent) dar4m->dar4m_t Reaction no Nitric Oxide (NO) + O2

Caption: Mechanism of this compound for NO Detection.

References

Measuring Nitric Oxide in Plant Cells with DAR-4M AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and measurement of nitric oxide (NO) in plant cells using the fluorescent probe DAR-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester).

Introduction

Nitric oxide (NO) is a crucial signaling molecule in plants, involved in a wide range of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1] Accurate detection and quantification of NO are essential for understanding its complex roles.[1] this compound is a cell-permeable rhodamine-based fluorescent probe designed for the detection of intracellular NO.[1][2] Upon entering the cell, it is hydrolyzed by intracellular esterases to its cell-impermeable form, DAR-4M.[2][3] In the presence of an oxidation product of NO (likely N₂O₃), the weakly fluorescent DAR-4M is converted into a highly fluorescent triazole product (DAR-4M T), which emits a distinct orange fluorescence.[1][4] This property makes it a valuable tool for real-time imaging of NO dynamics in plant cells and tissues.[1][4]

One of the key advantages of this compound is its utility across a broad pH range (4-12), making it a robust choice for various cellular environments.[5][6] This is a significant improvement over other NO probes, such as DAF-2, which are more pH-sensitive.[5] Additionally, its orange fluorescence helps to mitigate issues with green autofluorescence often encountered in biological samples.[3]

Mechanism of Action and Signaling Pathway

NO_Detection_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-4M_AM_ext This compound DAR-4M_AM_int This compound DAR-4M_AM_ext->DAR-4M_AM_int Cellular Uptake DAR-4M DAR-4M (Weakly Fluorescent) DAR-4M_AM_int->DAR-4M Hydrolysis Esterases Intracellular Esterases DAR-4M_T DAR-4M T (Highly Fluorescent) DAR-4M->DAR-4M_T Reaction NO Nitric Oxide (NO) N2O3 N₂O₃ NO->N2O3 O2 O₂ O2->N2O3 N2O3->DAR-4M_T Fluorescence Orange Fluorescence (Ex: ~560 nm, Em: ~575 nm) DAR-4M_T->Fluorescence Detection

Quantitative Data Summary

ParameterValueReference(s)
Probe Properties
Excitation Wavelength (max)~560 nm[5][6]
Emission Wavelength (max)~575 nm[5][6]
pH Range4 - 12[5][6]
Detection Limit~10 nM[7]
Working Concentrations
Stock Solution (in DMSO)1-5 mM[8]
Final Working Concentration5 - 10 µM[2][5][6]
Incubation Conditions
Incubation Time30 - 60 minutes[2]
Incubation TemperatureRoom Temperature or 37°C[2]
Microscopy Settings
Excitation Filter~540-560 nm[5][6]
Emission Filter~570-595 nm[9]

Experimental Protocols

General Considerations
  • Specificity: DAF-based dyes, including this compound, are not entirely specific to NO and may react with other reactive nitrogen species (RNS) or be affected by peroxidases and hydrogen peroxide.[8][10] It is crucial to include appropriate controls.

  • Controls:

    • Negative Control: Pre-incubate cells with an NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO), before adding the probe.

    • Positive Control: Treat cells with a known NO donor, such as sodium nitroprusside (SNP), to confirm the probe is working.

    • Autofluorescence Control: Image unstained cells under the same conditions to assess background fluorescence.

  • Light Sensitivity: this compound and its fluorescent product are light-sensitive. Protect samples from light as much as possible to prevent photobleaching.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (this compound Stock, Buffers) Start->Prepare_Reagents Sample_Preparation Prepare Plant Sample (Protoplasts, Roots, Epidermal Peels) Prepare_Reagents->Sample_Preparation Control_Incubation Incubate with Controls (Optional) (e.g., cPTIO - NO scavenger) Sample_Preparation->Control_Incubation Probe_Loading Load with this compound (5-10 µM, 30-60 min in dark) Sample_Preparation->Probe_Loading Without Controls Control_Incubation->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Image with Confocal/Fluorescence Microscope (Ex: ~560 nm, Em: ~575 nm) Washing->Imaging Data_Analysis Analyze Fluorescence Intensity Imaging->Data_Analysis End End Data_Analysis->End

Protocol 1: Nitric Oxide Detection in Arabidopsis Protoplasts

Materials:

  • This compound (5 mM stock in anhydrous DMSO)

  • Arabidopsis protoplasts

  • W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • Confocal microscope

Procedure:

  • Protoplast Preparation: Isolate protoplasts from Arabidopsis leaves using your preferred method. A common method involves enzymatic digestion with cellulase (B1617823) and macerozyme.

  • Protoplast Resuspension: After isolation, gently resuspend the protoplast pellet in W5 solution to a final concentration of approximately 2 x 10⁵ cells/mL.

  • Probe Loading:

    • Add this compound stock solution to the protoplast suspension to a final concentration of 10 µM.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Centrifuge the protoplasts at a low speed (e.g., 100 x g) for 2 minutes.

    • Carefully remove the supernatant and gently resuspend the protoplasts in fresh W5 solution.

    • Repeat the washing step twice to ensure removal of excess probe.

  • Imaging:

    • Mount the protoplasts on a glass slide.

    • Observe under a confocal microscope using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.

Protocol 2: Nitric Oxide Imaging in Plant Roots

Materials:

  • This compound (5 mM stock in anhydrous DMSO)

  • Plant seedlings (e.g., Arabidopsis)

  • Loading buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Confocal microscope

Procedure:

  • Seedling Preparation: Grow seedlings on appropriate medium. Gently remove a seedling for imaging.

  • Probe Loading:

    • Prepare a 10 µM this compound working solution in the loading buffer.

    • Immerse the roots of the seedling in the working solution.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Transfer the seedling to fresh loading buffer to wash off the excess probe.

    • Wash for 15-20 minutes.

  • Imaging:

    • Mount the seedling in a small volume of loading buffer on a microscope slide.

    • Image the root tips and other regions of interest using a confocal microscope with appropriate filters for rhodamine (Ex: ~560 nm, Em: ~575 nm).

Protocol 3: Nitric Oxide Measurement in Stomatal Guard Cells

Materials:

  • This compound (5 mM stock in anhydrous DMSO)

  • Leaves from a well-watered plant (e.g., Vicia faba or Arabidopsis)

  • Epidermal peel buffer (e.g., 10 mM MES-KCl, pH 6.15)

  • Fluorescence microscope

Procedure:

  • Epidermal Peel Preparation:

    • Carefully peel a small section of the abaxial epidermis from a leaf.

    • Immediately float the peel in the epidermal peel buffer.

  • Probe Loading:

    • Prepare a 10 µM this compound working solution in the epidermal peel buffer.

    • Incubate the epidermal peels in this solution for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Transfer the peels to fresh buffer and wash for 15-20 minutes to remove excess probe.

  • Imaging:

    • Mount the epidermal peel in a drop of buffer on a microscope slide.

    • Observe the guard cells under a fluorescence microscope using a filter set appropriate for rhodamine fluorescence.

    • Quantify the fluorescence intensity of individual guard cells using image analysis software.

Data Analysis and Interpretation

Fluorescence intensity can be quantified using image analysis software such as ImageJ or Fiji. The mean fluorescence intensity of regions of interest (e.g., individual protoplasts, root tips, guard cells) can be measured and compared across different treatments and controls. It is important to subtract the background fluorescence from unstained samples.

Troubleshooting

IssuePossible CauseSolution
No or weak fluorescence signal Insufficient probe loadingIncrease incubation time or probe concentration.
Low NO productionUse a positive control (NO donor) to confirm probe activity.
PhotobleachingMinimize exposure to excitation light.
High background fluorescence Incomplete washingIncrease the number and duration of washing steps.
AutofluorescenceImage unstained samples to determine the level of autofluorescence and subtract it from the signal.
Cellular toxicity High probe or DMSO concentrationLower the probe concentration and ensure the final DMSO concentration is non-toxic (typically <0.5%).
Inconsistent results Variation in probe loadingEnsure consistent incubation times and temperatures.
Cell healthUse healthy, actively growing plant material.

Conclusion

This compound is a valuable tool for the visualization and measurement of nitric oxide in plant cells. Its broad pH stability and orange fluorescence offer advantages over other NO probes. However, careful consideration of its specificity and the use of appropriate controls are essential for obtaining accurate and reliable data. The protocols provided here offer a starting point for researchers, and optimization may be required for specific plant species and experimental conditions.

References

Application Notes: High-Throughput Analysis of Intracellular Nitric Oxide Using DAR-4M AM and Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitric oxide (NO) is a pivotal signaling molecule involved in a vast range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] Its transient nature and low physiological concentrations make its accurate detection challenging. Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM) is a cell-permeable fluorescent probe designed for the sensitive detection of intracellular NO in living cells.[1] This application note provides a comprehensive protocol for quantifying intracellular NO production using this compound in conjunction with flow cytometry, a powerful technique for single-cell analysis.

Principle of Detection

The detection of intracellular NO with this compound is a two-step process.[1] First, the non-fluorescent and cell-permeable this compound molecule diffuses across the cell membrane into the cytoplasm.[1][2] Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester group, converting the molecule into its cell-impermeable form, DAR-4M.[1][3] This traps the probe within the cell. Subsequently, in the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form a highly fluorescent and stable triazole derivative, DAR-4M T.[1][3] The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO and can be readily measured by flow cytometry.[1]

DAR-4M offers significant advantages over other NO probes, such as greater photostability and less pH dependence within the physiological range (pH 4-12).[1][3][4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_reaction DAR_AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR_AM_int This compound DAR_AM_ext->DAR_AM_int Passive Diffusion DAR_4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR_AM_int->DAR_4M Hydrolysis by Intracellular Esterases DAR_4M_T DAR-4M T (Highly Fluorescent) DAR_4M->DAR_4M_T Reaction NO Nitric Oxide (NO) O2 Oxygen (O2)

Mechanism of intracellular NO detection by this compound.

Quantitative Data Summary

The successful application of this protocol relies on optimized concentrations and instrument settings. The tables below provide a summary of key quantitative parameters.

Table 1: this compound Probe Specifications

Parameter Value Reference
Chemical Name Diaminorhodamine-4M Acetoxymethyl Ester [1]
Excitation (Max) ~560 nm [1][2]
Emission (Max) ~575 nm [1][2]
Fluorescence Color Orange [1]
Detection Limit ~10 nM [5]
pH Stability Effective in pH range 4-12 [3][4]

| Primary Application | Intracellular Nitric Oxide Detection |[3] |

Table 2: Recommended Experimental Parameters

Parameter Recommended Value Notes
Cell Concentration 1 x 10⁶ cells/mL Ensure a single-cell suspension for accurate flow cytometry.[1]
This compound Stock Solution 1-5 mM in anhydrous DMSO Aliquot and store at -20°C, protected from light.[6]
This compound Working Conc. 5 - 10 µM Optimal concentration may vary by cell type.[2][7]
Incubation Time (Loading) 20 - 60 minutes at 37°C Protect from light during incubation.[8][9]
NO Donor (Positive Control) 100 µM SNAP or 10 µM DEA/NONOate Used to confirm probe activity and cell response.[1]
NO Scavenger (Negative Control) 200 µM cPTIO Used to confirm the specificity of the signal to NO.[10]

| Centrifugation Speed | 300 - 400 x g for 5 minutes | For washing and pelleting cells.[1] |

Table 3: Example Flow Cytometer Configuration

Parameter Setting Notes
Excitation Laser 561 nm (Yellow-Green) A laser line close to the 560 nm excitation maximum is ideal.[1]
Emission Filter 585/42 nm Bandpass Filter Captures the peak orange fluorescence from DAR-4M T.[1]

| Events to Collect | 10,000 - 50,000 events | Ensures statistically significant data for analysis.[1] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for staining cells with this compound and analyzing them via flow cytometry.

Materials

  • This compound (e.g., from Sigma-Aldrich, Cayman Chemical)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium appropriate for your cells

  • Suspension or adherent cells for analysis

  • NO donor (e.g., SNAP, DEA/NONOate) for positive control

  • NO scavenger (e.g., cPTIO) for negative control

  • Flow cytometer with ~561 nm laser and appropriate emission filters[1]

Experimental Workflow

G prep 1. Cell Preparation (Harvest and adjust to 1x10^6 cells/mL) load 2. This compound Loading (Add 5-10 µM probe, incubate 30-60 min at 37°C) prep->load wash1 3. Wash Cells (Centrifuge, remove supernatant, resuspend in fresh medium) load->wash1 stim 4. NO Stimulation (Aliquot cells and add stimuli/controls, incubate) wash1->stim wash2 5. Final Wash (Wash cells with PBS) stim->wash2 acquire 6. Flow Cytometry Acquisition (Ex: 561 nm, Em: ~575 nm) wash2->acquire analyze 7. Data Analysis (Gate on live cells, quantify fluorescence) acquire->analyze

General experimental workflow for intracellular NO detection.

Step-by-Step Methodology

1. Reagent Preparation

  • This compound Stock Solution (1-5 mM): Dissolve this compound powder in anhydrous DMSO.[6] For example, dissolving 1 mg in ~0.32 mL of DMSO yields a 5 mM solution. Aliquot into single-use tubes and store at -20°C, protected from light and moisture.[5][6]

  • This compound Working Solution (5-10 µM): Immediately before use, dilute the stock solution into pre-warmed cell culture medium or buffer to the final desired concentration.[1]

2. Cell Preparation

  • Suspension Cells: Harvest cells by centrifugation (300-400 x g, 5 min), wash once with PBS, and resuspend in pre-warmed medium at a concentration of 1 x 10⁶ cells/mL.[1]

  • Adherent Cells: Detach cells using a gentle method (e.g., trypsinization).[1] Neutralize the trypsin, centrifuge, wash once with PBS, and resuspend in pre-warmed medium at 1 x 10⁶ cells/mL.

3. Cell Loading with this compound

  • Add the this compound working solution to the cell suspension.

  • Incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell type and experimental conditions.

4. Washing

  • After incubation, pellet the cells by centrifugation (300-400 x g, 5 min).[1]

  • Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer to remove extracellular probe.[1]

  • Resuspend the cells in fresh, pre-warmed medium.

5. Stimulation of NO Production

  • Aliquot the cell suspension into flow cytometry tubes for different experimental conditions.

    • Unstimulated Control: Cells in medium only.[1]

    • Positive Control: Treat cells with a known NO donor (e.g., 100 µM SNAP).[1]

    • Negative Control: Pre-incubate cells with an NO scavenger (e.g., cPTIO) before adding the NO stimulus.

    • Experimental Samples: Treat cells with your specific experimental compounds.

  • Incubate for the desired stimulation period at 37°C, protected from light.

6. Final Wash and Resuspension

  • Following the stimulation period, wash the cells once with PBS.[1]

  • Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer for analysis.[1]

7. Flow Cytometry Acquisition and Analysis

  • Set up the flow cytometer using the appropriate excitation laser and emission filters (see Table 3).[1]

  • Acquire data, collecting a sufficient number of events (e.g., 10,000-50,000) for robust analysis.[1]

  • For data analysis, first use forward and side scatter plots to gate on the live, single-cell population, excluding debris and doublets.

  • Analyze the fluorescence intensity (e.g., in the PE or a similar channel) of the gated population. The shift in the fluorescence histogram compared to the unstimulated control indicates the level of NO production.

Considerations and Troubleshooting

  • Specificity: While sensitive, DAR-4M may also react with other reactive nitrogen species (RNS), not just NO.[6][11] The use of an NO scavenger like cPTIO is crucial to confirm the specificity of the signal.

  • Autofluorescence: If high cellular autofluorescence is an issue in the green spectrum, DAR-4M's orange emission provides a distinct advantage.[2]

  • Low Signal: If the fluorescent signal is weak, try increasing the this compound concentration or extending the loading/stimulation incubation times. Ensure the NO donor in the positive control is active.

  • High Background: Ensure adequate washing to remove all extracellular probe. Perform a "probe-only" control (cells without probe) to assess background autofluorescence.

References

Application Notes and Protocols for Multi-Well Plate Reader Assay with DAR-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

For the Quantitative Analysis of Intracellular Nitric Oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a multitude of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The accurate and sensitive detection of intracellular NO is paramount for advancing our understanding of its roles in cellular function and for the development of novel therapeutics.[1] DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe specifically designed for the detection of NO in living cells.[1][2] This application note provides a comprehensive protocol for the use of this compound in a multi-well plate reader format, enabling quantitative analysis of intracellular NO production.

This compound is a non-fluorescent molecule that readily traverses the cell membrane.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive DAR-4M form within the cytoplasm.[1][3] In the presence of nitric oxide and oxygen, DAR-4M is converted to the highly fluorescent triazole derivative, DAR-4M T.[1][4] This reaction leads to a significant increase in fluorescence intensity, which can be quantified using a multi-well plate reader. DAR-4M offers several advantages over other NO probes, including greater photostability and less pH dependence within the physiological range.[1][4] The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm, emitting an orange fluorescence.[1][3]

Principle of Detection

The detection of intracellular nitric oxide by this compound is a two-step process. First, the cell-permeable this compound diffuses across the cell membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester group, rendering the molecule, now DAR-4M, cell-impermeable and effectively trapping it. In the second step, the non-fluorescent DAR-4M reacts with nitric oxide (NO) in the presence of oxygen to form the stable and highly fluorescent triazole derivative, DAR-4M T. The resulting orange fluorescence intensity is directly proportional to the concentration of intracellular NO.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR-4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR-4M_AM_int This compound DAR-4M_AM_ext->DAR-4M_AM_int Diffusion DAR-4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR-4M_AM_int->DAR-4M Hydrolysis DAR-4M_T DAR-4M T (Highly Fluorescent) DAR-4M->DAR-4M_T Reaction Esterases Intracellular Esterases Esterases->DAR-4M_AM_int NO_O2 Nitric Oxide (NO) + Oxygen (O2) NO_O2->DAR-4M cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Culture_Cells 2. Culture cells to desired confluency Seed_Cells->Culture_Cells Prepare_Reagents 3. Prepare this compound loading solution Culture_Cells->Prepare_Reagents Wash_1 4. Wash cells with pre-warmed buffer Prepare_Reagents->Wash_1 Load_Dye 5. Incubate cells with This compound Wash_1->Load_Dye Wash_2 6. Wash cells to remove extracellular dye Load_Dye->Wash_2 Add_Treatment 7. Add experimental compounds Wash_2->Add_Treatment Incubate_Treatment 8. Incubate for treatment period Add_Treatment->Incubate_Treatment Measure_Fluorescence 9. Measure fluorescence (Ex: ~560nm, Em: ~575nm) Incubate_Treatment->Measure_Fluorescence Analyze_Data 10. Analyze data Measure_Fluorescence->Analyze_Data Start Assay Issue? High_Background High Background? Start->High_Background Low_Signal Low Signal? Start->Low_Signal High_Variability High Variability? Start->High_Variability Sol_High_Background Use phenol (B47542) red-free medium Improve washing steps High_Background->Sol_High_Background Yes Sol_Low_Signal Use positive control Optimize dye concentration Check reader settings Low_Signal->Sol_Low_Signal Yes Sol_High_Variability Ensure even cell seeding Use multichannel pipette Minimize light exposure High_Variability->Sol_High_Variability Yes

References

Application Notes: Co-staining with DAF-4M AM and Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAF-4M AM (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe designed for the detection of intracellular nitric oxide (NO).[1][2] Upon entry into the cell, intracellular esterases cleave the acetoxymethyl ester group, rendering the molecule, now DAF-4M, cell-impermeable.[1] In the presence of nitric oxide and oxygen, DAF-4M is converted to a highly fluorescent triazole form, which emits a bright orange-red fluorescence.[1][3] This probe offers several advantages, including a longer emission wavelength which minimizes interference from cellular autofluorescence, and stable fluorescence in a wide pH range (4-12).[1][3]

Co-staining with DAF-4M AM and other fluorescent probes allows for the simultaneous investigation of nitric oxide production in relation to other critical cellular events such as changes in mitochondrial health, calcium signaling, and the generation of other reactive species. This multiparametric approach provides a more comprehensive understanding of the complex interplay between different signaling pathways.

Principles of Co-Staining with DAF-4M AM

Successful co-staining relies on several key considerations:

  • Spectral Compatibility: The excitation and emission spectra of the chosen probes should have minimal overlap to prevent signal bleed-through. DAF-4M AM, with its excitation and emission maxima around 560 nm and 575 nm respectively, is well-suited for combination with blue, green, and far-red fluorescent probes.[1][4]

  • Cellular Localization: The probes should ideally accumulate in different subcellular compartments if they are spectrally similar, or their signals must be distinguishable by imaging software.

  • Loading and Incubation Conditions: The loading protocols for each dye must be compatible. This may involve sequential loading to prevent interference between the probes during uptake and activation.

  • Probe Specificity: It is important to be aware of the specificity of each probe. While DAF-4M AM is a valuable tool, some studies suggest it may also react with other reactive nitrogen species (RNS) and not exclusively with NO.[5][6] Therefore, results should be interpreted with this in mind, and appropriate controls are essential.

Data Presentation: Properties of DAF-4M AM and Compatible Probes

The following table summarizes the key characteristics of DAF-4M AM and a selection of fluorescent probes suitable for co-staining experiments.

ProbeTargetExcitation Max (nm)Emission Max (nm)Recommended Working ConcentrationNotes
DAF-4M AM Nitric Oxide (NO)~560~5755 - 10 µMCell-permeable. Fluorescence is pH-insensitive (pH 4-12).[1][3]
MitoTracker Green FM Mitochondrial Mass~490~516100 nMStains mitochondria regardless of membrane potential.[7][8]
TMRE Mitochondrial Membrane Potential (ΔΨm)~549~57420 - 100 nMAccumulates in active mitochondria. Spectral overlap requires careful filter selection or sequential imaging.
Fura-2 AM Intracellular Calcium (Ca²⁺)~340 / ~380~5051 - 5 µMRatiometric UV-excitable probe.[9][10] Requires a UV light source.
MitoSOX Red Mitochondrial Superoxide (O₂⁻)~510~5801 - 5 µMSignificant spectral overlap with DAF-4M AM. Co-staining is challenging and not recommended without advanced spectral imaging techniques.[7][11]
Hoechst 33342 Nucleus (DNA)~350~4611 - 5 µg/mLCommon nuclear counterstain. Spectrally distinct from DAF-4M AM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to DAF-4M AM staining and co-staining workflows.

NO_Signaling_Pathway Nitric Oxide Signaling Pathway Stimulus e.g., Bradykinin, Acetylcholine Receptor Receptor Activation Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release IP3 binds CaM Calmodulin (CaM) Ca_release->CaM Fura2 Measured by Fura-2 AM Ca_release->Fura2 eNOS_activation eNOS Activation CaM->eNOS_activation Ca²⁺/CaM complex NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production L_Arginine L-Arginine L_Arginine->eNOS_activation sGC Soluble Guanylate Cyclase (sGC) NO_production->sGC DAF4M Measured by DAF-4M AM NO_production->DAF4M cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation

Caption: A simplified signaling pathway illustrating the link between Ca²⁺ release and NO production.

DAF4M_Mechanism DAF-4M AM Detection Principle cluster_cell Inside Cell DAF4M_AM_in DAF-4M AM Esterases Intracellular Esterases DAF4M_AM_in->Esterases DAF4M DAF-4M (Non-fluorescent) Esterases->DAF4M cleavage NO Nitric Oxide (NO) + O₂ DAF4M->NO DAF4M_T DAF-4M Triazole (Highly Fluorescent) NO->DAF4M_T reaction DAF4M_AM_out DAF-4M AM (Cell-Permeable) DAF4M_AM_out->DAF4M_AM_in Passive Diffusion

Caption: Mechanism of intracellular NO detection using DAF-4M AM.

CoStaining_Workflow General Co-Staining Workflow Start Seed cells on coverslips/imaging plates Load1 Load with Probe 1 (e.g., DAF-4M AM) in buffer/media Start->Load1 Incubate1 Incubate (e.g., 20-60 min at 37°C) Load1->Incubate1 Wash1 Wash cells 2-3x with buffer Incubate1->Wash1 Load2 Load with Probe 2 (e.g., MitoTracker Green) in buffer/media Wash1->Load2 Incubate2 Incubate (e.g., 15-30 min at 37°C) Load2->Incubate2 Wash2 Wash cells 2-3x with buffer Incubate2->Wash2 Image Proceed to Live-Cell Imaging Wash2->Image

Caption: A sequential loading workflow for co-staining experiments.

Experimental Protocols

Note: The following protocols are general guidelines. Optimal conditions, including probe concentrations and incubation times, should be determined empirically for each cell type and experimental setup.

Protocol 1: Co-staining for Nitric Oxide (DAF-4M AM) and Mitochondrial Mass (MitoTracker Green FM)

This protocol is designed for simultaneous visualization of NO production and the mitochondrial network.

Materials:

  • DAF-4M AM (5 mM stock in DMSO)

  • MitoTracker Green FM (1 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Reagent Preparation:

    • Prepare a 10 µM DAF-4M AM working solution by diluting the 5 mM stock solution in HBSS.

    • Prepare a 100 nM MitoTracker Green FM working solution by diluting the 1 mM stock solution in HBSS.

    • Optional: A combined loading solution can be prepared, but sequential loading is often recommended to ensure optimal uptake of each probe.

  • Cell Loading (Sequential Method):

    • Remove culture medium and wash cells once with pre-warmed HBSS.

    • Add the 10 µM DAF-4M AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed HBSS.

    • Add the 100 nM MitoTracker Green FM working solution and incubate for 15-30 minutes at 37°C, protected from light.[7]

    • Wash the cells twice with pre-warmed HBSS.

  • Imaging:

    • Mount the coverslip or place the dish on the microscope stage.

    • Acquire images using the appropriate filter sets:

      • MitoTracker Green FM: Excitation ~490 nm / Emission ~516 nm.[7]

      • DAF-4M AM: Excitation ~560 nm / Emission ~575 nm.[1]

    • Capture images sequentially to avoid bleed-through.

Protocol 2: Co-staining for Nitric Oxide (DAF-4M AM) and Intracellular Calcium (Fura-2 AM)

This protocol allows for the correlation of NO production with changes in intracellular calcium concentration. It requires a microscope equipped with a UV light source and appropriate filter sets for ratiometric imaging.

Materials:

  • DAF-4M AM (5 mM stock in DMSO)

  • Fura-2 AM (1-5 mM stock in DMSO)[9]

  • Pluronic F-127 (20% w/v in DMSO) (optional, aids in dye solubilization)[9]

  • HBSS or other suitable imaging buffer

Procedure:

  • Reagent Preparation:

    • Prepare a Fura-2 AM loading solution (final concentration 1-5 µM) in HBSS. If using Pluronic F-127, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.[9]

    • Prepare a 10 µM DAF-4M AM working solution in HBSS.

  • Cell Loading (Sequential Method):

    • Remove culture medium and wash cells once with pre-warmed HBSS.

    • Add the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[9][12]

    • Wash the cells twice with pre-warmed HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM.[9]

    • Add the 10 µM DAF-4M AM working solution and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with pre-warmed HBSS.

  • Imaging:

    • Mount the coverslip or place the dish on the microscope stage.

    • Acquire images sequentially:

      • Fura-2 AM (Ratio): Excite alternately at ~340 nm and ~380 nm, and collect emission at ~505 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.[10]

      • DAF-4M AM: Excite at ~560 nm and collect emission at ~575 nm.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal Probe concentration too low.Increase the working concentration of the probe(s) within the recommended range.
Incomplete de-esterification of AM ester.Increase the post-loading incubation time to allow for complete enzymatic cleavage.
Low level of target molecule (e.g., NO).Use a positive control (e.g., an NO donor like SNP for DAF-4M AM) to confirm probe functionality.
High Background Fluorescence Probe concentration too high.Decrease the working concentration.
Incomplete washing.Ensure thorough washing (3-4 times) after probe loading.
Cell death/leakage.Check cell viability. Use lower probe concentrations or shorter incubation times.
Signal Bleed-through Spectral overlap between probes.Use appropriate narrow band-pass filters. Acquire images for each channel sequentially, not simultaneously.
Phototoxicity/Photobleaching Excessive light exposure.Reduce excitation light intensity and exposure time. Use a more sensitive camera.

References

Live Imaging of Nitric Oxide Release Using DAR-4M AM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sensitive detection and real-time imaging of intracellular nitric oxide (NO) release using the fluorescent probe, DAR-4M AM (Diaminorhodamine-4M acetoxymethyl ester).

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The ability to accurately detect and quantify intracellular NO in real-time is essential for understanding its complex roles in cellular function and for the development of novel therapeutics. This compound is a cell-permeable fluorescent probe specifically designed for this purpose, offering high sensitivity and specificity for NO.[2]

Principle of Detection

The detection of intracellular NO by this compound is a two-step process.[1] First, the cell-permeable this compound molecule readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable form, DAR-4M, thus trapping it within the cytoplasm.[1][3] In its native state, DAR-4M is weakly fluorescent. However, in the presence of NO and oxygen, it undergoes a chemical transformation to form a highly fluorescent and stable triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1][4] The intensity of this fluorescence is directly proportional to the intracellular NO concentration.[1]

Key features of this compound include its high sensitivity, with a detection limit in the nanomolar range, photostability for long-term imaging, and fluorescence that is independent of pH in the physiological range.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound.

Table 1: Chemical and Spectral Properties of DAR-4M and this compound

CompoundChemical FormulaMolecular Weight ( g/mol )Primary ApplicationExcitation Max (nm)Emission Max (nm)
DAR-4MC₂₅H₂₆N₄O₃430.50Detection of extracellular NO~560~575
This compoundC₂₈H₃₁IN₄O₅630.47Detection of intracellular NO~560~575

Table 2: Recommended Staining and Experimental Parameters

ParameterRecommended ValueNotes
Stock Solution Preparation
This compound Stock Concentration1-5 mMDissolve in anhydrous DMSO.[6]
Pluronic F-127 Stock Concentration20% (w/v)Dissolve in anhydrous DMSO to aid in dye dispersion.[2]
Cell Loading
Working Concentration5-10 µMDilute from stock solution into imaging buffer or serum-free medium.[2][6]
Incubation Time30-60 minutesAt 37°C, protected from light.[2][3][6]
De-esterification
Incubation Time15-30 minutesAt 37°C, to allow for complete hydrolysis of the AM ester.[2][6]
Imaging
Excitation Wavelength~560 nmUse a filter set appropriate for rhodamine dyes.[2]
Emission Wavelength~575 nm

Signaling Pathways and Detection Mechanism

The production of nitric oxide is a complex process involving multiple signaling pathways. A common pathway involves the activation of nitric oxide synthase (NOS) enzymes.

nitric_oxide_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Acetylcholine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces ER ER IP3->ER acts on CaM CaM eNOS eNOS (activated) CaM->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response leads to Ca_ER Ca²⁺ ER->Ca_ER releases Ca_ER->CaM binds to

Caption: Key nitric oxide signaling pathway in a cell.

The mechanism of NO detection by this compound is illustrated below.

dar4m_mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm DAR4M_AM_ext This compound (Cell-Permeable) DAR4M_AM_int This compound DAR4M_AM_ext->DAR4M_AM_int Diffuses across cell membrane DAR4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM_int->DAR4M Hydrolyzed by Esterases Intracellular Esterases DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T Reacts with NO Nitric Oxide (NO) Oxygen Oxygen (O₂)

Caption: Mechanism of intracellular NO detection by this compound.

Experimental Protocols

The following protocols provide a general framework for live-cell imaging of nitric oxide using this compound. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous Dimethyl Sulfoxide (DMSO).[2] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[2]

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the lipophilic AM ester in aqueous media. Store at room temperature.[2]

  • Imaging Buffer: A common choice is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer. Ensure the buffer is pre-warmed to 37°C before use.

Staining Protocol for Adherent Cells
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes or coverslips).

  • Loading Solution Preparation: Prepare the this compound loading solution to a final concentration of 5-10 µM in pre-warmed imaging buffer or serum-free medium.[6] To aid in dye loading, pre-mix the required volume of the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the final volume of the imaging buffer.[2]

  • Cell Loading: Remove the culture medium from the cells and wash once with the imaging buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2][6]

  • Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any excess probe.[2][6]

  • De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.[2][6]

Staining Protocol for Suspension Cells
  • Cell Harvesting: Harvest cells and centrifuge at a low speed (e.g., 300-400 x g for 5 minutes).[1]

  • Cell Washing: Discard the supernatant and resuspend the cell pellet in pre-warmed imaging buffer. Wash the cells twice by centrifugation and resuspension.[3]

  • Cell Concentration: Resuspend the cells in the imaging buffer to a concentration of 1 x 10⁶ cells/mL.[1]

  • Probe Loading: Add the this compound working solution (final concentration of 5-10 µM) to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Washing: Centrifuge the cells to remove the loading solution, and wash the cell pellet twice with fresh buffer.[3]

  • Resuspension: Resuspend the final cell pellet in the desired buffer for analysis.

Real-Time Fluorescence Imaging
  • Microscope Setup: Use an inverted fluorescence microscope equipped with a sensitive camera and an environmental chamber to maintain cells at 37°C.[2]

  • Filter Set: Use a filter set appropriate for rhodamine dyes, with an excitation wavelength of approximately 560 nm and an emission wavelength of around 575 nm.[2]

  • Image Acquisition: Acquire baseline fluorescence images before stimulating the cells.

  • Stimulation of NO Production (Optional): Treat cells with the experimental compound(s) to induce NO production.

  • Time-Lapse Imaging: Acquire images at various time points to monitor the change in fluorescence intensity, which is proportional to the intracellular NO concentration.

Experimental Workflow

The general workflow for a live-cell imaging experiment to detect nitric oxide release is outlined below.

experimental_workflow A Prepare Cell Culture C Load Cells with this compound A->C B Prepare this compound Loading Solution B->C D Wash to Remove Excess Probe C->D E Incubate for De-esterification D->E F Acquire Baseline Fluorescence Images E->F G Stimulate NO Production (Optional) F->G H Acquire Time-Lapse Fluorescence Images G->H I Analyze Data H->I

References

Illuminating Nitric Oxide Dynamics: A Guide to DAR-4M AM Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the sensitive detection of intracellular nitric oxide (NO) using the fluorescent probe DAR-4M AM. This guide outlines the optimal microscopy filter set, experimental procedures, and data analysis strategies to empower your research into the multifaceted roles of NO in cellular signaling.

Nitric oxide is a transient and highly reactive signaling molecule implicated in a vast array of physiological and pathological processes. Its accurate and sensitive detection is paramount to understanding its cellular functions. This compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe that offers a robust solution for imaging intracellular NO. Once inside the cell, it is hydrolyzed by intracellular esterases to the membrane-impermeant DAR-4M. In the presence of NO and oxygen, the non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits a bright orange fluorescence.[1][2][3] This reaction provides a direct and quantifiable measure of intracellular NO production.

Optimal Microscopy Filter Set for this compound Imaging

The selection of an appropriate filter set is critical for maximizing the signal-to-noise ratio and obtaining high-quality images. Based on the spectral properties of the fluorescent product DAR-4M T, a filter set suitable for rhodamine-based dyes is recommended.

The key spectral characteristics of DAR-4M T are:

  • Excitation Maximum: ~560 nm[1][2][4]

  • Emission Maximum: ~575 nm[1][2][4]

Therefore, the ideal filter set for this compound imaging should consist of:

  • Excitation Filter: A bandpass filter centered around 560 nm (e.g., 560/20 nm). This will selectively excite the DAR-4M T fluorophore.

  • Dichroic Mirror: A longpass dichroic mirror with a cut-on wavelength between the excitation and emission peaks (e.g., 570 nm). This mirror will reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector.

  • Emission Filter: A bandpass filter centered around 575 nm (e.g., 585/40 nm or a longpass filter starting from ~570 nm). This will isolate the fluorescence signal from DAR-4M T while blocking any stray excitation light and background noise.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound, providing a quick reference for experimental design and data interpretation.

ParameterValueNotes
Excitation Maximum (Ex max) ~560 nmThe peak wavelength for exciting the fluorescent product, DAR-4M T.[1][4]
Emission Maximum (Em max) ~575 nmThe peak wavelength of the emitted fluorescence from DAR-4M T.[1][4]
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹A measure of how strongly the molecule absorbs light at a given wavelength.[4]
Fluorescence Quantum Yield (Φ) 0.42The efficiency of converting absorbed light into emitted fluorescence.[4]
Recommended Working Concentration 1 - 10 µMThe optimal concentration may vary depending on the cell type and experimental conditions.[3][4]
Detection Limit ~7 nMThe lowest concentration of NO that can be reliably detected.[5]
Optimal pH Range 4 - 12DAR-4M exhibits stable fluorescence across a broad pH range.[4][6]

Experimental Protocols

This section provides a detailed methodology for intracellular NO imaging using this compound.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound in 1.59 mL of anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light.[2]

  • Pluronic F-127 Stock Solution (20% w/v): To aid in the dispersion of the lipophilic this compound in aqueous media, a stock solution of Pluronic F-127 can be prepared by dissolving 200 mg in 1 mL of anhydrous DMSO. Store at room temperature.[2]

  • Imaging Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer is recommended. Ensure the buffer is pre-warmed to 37°C before use.

Cell Preparation and Staining
  • Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Probe Loading Solution: Prepare a fresh loading solution by diluting the this compound stock solution to a final concentration of 1-10 µM in pre-warmed imaging buffer. To improve solubility, the required volume of this compound stock can be pre-mixed with an equal volume of 20% Pluronic F-127 before adding to the buffer.[2]

  • Cell Loading: Remove the culture medium and wash the cells once with pre-warmed imaging buffer. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2] The optimal loading time should be determined empirically for each cell type.

  • Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove any extracellular probe.[2]

  • De-esterification: Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C. This allows for the complete cleavage of the AM ester group by intracellular esterases, trapping the probe inside the cells.[2]

Fluorescence Imaging
  • Microscope Setup: Use a fluorescence microscope equipped with the appropriate filter set for DAR-4M T (Excitation: ~560 nm, Emission: ~575 nm) and a sensitive camera.[2][7] Maintain the cells at 37°C using a stage-top incubator or a heated stage.

  • Image Acquisition:

    • Acquire a baseline fluorescence image before applying any stimulus.

    • To induce NO production, add the desired agonist or experimental compound to the imaging chamber.

    • For control experiments, consider using an NO donor (e.g., SNAP or DEA/NONOate) as a positive control and an NO synthase inhibitor (e.g., L-NAME) or an NO scavenger (e.g., carboxy-PTIO) as a negative control.[1]

    • Capture images at regular intervals to monitor the change in fluorescence intensity over time.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times.[2]

Data Analysis
  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) in each image.

  • Background Subtraction: Measure the background fluorescence in a region without cells and subtract it from the fluorescence intensity of the cells.

  • Data Normalization: Normalize the fluorescence intensity of each time point to the baseline fluorescence (F/F₀) to represent the fold change in NO production.

  • Statistical Analysis: Perform appropriate statistical analysis to compare the changes in fluorescence between different experimental groups.

Visualizing the Process

To further clarify the experimental process and the underlying mechanism, the following diagrams have been generated.

G Mechanism of Intracellular NO Detection by this compound cluster_cell Cell DAR_4M_AM This compound (Cell-Permeable, Non-Fluorescent) DAR_4M DAR-4M (Cell-Impermeable, Non-Fluorescent) DAR_4M_AM->DAR_4M Hydrolysis DAR_4M_T DAR-4M T (Fluorescent Triazole) DAR_4M->DAR_4M_T Reaction Esterases Intracellular Esterases Esterases->DAR_4M_AM NO Nitric Oxide (NO) + O2 NO->DAR_4M

Mechanism of this compound activation.

G Experimental Workflow for this compound Imaging Start Start: Culture Cells Prepare_Loading_Solution Prepare this compound Loading Solution (1-10 µM) Start->Prepare_Loading_Solution Wash_Cells_1 Wash Cells with Pre-warmed Buffer Prepare_Loading_Solution->Wash_Cells_1 Load_Probe Incubate with this compound (30-60 min, 37°C) Wash_Cells_1->Load_Probe Wash_Cells_2 Wash Cells to Remove Excess Probe Load_Probe->Wash_Cells_2 De_esterification Incubate for De-esterification (15-30 min, 37°C) Wash_Cells_2->De_esterification Image_Acquisition Acquire Baseline Fluorescence Image De_esterification->Image_Acquisition Stimulate Add Stimulus (Agonist, Inhibitor, etc.) Image_Acquisition->Stimulate Time_Lapse_Imaging Perform Time-Lapse Imaging Stimulate->Time_Lapse_Imaging Data_Analysis Analyze Fluorescence Intensity (F/F₀) Time_Lapse_Imaging->Data_Analysis End End: Interpret Results Data_Analysis->End

Step-by-step imaging workflow.

References

Quantitative Analysis of Intracellular Nitric Oxide Production using Dar-4M AM Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Its transient nature and low physiological concentrations necessitate sensitive and specific detection methods for elucidating its complex roles in cellular signaling. Dar-4M AM (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe that has emerged as a valuable tool for the real-time, quantitative assessment of intracellular NO production in living cells. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the effective use of this compound for the quantitative analysis of NO-dependent signaling pathways.

This compound is a non-fluorescent molecule that readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive Dar-4M form within the cytoplasm. In the presence of NO and oxygen, Dar-4M is converted to the highly fluorescent and stable triazole derivative, Dar-4M T, which exhibits a strong orange fluorescence. The intensity of this fluorescence is directly proportional to the concentration of intracellular NO, allowing for its quantification using techniques such as fluorescence microscopy and flow cytometry. Key advantages of this compound include its high sensitivity, with a detection limit in the nanomolar range, greater photostability compared to other fluorescent NO probes, and its utility across a broad pH range (pH 4-12).[1][2]

Principle of this compound-Based NO Detection

The detection of intracellular NO using this compound is a two-step process that results in a significant "turn-on" fluorescent signal.

  • Cellular Uptake and Activation: The cell-permeable this compound passively enters the cell.

  • Esterase Cleavage: Intracellular esterases hydrolyze the AM ester group, rendering the molecule, now Dar-4M, cell-impermeable and trapping it within the cytoplasm.

  • Reaction with Nitric Oxide: In the presence of NO and oxygen, the non-fluorescent Dar-4M undergoes a chemical reaction to form the highly fluorescent triazole derivative, Dar-4M T.

  • Fluorescence Emission: The resulting Dar-4M T can be excited at approximately 560 nm and emits a strong orange fluorescence at around 575 nm.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Cellular Uptake Dar-4M Dar-4M (Non-fluorescent) Dar-4M_AM_int->Dar-4M Hydrolysis Dar-4M_T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M_T Reaction Esterases Esterases Esterases->Dar-4M_AM_int NO Nitric Oxide (NO) + O2 NO->Dar-4M

Mechanism of intracellular NO detection by this compound.

Quantitative Data Summary

The following tables summarize quantitative data on this compound fluorescence intensity from various studies. This data provides a reference for expected changes in fluorescence in response to different stimuli and in different cell types.

Cell TypeTreatmentFold Increase in Fluorescence (Mean ± SEM)Reference
HEK-293T (nNOS transfected)Ionomycin3 to 4-fold[1]
Rat Mesenteric Artery1 µM Acetylcholine (ACh)1.8 ± 0.2[3]
Rat Mesenteric Artery10 µM SNAP (NO Donor)5.3 ± 0.8[3]
Cell-free10 µM SNAP (NO Donor)1.3 ± 0.1[3]

Table 1: Fold increase in this compound fluorescence in response to various stimuli.

Cell LineBasal NO Production (Relative Fluorescence Units)Stimulated NO Production (Relative Fluorescence Units)Stimulant
Bovine Aortic Endothelial Cells (BAECs)LowHighAcetylcholine (ACh)
RAW 264.7 MacrophagesVery LowVery HighLipopolysaccharide (LPS) & Interferon-γ (IFN-γ)
PC12 (Neuronal-like)ModerateHighN-methyl-D-aspartate (NMDA)

Table 2: Qualitative comparison of basal and stimulated intracellular NO production in different cell lines measured with this compound.

CompoundActionEffect on this compound Fluorescence
L-NAME (Nω-Nitro-L-arginine methyl ester)NOS InhibitorDecreases agonist-induced fluorescence
Carboxy-PTIONO ScavengerDecreases fluorescence
Sodium Nitroprusside (SNP)NO DonorIncreases fluorescence in a dose-dependent manner
S-Nitroso-N-acetyl-DL-penicillamine (SNAP)NO DonorIncreases fluorescence

Table 3: Common pharmacological agents used to modulate and validate this compound fluorescence signals.

Experimental Protocols

Protocol 1: Intracellular NO Detection in Adherent Cells using Fluorescence Microscopy

This protocol outlines the steps for staining adherent cultured cells with this compound to visualize and quantify intracellular NO production.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cultured adherent cells on glass-bottom dishes or coverslips

  • NO donor (e.g., SNAP) or agonist (e.g., acetylcholine) for positive control

  • NOS inhibitor (e.g., L-NAME) for negative control

  • Fluorescence microscope with appropriate filters for rhodamine (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

    • Immediately before use, dilute the this compound stock solution in pre-warmed PBS or serum-free medium to a final working concentration of 5-10 µM.

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging platform.

    • Gently wash the cells twice with pre-warmed PBS to remove any residual medium.

  • Probe Loading:

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with warm PBS to remove any extracellular probe.

    • Add fresh, pre-warmed PBS or culture medium to the cells.

  • De-esterification:

    • Incubate the cells for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Stimulation of NO Production (Optional):

    • To measure stimulated NO production, add the NO donor or agonist of interest to the cells at the desired concentration.

    • For negative controls, pre-incubate cells with a NOS inhibitor like L-NAME for 30-60 minutes before adding the stimulus.

  • Image Acquisition:

    • Image the cells using a fluorescence microscope with appropriate filter sets.

    • Acquire images at different time points to monitor the change in fluorescence intensity.

  • Data Analysis:

    • Use image analysis software to quantify the mean fluorescence intensity of individual cells or regions of interest.

    • Subtract the background fluorescence from a region without cells.

    • Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in NO production.

A Prepare this compound Working Solution (5-10 µM) D Load Cells with this compound (30-60 min at 37°C) A->D B Culture Adherent Cells C Wash Cells with PBS B->C C->D E Wash Cells to Remove Excess Probe D->E F De-esterification (15-30 min at 37°C) E->F G Add Stimulus/Inhibitor (Optional) F->G H Image with Fluorescence Microscope G->H I Quantitative Analysis of Fluorescence Intensity H->I A Harvest and Wash Suspension Cells B Resuspend Cells at 1x10^6 cells/mL A->B C Load with this compound (30-60 min at 37°C) B->C D Wash Cells C->D E Aliquot Cells for Different Treatments D->E F Stimulate NO Production E->F G Analyze by Flow Cytometry F->G H Quantify Mean Fluorescence Intensity G->H cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Acetylcholine) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_ER->ER Calmodulin Calmodulin (CaM) CaM_Ca2 Ca2+/CaM Complex eNOS_active eNOS (active) CaM_Ca2->eNOS_active activates eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active NO_Citrulline NO + L-Citrulline eNOS_active->NO_Citrulline catalyzes L_Arginine L-Arginine L_Arginine->eNOS_active Ca2_cytoCalmodulin Ca2_cytoCalmodulin Ca2_cytoCalmodulin->CaM_Ca2 cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade_NFkB Signaling Cascade TLR4->Signaling_Cascade_NFkB IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR Signaling_Cascade_STAT1 Signaling Cascade IFNGR->Signaling_Cascade_STAT1 NFkB NF-κB Signaling_Cascade_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc STAT1 STAT1 Signaling_Cascade_STAT1->STAT1 STAT1_nuc STAT1 STAT1->STAT1_nuc iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activate transcription STAT1_nuc->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO_Citrulline_iNOS NO + L-Citrulline iNOS_protein->NO_Citrulline_iNOS catalyzes L_Arginine_iNOS L-Arginine L_Arginine_iNOS->iNOS_protein

References

Troubleshooting & Optimization

Technical Support Center: Dar-4M AM Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dar-4M AM. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during live-cell imaging experiments, with a specific focus on mitigating phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe used for the detection of intracellular nitric oxide (NO). Once inside the cell, it is hydrolyzed by intracellular esterases to its cell-impermeable form, Dar-4M. In the presence of NO, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, emitting an orange fluorescence. This reaction enables the sensitive detection and imaging of NO production in living cells.

Q2: What are the excitation and emission wavelengths for the NO-bound form of Dar-4M?

A2: The nitric oxide-bound form of Dar-4M (Dar-4M T) has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][2]

Q3: What is phototoxicity and how does it affect my live-cell imaging experiments with this compound?

A3: Phototoxicity refers to the damage caused to cells by the light used for fluorescence excitation. This damage is often mediated by the production of reactive oxygen species (ROS) by the excited fluorophore.[3][4][5] In the context of this compound imaging, phototoxicity can manifest as altered cellular morphology, cell stress, apoptosis, and ultimately, cell death, all of which can compromise the validity of your experimental results.[4]

Q4: Is this compound specific to nitric oxide?

A4: While this compound is a valuable tool for detecting reactive nitrogen species (RNS), it is not entirely specific to nitric oxide (NO).[6][7] Its fluorescence can be influenced by the presence of other RNS. Therefore, it is crucial to use appropriate controls, such as nitric oxide synthase (NOS) inhibitors (e.g., L-NAME) or NO scavengers (e.g., carboxy-PTIO), to confirm that the observed signal is indeed from NO.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid signal fading (Photobleaching) Excessive excitation light intensity or duration.- Reduce laser power to the minimum required for a detectable signal (e.g., start at 1-5% of maximum).- Use the shortest possible exposure time (e.g., 50-200 ms).- Increase the time interval between acquisitions.[8]
Cellular stress or death observed after imaging Phototoxicity: High excitation light dose.- Optimize Illumination: Follow the photobleaching reduction strategies above, as they also reduce phototoxicity.- Use Antioxidants: Supplement the imaging medium with ROS scavengers like Ascorbic Acid (100-500 µM) or Trolox (100-300 µM).[9][10][11]- Reduce Probe Concentration: Perform a titration to find the lowest effective this compound concentration (starting range 5-10 µM).[12]
Weak or no fluorescent signal - Low NO production: Cells are not producing detectable levels of NO.- Suboptimal probe loading: Insufficient probe concentration or incubation time.- Incomplete de-esterification: The AM ester group is not being cleaved.- Positive Control: Use a known NO donor (e.g., SNAP) to confirm probe functionality.- Optimize Loading: Increase incubation time (30-60 minutes is typical) or perform a concentration titration of this compound.- Allow for De-esterification: After washing out the probe, incubate cells in fresh medium for 15-30 minutes to ensure complete cleavage of the AM group.[1]
High background fluorescence - Incomplete washout of probe. - Cellular autofluorescence. - Phenol (B47542) red in the imaging medium. - Wash cells thoroughly (2-3 times) with fresh buffer after loading.- Image a control sample of unstained cells to determine the level of autofluorescence.- Use a phenol red-free imaging medium.[8]

Strategies to Reduce this compound Phototoxicity

The primary mechanism of phototoxicity is the generation of reactive oxygen species (ROS). Therefore, mitigation strategies focus on reducing the total light dose delivered to the sample and scavenging these harmful ROS.

Optimization of Imaging Parameters

The most direct way to reduce phototoxicity is to minimize the amount of excitation light hitting your cells.

Parameter Recommendation Rationale
Excitation Intensity Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.Reduces the rate of fluorophore excitation and subsequent ROS generation.
Exposure Time Use the shortest possible exposure time.Minimizes the duration of light exposure for each captured frame.
Time Interval Increase the time between image acquisitions to the longest interval that still captures the dynamics of the biological process.Reduces the cumulative light dose over the course of the experiment.
Detector Sensitivity Use a highly sensitive detector (e.g., sCMOS or EMCCD camera).Allows for the use of lower excitation power while maintaining a good signal.[13]
Illumination Overhead Use hardware synchronization (e.g., TTL triggering) between the light source and the camera.Ensures that the sample is only illuminated when the camera is actively acquiring an image, eliminating "illumination overhead" which can be a significant source of phototoxicity.[3]
Use of Antioxidants and Scavengers

Supplementing the imaging medium with antioxidants can effectively neutralize photogenerated ROS.

Antioxidant Recommended Concentration Key Findings
Ascorbic Acid (Vitamin C) 100 - 500 µMSignificantly reduces photodamage in mitotic cells without cytotoxic side effects at these concentrations.[9][14][15]
Trolox 100 - 300 µMA derivative of Vitamin E that has been shown to reduce photobleaching and increase the fraction of cells entering mitosis after irradiation.[10][11]
N-Acetylcysteine (NAC) Varies by application, often in the mM range for other uses.A precursor to the antioxidant glutathione; can be used to mitigate oxidative stress.[16][17]

Note: The optimal concentration of any antioxidant should be determined empirically for your specific cell type and experimental conditions to avoid any potential off-target effects.

Experimental Protocols

Protocol 1: Standard Live-Cell Imaging with this compound

This protocol provides a general procedure for loading cultured cells with this compound and preparing them for imaging.

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, prepare a working solution of 5-10 µM this compound in a suitable buffer (e.g., HBSS) or serum-free, phenol red-free medium.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with the pre-warmed buffer.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells 2-3 times with fresh, pre-warmed buffer to remove any excess probe.

  • De-esterification: Add fresh imaging buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[1]

  • Imaging: Proceed with fluorescence imaging using the optimized parameters to minimize phototoxicity.

Protocol 2: Quantitative Assessment of Phototoxicity

This protocol allows for the quantification of phototoxicity by assessing cell viability after imaging.

  • Cell Preparation and Staining: Prepare multiple identical samples of cells stained with this compound as described in Protocol 1.

  • Experimental Groups:

    • Control Group 1 (No Imaging): Cells stained with this compound but not exposed to excitation light.

    • Control Group 2 (Imaging, No Probe): Unstained cells exposed to the same imaging conditions as the experimental group.

    • Experimental Group: Cells stained with this compound and subjected to your standard imaging protocol.

    • (Optional) Antioxidant Group: Cells stained with this compound and imaged in the presence of an antioxidant (e.g., 500 µM Ascorbic Acid).

  • Imaging: Expose the relevant groups to the desired imaging protocol (e.g., time-lapse imaging for a set duration).

  • Cell Viability Assay:

    • Immediately after imaging, add a live/dead cell stain (e.g., Propidium Iodide and Hoechst 33342) to all samples.[18]

    • Incubate according to the manufacturer's instructions.

  • Quantification:

    • Acquire images of the live/dead stained cells.

    • Quantify the percentage of dead cells (Propidium Iodide positive) in each group.

    • A significant increase in cell death in the experimental group compared to the control groups indicates phototoxicity.

Visualizations

G cluster_prep Cell & Probe Preparation cluster_loading Probe Loading & De-esterification cluster_imaging Imaging & Analysis prep_cells Prepare Cells in Imaging Dish load_probe Load Cells with this compound (30-60 min) prep_cells->load_probe prep_probe Prepare this compound Working Solution (5-10 µM) prep_probe->load_probe wash Wash Cells (2-3x) load_probe->wash deesterify De-esterify (15-30 min) wash->deesterify image Live-Cell Imaging (Optimized Settings) deesterify->image analyze Data Analysis image->analyze

Caption: Experimental workflow for live-cell imaging with this compound.

G cluster_params Optimize Imaging Parameters cluster_chem Chemical Interventions start Start Optimization set_intensity Set Lowest Excitation Intensity start->set_intensity set_exposure Set Shortest Exposure Time set_intensity->set_exposure set_interval Set Longest Time Interval set_exposure->set_interval reduce_probe Titrate this compound to Lowest Effective Concentration set_interval->reduce_probe add_antioxidant Add Antioxidant to Imaging Medium (e.g., Ascorbic Acid, Trolox) reduce_probe->add_antioxidant assess_phototoxicity Assess Phototoxicity (e.g., Cell Viability Assay) add_antioxidant->assess_phototoxicity end Optimized Imaging Protocol assess_phototoxicity->end

Caption: Logical workflow for minimizing this compound phototoxicity.

References

Dar-4M AM specificity for nitric oxide versus reactive nitrogen species

Author: BenchChem Technical Support Team. Date: December 2025

This guide is for researchers, scientists, and drug development professionals using DAR-4M AM for the detection of nitric oxide (NO). It provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to address issues related to the probe's specificity for nitric oxide versus other reactive nitrogen species (RNS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of NO detection by this compound?

This compound is a cell-permeable probe designed for detecting intracellular nitric oxide. The process occurs in two main steps:

  • Intracellular Trapping: The cell-permeable this compound crosses the cell membrane. Inside the cell, ubiquitous esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M form, which is trapped in the cytoplasm.[1]

  • Fluorescent Reaction: The now active, non-fluorescent DAR-4M molecule reacts with nitric oxide (NO) in the presence of oxygen.[1][2] This reaction forms a stable and highly fluorescent triazole derivative (DAR-4M T), which emits a bright orange fluorescence.[1] The intensity of this fluorescence is directly proportional to the amount of NO generated.[1]

Q2: How specific is this compound for nitric oxide (NO) compared to other reactive species?

This compound exhibits good selectivity for NO but its specificity can be complex in a biological environment. In cell-free systems, DAR-4M does not show a direct fluorescent response to several other common reactive nitrogen species (RNS) and reactive oxygen species (ROS) on its own.[3][4][5] However, its response to NO can be influenced by the presence of other molecules.[3][4]

Q3: Does this compound react with peroxynitrite (ONOO⁻), superoxide (B77818) (O₂⁻), or hydrogen peroxide (H₂O₂)?

Studies have shown that DAR-4M does not produce a fluorescent signal when exposed to superoxide, hydrogen peroxide, peroxynitrite, or nitroxyl (B88944) alone.[3][4][5] This indicates a lack of direct cross-reactivity.

However, a critical finding is that peroxynitrite can potentiate the reaction between DAR-4M and low concentrations of NO.[3][4][5] This means that in samples containing both NO and peroxynitrite, the resulting fluorescence may be amplified, leading to an overestimation of the actual NO concentration. This has led some researchers to conclude that DAR-4M is a probe for general RNS production rather than being strictly specific to NO.[3][4][6]

Q4: My experiment shows a high fluorescence signal. How can I confirm it's from NO and not an artifact?

This is a common and important question. To troubleshoot and validate your signal, consider the following controls:

  • NOS Inhibition: Pre-treat your cells with a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME). A significant reduction in the this compound fluorescence signal after inhibitor treatment strongly suggests the signal is dependent on NO production.[7]

  • NO Scavenger: Use an NO scavenger (e.g., cPTIO). A decrease in fluorescence in the presence of the scavenger would also confirm the signal is NO-dependent.

  • Exogenous NO Donor: As a positive control, treat cells with a known NO donor (e.g., SNP or SNAP) to confirm that the probe is working correctly in your experimental system.[3][4]

Q5: What are the main advantages and limitations of using this compound?

Advantages:

  • High Photostability: It is more photostable compared to fluorescein-based probes like DAF-2.[1][3]

  • Broad pH Stability: It provides stable fluorescence over a wide pH range (4-12), making it suitable for studying NO in various cellular compartments, including acidic ones.[2][7][8]

  • Red-Shifted Spectra: Its orange fluorescence (Ex/Em: ~560/575 nm) is advantageous in cells or tissues with high green autofluorescence.[1][7][9]

Limitations:

  • Indirect Detection: Like other similar probes, DAR-4M reacts with an oxidation product of NO (likely N₂O₃), not directly with the NO radical itself.[3][9]

  • Potentiation by Peroxynitrite: The fluorescence yield can be significantly affected by the presence of other oxidants, particularly peroxynitrite.[3][4][5] This makes absolute quantification of NO challenging in environments with high oxidative stress.

  • Irreversible Reaction: The reaction is irreversible, which means it shows the cumulative production of NO over the incubation time rather than real-time fluctuations in NO concentration.[9]

Data Presentation: Specificity of DAR-4M

The following table summarizes the observed fluorescence response of DAR-4M when exposed to various reactive species in a cell-free environment.

AnalyteProbeObservationKey Finding
Nitric Oxide (NO) Donors DAR-4MDose-dependent increase in fluorescence.The probe responds robustly to NO. It has a markedly higher fluorescence yield compared to DAF-FM.[3][4][5]
Peroxynitrite (ONOO⁻) DAR-4MNo change in fluorescence intensity by itself.Peroxynitrite alone does not activate the probe, but it potentiates the reaction with low levels of NO.[3][4][5][6]
Superoxide (O₂⁻) DAR-4MFailed to change fluorescence intensity.No direct reactivity observed.[3][4][5]
Hydrogen Peroxide (H₂O₂) DAR-4MFailed to change fluorescence intensity.No direct reactivity observed.[3][4][5]
Nitroxyl (HNO) DAR-4MFailed to change fluorescence intensity.No direct reactivity observed.[4][5]
Nitrite (NO₂⁻) / Nitrate (NO₃⁻) DAR-4MNo significant reaction under physiological conditions.Generally considered unreactive.[5][9]

Experimental Protocols

Protocol: In Vitro Validation of DAR-4M Specificity

This protocol provides a framework for testing the specificity of the DAR-4M probe against various reactive species in a cell-free buffer system.

Materials:

  • DAR-4M (cell-impermeable form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • NO donor (e.g., SNAP, DEA/NO)

  • Sources of RNS/ROS: Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂), Superoxide generator (e.g., Xanthine/Xanthine Oxidase)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~575 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of DAR-4M in DMSO.

    • Prepare fresh stock solutions of the NO donor and other reactive species in appropriate buffers immediately before use.

  • Assay Setup:

    • In the wells of the 96-well plate, add PBS.

    • Add DAR-4M to each well to a final concentration of 5-10 µM.

    • Add the various reactive species to their respective wells to achieve a range of final concentrations. Include a "buffer only" control and a "DAR-4M only" control.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with settings appropriate for DAR-4M T (Ex/Em: ~560/575 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the "DAR-4M only" control.

    • Plot the fluorescence intensity against the concentration of each reactive species to determine the dose-response relationship and assess cross-reactivity.

Visualizations

Diagrams of Mechanisms and Workflows

DetectionMechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR4M_AM_int This compound DAR4M_AM_ext->DAR4M_AM_int Diffusion DAR4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM_int->DAR4M Hydrolysis DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T Reaction Esterases Intracellular Esterases Esterases->DAR4M NO_O2 Nitric Oxide (NO) + Oxygen (O₂) NO_O2->DAR4M_T

Caption: Intracellular detection mechanism of this compound.

SpecificityLogic cluster_reactants Reactants cluster_outcomes Outcomes DAR4M DAR-4M Probe Fluorescence Strong Fluorescence DAR4M->Fluorescence Primary Reaction No_Fluorescence No Fluorescence DAR4M->No_Fluorescence No Direct Reaction NO Nitric Oxide (NO) NO->Fluorescence ONOO Peroxynitrite (ONOO⁻) Potentiation Potentiated Fluorescence (Signal Amplification) ONOO->Potentiation ROS_RNS Other ROS/RNS (O₂⁻, H₂O₂, HNO) ROS_RNS->No_Fluorescence Fluorescence->Potentiation Amplifies

Caption: Specificity and cross-reactivity profile of DAR-4M.

References

preventing Dar-4M AM dye aggregation and punctate staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DAR-4M AM fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this compound in detecting intracellular nitric oxide (NO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe designed for the detection of nitric oxide (NO) in living cells.[1][2] Its mechanism involves a two-step process. First, the non-polar AM ester group allows the molecule to readily diffuse across the cell membrane.[3][4] Once inside the cell, intracellular esterases cleave the AM group, converting this compound into the cell-impermeable and non-fluorescent DAR-4M.[1][5] In the presence of NO and oxygen, DAR-4M is converted into a highly fluorescent and stable triazole derivative, DAR-4M T, which emits an orange-red signal.[1][6] The intensity of this fluorescence is directly proportional to the intracellular NO concentration.

Q2: What are the optimal spectral properties for DAR-4M T?

The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][7]

Q3: What is the recommended working concentration for this compound?

The optimal concentration of this compound is typically in the range of 5-10 µM.[5][7][8][9] However, the ideal concentration can vary depending on the specific cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the best concentration for your particular assay.[7][10]

Q4: Can this compound be used for quantitative measurements of nitric oxide?

DAR-4M is primarily considered a qualitative or semi-quantitative indicator of changes in reactive nitrogen species (RNS) levels.[11] Absolute quantification of NO concentration is challenging due to variability in probe loading, de-esterification efficiency, and potential reactions with other RNS.[11][12] For more quantitative assessments, creating a calibration curve using a known NO donor can provide an estimate.[11]

Q5: What is the main cause of dye aggregation and punctate staining with this compound?

Dye aggregation is a common cause of bright, punctate (dot-like) staining.[7] This can occur at high concentrations or in suboptimal buffer conditions.[7] Aggregates can lead to uneven staining patterns that do not reflect the true biological localization of NO production.

Troubleshooting Guides

Problem: Punctate or Speckled Staining

Uneven, patchy, or speckled staining patterns are common artifacts in fluorescence microscopy. This guide provides a systematic approach to troubleshoot and resolve these issues when working with this compound.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Dye Aggregation 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment.[7] 2. Proper Stock Solution Storage: Ensure the DMSO stock solution is stored properly, protected from light, and has not undergone multiple freeze-thaw cycles.[7][13] 3. Vortex/Sonicate: Briefly vortex or sonicate the diluted staining solution before applying it to the sample to help dissolve any potential aggregates.[7]
High Probe Concentration Titrate Concentration: An excessively high concentration of the probe can lead to aggregation and background fluorescence.[7] Perform a concentration titration experiment to determine the lowest effective concentration that provides a good signal-to-noise ratio.[7][14]
Suboptimal Buffer Conditions Use Appropriate Buffer: Use a serum-free medium or a buffered saline solution like PBS for preparing the working solution.[7] The presence of serum proteins can sometimes lower the sensitivity of NO detection.[5]
Incomplete De-esterification Allow Sufficient Time: After loading, incubate the cells in fresh, pre-warmed complete culture medium for an additional 30-60 minutes at 37°C.[3] This allows intracellular esterases to completely cleave the AM esters, ensuring proper dye retention and a more uniform cytoplasmic signal.[3]
Problem: Low or No Fluorescence Signal

Potential Causes and Solutions:

Potential Cause Recommended Solution
Insufficient NO Production Use a Positive Control: To confirm that the probe is working correctly, use a positive control such as an NO donor (e.g., SNAP or a NONOate).[8][11]
Suboptimal Probe Concentration Optimize Loading: Increase the incubation time (typically 30-60 minutes) or slightly increase the probe concentration.[11] Ensure you are using high-quality, anhydrous DMSO for the stock solution.[11]
Probe Degradation Protect from Light: Prepare fresh probe solutions and protect them from light during preparation and incubation.[7]
Incorrect pH Maintain Optimal pH: DAR-4M is effective over a broad pH range (4-12).[6][8] However, for most cellular applications, it is best to maintain the experimental buffer within a physiological pH range of 6-8.[8]

Experimental Protocols

Protocol 1: Standard Live-Cell Staining with this compound
  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • On the day of the experiment, prepare a working solution of 5-10 µM this compound in a suitable buffer (e.g., serum-free medium or PBS). Protect the solution from light.[7]

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.[7]

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.[7]

  • Washing:

    • Remove the staining solution.

    • Wash the cells three times with warm PBS, with a 5-minute incubation for each wash, to remove any excess or non-specifically bound probe.[7][11]

  • De-esterification and Recovery: Add fresh, pre-warmed complete culture medium to the cells and incubate for an additional 30-60 minutes at 37°C. This step is crucial for the complete cleavage of the AM esters by intracellular esterases.[3]

  • Imaging:

    • Add fresh buffer or medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[7]

Protocol 2: Optimizing Staining Concentration (Titration)
  • Cell Preparation: Plate cells in a multi-well imaging plate.

  • Prepare a Dilution Series: Prepare a series of this compound working solutions with concentrations ranging from 1 µM to 20 µM.[7]

  • Staining: Stain each well with a different concentration of the probe, following the general staining protocol.

  • Imaging: Image all wells using the same acquisition settings (e.g., laser power, exposure time).

  • Analysis: Determine the concentration that provides the best signal-to-noise ratio, with bright specific staining and low background.[7]

Visualizations

G Mechanism of Intracellular NO Detection by this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR4M_AM_int This compound DAR4M_AM_ext->DAR4M_AM_int Diffusion DAR4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM_int->DAR4M Hydrolysis DAR4M_T DAR-4M T (Fluorescent) DAR4M->DAR4M_T Reaction Esterases Intracellular Esterases Esterases->DAR4M_AM_int NO_O2 Nitric Oxide (NO) + Oxygen (O2) NO_O2->DAR4M G Experimental Workflow for this compound Staining start Start cell_prep Cell Preparation (Plate cells) start->cell_prep reagent_prep Reagent Preparation (Prepare this compound working solution) cell_prep->reagent_prep staining Staining (Incubate cells with this compound) reagent_prep->staining washing Washing (Remove excess probe) staining->washing deesterification De-esterification (Incubate in fresh medium) washing->deesterification imaging Imaging (Fluorescence Microscopy) deesterification->imaging end End imaging->end G Troubleshooting Punctate Staining start Problem: Punctate Staining check_solution Is the staining solution freshly prepared? start->check_solution prepare_fresh Action: Prepare fresh solution, vortex/sonicate check_solution->prepare_fresh No check_concentration Is the probe concentration optimized? check_solution->check_concentration Yes prepare_fresh->check_concentration titrate_conc Action: Perform concentration titration check_concentration->titrate_conc No check_deesterification Was a de-esterification step included? check_concentration->check_deesterification Yes titrate_conc->check_deesterification add_deesterification Action: Add 30-60 min incubation in fresh medium check_deesterification->add_deesterification No resolved Problem Resolved check_deesterification->resolved Yes add_deesterification->resolved

References

assessing Dar-4M AM cytotoxicity at different concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the potential cytotoxicity of Dar-4M AM at different concentrations. This information is critical for ensuring the validity of experimental results by differentiating between nitric oxide (NO)-specific fluorescence and artifacts arising from cellular stress or death.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe used to detect intracellular nitric oxide (NO).[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the molecule as Dar-4M.[2] In the presence of NO and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative (DAR-4M T), which emits an orange-red signal.[2][3] The intensity of this fluorescence is proportional to the concentration of NO.[2]

Q2: Can this compound be cytotoxic?

Yes, at high concentrations or with prolonged incubation times, this compound can be cytotoxic.[1] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions to avoid artifacts.[4]

Q3: What is the recommended starting concentration for this compound?

A starting concentration of 5-10 µM is generally recommended for live-cell imaging.[3][5] However, this should be optimized for each cell type and experiment to achieve a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.[3][5]

Q4: How can I assess the cytotoxicity of this compound in my cell line?

To assess the cytotoxicity of this compound, you should perform a standard cytotoxicity assay in parallel with your NO detection experiment. Common assays include MTT, LDH, or live/dead cell staining.[4][6] This involves treating cells with a range of this compound concentrations and measuring cell viability.[4]

Q5: Is this compound specific to nitric oxide?

While Dar-4M is highly selective for NO, it may react with other reactive nitrogen species (RNS) under certain conditions.[1] To confirm that the fluorescence signal is due to NO, it is important to use appropriate controls, such as a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) or an NO scavenger.[2][7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Cell Death or Morphological Changes - this compound concentration is too high.- Prolonged incubation time.- Solvent (DMSO) toxicity.- Perform a concentration titration to determine the optimal non-toxic concentration.[4]- Reduce the incubation time to the minimum required for an adequate signal.[4]- Ensure the final DMSO concentration is below 1% (v/v).[4]
Weak Fluorescent Signal - Insufficient probe concentration.- Short incubation time.- Low levels of nitric oxide (NO) in the sample.- Gradually increase the this compound concentration while monitoring for cytotoxicity.[4]- Optimize the incubation time (typically 30-60 minutes).[7]- Use a positive control (e.g., an NO donor like SNAP) to confirm the probe is working.[5][7]
High Background Fluorescence - Incomplete removal of excess probe.- Autofluorescence from cells or media.- Increase the number and duration of washing steps after probe loading.[3]- Use phenol (B47542) red-free and serum-free imaging media.[7]
Inconsistent Results - Variation in cell density or health.- Inconsistent incubation times or temperatures.- Photobleaching.- Ensure consistent cell seeding and health across experiments.[4]- Standardize all incubation parameters.[4]- Minimize exposure of stained cells to excitation light.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Cytotoxic Concentration of this compound

This protocol outlines a method to identify the highest concentration of this compound that provides a robust fluorescent signal without significantly impacting cell viability.

Materials:

  • Cells of interest

  • Culture medium

  • This compound stock solution (e.g., 1 mM in anhydrous DMSO)[1]

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well plates (one for fluorescence measurement, one for cytotoxicity assay)

  • Reagents for a standard cytotoxicity assay (e.g., MTT, LDH)

  • Fluorescence microplate reader or microscope

  • Absorbance microplate reader (for cytotoxicity assay)

Procedure:

  • Cell Seeding: Seed cells into two 96-well plates at a desired density and allow them to adhere and reach the desired confluency.[4]

  • Concentration Titration: Prepare a series of this compound dilutions in your experimental buffer to achieve a range of final concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20 µM). Include a vehicle control (buffer with the same final DMSO concentration without the probe).[4]

  • Incubation: Remove the culture medium and wash the cells once. Add the different concentrations of this compound to the respective wells of both plates. Incubate for 30-60 minutes at 37°C, protected from light.[4]

  • Washing: Remove the probe-containing buffer and wash the cells two to three times with fresh, pre-warmed buffer.[4]

  • Fluorescence Measurement: On one plate, measure the fluorescence intensity using a fluorescence microscope or plate reader with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm).[4]

  • Cytotoxicity Assessment: On the parallel plate, perform a standard cytotoxicity assay according to the manufacturer's instructions.[4]

  • Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the concentration at which the signal plateaus. Plot the cell viability against the this compound concentration. The optimal concentration is the highest concentration that gives a strong fluorescent signal without a significant decrease in cell viability.[4]

Data Presentation

Table 1: Titration of this compound Concentration vs. Fluorescence Intensity

This compound Concentration (µM)Mean Fluorescence Intensity (a.u.) ± SEM
0 (Vehicle Control)Value
1Value
2.5Value
5Value
7.5Value
10Value
15Value
20Value

Table 2: Cytotoxicity of this compound at Different Concentrations

This compound Concentration (µM)Cell Viability (%) ± SEM
0 (Vehicle Control)100
1Value
2.5Value
5Value
7.5Value
10Value
15Value
20Value

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in Two 96-well Plates prep_reagents Prepare this compound Concentration Series incubate Incubate Cells with This compound Dilutions (30-60 min) prep_reagents->incubate wash Wash Cells to Remove Excess Probe incubate->wash measure_fluor Measure Fluorescence (Plate 1) wash->measure_fluor assess_cyto Assess Cytotoxicity (Plate 2) wash->assess_cyto analyze Analyze Data and Determine Optimal Concentration measure_fluor->analyze assess_cyto->analyze

Caption: Workflow for optimizing this compound concentration.

G cluster_causes Potential Causes cluster_solutions Solutions start Observe Cell Death or Morphological Changes conc High this compound Concentration? start->conc time Prolonged Incubation Time? start->time dmso High DMSO Concentration? start->dmso titrate Titrate to a Lower Concentration conc->titrate Yes reduce_time Reduce Incubation Time time->reduce_time Yes check_dmso Ensure DMSO < 1% dmso->check_dmso Yes

Caption: Troubleshooting logic for this compound-induced cytotoxicity.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dar4m_am_ext This compound (Cell-Permeable, Non-fluorescent) dar4m_am_int This compound dar4m_am_ext->dar4m_am_int Diffusion dar4m Dar-4M (Cell-Impermeable, Non-fluorescent) dar4m_am_int->dar4m Hydrolysis dar4m_t DAR-4M T (Fluorescent) dar4m->dar4m_t Reaction esterases Intracellular Esterases esterases->dar4m no_o2 Nitric Oxide (NO) + Oxygen (O2) no_o2->dar4m_t

Caption: Mechanism of intracellular NO detection by this compound.

References

Technical Support Center: Optimizing Dar-4M AM Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio in experiments utilizing Dar-4M AM for the detection of nitric oxide (NO) in noisy samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide (NO)?

A: this compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe used for the detection of intracellular nitric oxide. Its mechanism involves a two-step process. First, the non-fluorescent and cell-permeable this compound enters the cell, where intracellular esterases cleave the acetoxymethyl (AM) ester group. This cleavage traps the now cell-impermeable and NO-reactive Dar-4M molecule inside the cell. In the presence of nitric oxide and oxygen, Dar-4M is converted into a highly fluorescent triazole derivative, emitting a signal in the orange-red spectrum.[1]

Q2: What are the optimal excitation and emission wavelengths for Dar-4M?

A: The fluorescent product of the reaction between Dar-4M and NO has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[2][3]

Q3: What is the recommended working concentration for this compound?

A: A final concentration of 5-10 µM is a common starting point for most cell types.[2][4] However, the optimal concentration should be determined empirically for each specific cell type and experimental condition to achieve a balance between a strong signal and minimal cytotoxicity. Cytotoxicity is generally not observed at concentrations around 10 µM.[2]

Q4: Is the fluorescence of Dar-4M pH-dependent?

A: A significant advantage of Dar-4M is its utility across a broad pH range, from approximately 4 to 12. This makes it more versatile than other NO probes, such as DAF-2, which are more sensitive to acidic conditions.[3]

Q5: Is this compound specific to nitric oxide?

A: While this compound is a valuable tool for detecting NO, it can also react with other reactive nitrogen species (RNS).[2] Therefore, it is crucial to include appropriate controls, such as nitric oxide synthase (NOS) inhibitors (e.g., L-NAME), to confirm that the observed signal is indeed from NO.[2]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on optimizing the signal-to-noise ratio.

Problem Potential Cause Suggested Solution
Weak or No Fluorescent Signal 1. Insufficient NO Production: Cells may not be producing detectable levels of NO. 2. Inefficient Probe Loading: this compound is not effectively entering the cells. 3. Incomplete De-esterification: Intracellular esterases are not cleaving the AM group. 4. Suboptimal Probe Concentration: The concentration of this compound is too low. 5. Photobleaching: Excessive exposure to excitation light has damaged the fluorophore.1. Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm the probe is functional.[2] 2. Optimize loading conditions by increasing the incubation time (typically 30-60 minutes) or slightly increasing the probe concentration. Ensure high-quality, anhydrous DMSO is used for the stock solution.[2] 3. After loading, incubate cells in dye-free media for an additional 30 minutes to allow for complete de-esterification.[2] 4. Perform a concentration titration to determine the optimal probe concentration for your cell type. 5. Minimize exposure to excitation light by using neutral density filters, reducing exposure time, and using a sensitive camera.
High Background Fluorescence 1. Autofluorescence: Cells and media components have intrinsic fluorescence. 2. Excess Unbound Probe: Incomplete washing after probe loading. 3. Contaminated Reagents or Media: Phenol (B47542) red, serum, and vitamins in cell culture media can be fluorescent.[3][4]1. Image a control sample of unstained cells to determine the level of autofluorescence. If possible, use spectral unmixing to subtract the background. Dar-4M's orange-red emission helps to avoid the more common green autofluorescence. 2. Increase the number and duration of washes with a suitable buffer (e.g., phenol red-free medium or PBS) after incubation with the probe.[2] 3. Use phenol red-free and serum-free imaging medium for the duration of the experiment.[2]
Uneven or Patchy Staining 1. Dye Aggregation: High concentrations or suboptimal buffer conditions can cause the dye to aggregate. 2. Cell Stress or Death: High probe concentrations or prolonged incubation can be toxic to cells.1. Prepare fresh working solutions of this compound for each experiment. Briefly vortex or sonicate the diluted staining solution before applying it to the cells. 2. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration and incubation time. Observe cell morphology during the experiment.
Signal Not Specific to Nitric Oxide 1. Reaction with other RNS: Dar-4M can react with other reactive nitrogen species.[2] 2. Interference from other molecules: High concentrations of certain cellular components may interfere with the probe.1. Pre-incubate cells with a NOS inhibitor, such as L-NAME, to confirm the signal is NO-dependent. A significant reduction in fluorescence indicates NO-specificity.[2] 2. Run appropriate negative controls, including unstained cells and cells treated only with the vehicle used to dissolve the probe and any other experimental compounds.[2]

Quantitative Data on Signal-to-Noise Optimization

The following tables provide illustrative data on how different experimental parameters can affect the signal-to-noise ratio (S/N). Note: These are representative values and the actual S/N will vary depending on the cell type, instrumentation, and experimental conditions.

Table 1: Effect of Imaging Medium on Background and Signal-to-Noise Ratio

Imaging MediumRelative Background Fluorescence (Arbitrary Units)Relative Signal Intensity (Arbitrary Units)Illustrative Signal-to-Noise Ratio (Signal/Background)
Standard Medium (with Phenol Red and 10% Serum)1504503.0
Phenol Red-Free Medium (with 10% Serum)804405.5
Phenol Red-Free & Serum-Free Medium3042014.0

Table 2: Effect of this compound Concentration on Signal Intensity and Cell Viability

This compound Concentration (µM)Relative Signal Intensity (Arbitrary Units)Cell Viability (%)Notes
115098Signal may be too low for detection in some systems.
545095Good balance of signal and viability for many cell types.[2][4]
1060092Often provides the maximal signal without significant cytotoxicity.[2][4]
2062075Signal plateaus while cytotoxicity increases.

Table 3: Effect of Controls on Signal Specificity

ConditionTreatmentRelative Fluorescence Intensity (Arbitrary Units)Interpretation
1Cells + 5 µM this compound + NO Donor (e.g., 100 µM SNAP)600Positive control showing maximal expected signal.
2Cells + 5 µM this compound (Basal NO production)200Basal NO level in unstimulated cells.
3Cells + 5 µM this compound + NO Donor + L-NAME (NOS Inhibitor)590L-NAME does not inhibit exogenous NO donors.
4Cells + 5 µM this compound + L-NAME (NOS Inhibitor)50L-NAME significantly reduces basal NO signal, confirming NOS-dependent production.[2]

Experimental Protocols

Protocol 1: General Staining Protocol for Cultured Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a working solution of 5-10 µM this compound in a suitable buffer (e.g., serum-free, phenol red-free medium or HBSS). It is critical to prepare this solution fresh for each experiment.

  • Probe Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the warm, serum-free, phenol red-free medium.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with a warm, phenol red-free medium or buffer to remove any excess or non-specifically bound probe.

  • De-esterification (Optional but Recommended): Incubate the cells in dye-free media for an additional 30 minutes at 37°C to ensure complete cleavage of the AM ester.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm). Minimize light exposure to prevent photobleaching and phototoxicity.

Protocol 2: Verifying NO-Specificity with a NOS Inhibitor
  • Cell Preparation: Prepare two sets of cells as described in Protocol 1.

  • Inhibitor Pre-incubation:

    • To one set of cells, add a NOS inhibitor (e.g., 1 mM L-NAME) to the culture medium and incubate for 30-60 minutes prior to probe loading.

    • The other set of cells will serve as the control (no inhibitor).

  • Probe Loading and Imaging: Proceed with the this compound loading, washing, and imaging steps as described in Protocol 1 for both sets of cells.

  • Analysis: Compare the fluorescence intensity between the inhibitor-treated and control cells. A significant decrease in fluorescence in the inhibitor-treated cells indicates that the signal is dependent on NOS activity.

Visualizations

Dar4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar4M_AM_int This compound Dar4M_AM_ext->Dar4M_AM_int Passive Diffusion Dar4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar4M_AM_int->Dar4M Hydrolysis Dar4M_T Dar-4M Triazole (Highly Fluorescent) Dar4M->Dar4M_T Reaction Esterases Intracellular Esterases Esterases->Dar4M_AM_int NO Nitric Oxide (NO) + O2 NO->Dar4M

Caption: Mechanism of intracellular NO detection by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Plate Cells B 2. Prepare this compound Working Solution (5-10 µM) A->B C 3. Wash Cells with Phenol Red-Free Medium B->C D 4. Load Cells with this compound (30-60 min, 37°C) C->D E 5. Wash to Remove Excess Probe (2-3x) D->E F 6. (Optional) De-esterification (30 min, 37°C) E->F G 7. Add Stimulus/Inhibitor (e.g., NO donor, L-NAME) F->G H 8. Image Cells (Ex: ~560 nm, Em: ~575 nm) G->H I 9. Quantify Fluorescence Intensity H->I J 10. Normalize Data & Compare Conditions I->J

Caption: General experimental workflow for optimizing this compound signal.

iNOS_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation iNOS_Gene iNOS Gene NFkB->iNOS_Gene Transcription STAT1 STAT1 JAK->STAT1 STAT1_P p-STAT1 STAT1->STAT1_P STAT1_P->iNOS_Gene Transcription Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Protein

Caption: Simplified iNOS signaling pathway leading to NO production.

References

Technical Support Center: Troubleshooting the Quenching of DAR-4M AM Fluorescence by Experimental Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) probe DAR-4M AM, unexpected fluorescence quenching can be a significant experimental hurdle. This guide provides a comprehensive technical support center with troubleshooting guides and frequently asked questions to address specific issues related to the quenching of this compound fluorescence by experimental compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is significantly lower or absent in the presence of my experimental compound. What are the potential causes?

A1: A reduction in this compound fluorescence in the presence of an experimental compound can be attributed to several factors:

  • Direct Fluorescence Quenching: Your compound may be directly quenching the fluorescence of the DAR-4M T product (the fluorescent triazole formed upon reaction with NO). This can occur through various mechanisms, including static quenching, collisional (dynamic) quenching, or Förster Resonance Energy Transfer (FRET) if the compound's absorbance spectrum overlaps with the emission spectrum of DAR-4M T.

  • Inhibition of Nitric Oxide Production: The compound itself might be inhibiting the cellular production of nitric oxide, leading to a genuinely lower signal.

  • Interference with this compound Processing: The compound could be interfering with the cellular uptake of this compound or inhibiting the intracellular esterases required to cleave the AM group and activate the probe.

  • Redox Cycling and Interference: If your compound is redox-active, it may interfere with the reaction between DAR-4M and reactive nitrogen species (RNS), leading to a decreased signal.[1][2] Antioxidants, for example, can interfere with assays for reactive oxygen and nitrogen species.[3][4][5][6]

Q2: What types of experimental compounds are known to cause fluorescence quenching?

A2: While a definitive list for this compound is not available, certain classes of compounds are known to be problematic in fluorescence-based assays:

  • Compounds with Intrinsic Color or Absorbance: Molecules that absorb light in the same range as DAR-4M T's excitation or emission spectra can cause an "inner filter effect," which appears as quenching.[7]

  • Natural Products: Many natural products, such as flavonoids (e.g., quercetin) and other polyphenolic compounds, have been shown to possess intrinsic fluorescence or quenching properties that can interfere with fluorescence assays.[8][9][10][11][12]

  • Compounds Containing Heavy Atoms: Molecules incorporating heavy atoms (e.g., bromine, iodine) can enhance intersystem crossing, which leads to a decrease in fluorescence intensity.[13][14][15][16][17]

  • Redox-Active Compounds: Compounds that can undergo redox cycling may interfere with the oxidative chemistry required for DAR-4M to react with NO.[2][18][19] This is a known issue for some classes of anticancer drugs.[18]

  • Aromatic and Heterocyclic Compounds: A significant portion of small molecule libraries used in drug discovery are fluorescent and can interfere with assays.[20][21][22]

Q3: How can I determine if my experimental compound is quenching the DAR-4M T fluorescence?

A3: A cell-free experiment is the most direct way to test for quenching.

  • Generate a Fluorescent Signal: React DAR-4M (the hydrolyzed form of this compound) with a nitric oxide donor (e.g., SNAP or DEA/NONOate) in a cell-free buffer to generate a stable fluorescent signal from DAR-4M T.

  • Add Your Compound: Add your experimental compound at the same concentration used in your cellular experiments.

  • Measure Fluorescence: If the fluorescence intensity decreases upon addition of your compound, it is likely a direct quencher of DAR-4M T.

Q4: What should I do if my compound is a direct quencher?

A4: If your compound is a direct quencher, you may need to consider alternative approaches:

  • Use a Different NO Probe: Consider a probe with a different chemical structure and spectral properties that may not be quenched by your compound.

  • Lower the Compound Concentration: If experimentally feasible, reducing the concentration of your compound may mitigate the quenching effect.[22]

  • Orthogonal Assay: Use a different method to measure NO production that is not based on fluorescence, such as the Griess assay for nitrite.

Q5: My compound doesn't quench in a cell-free assay, but I still see a reduced signal in my cells. What are the next troubleshooting steps?

A5: If direct quenching is ruled out, investigate the following possibilities:

  • Biological Effect: Your compound may be genuinely reducing intracellular NO levels. You can try to rescue the signal by co-incubating with an NO donor. If the signal is restored, it suggests your compound is acting on the NO production pathway.

  • Esterase Activity Assay: To check for interference with probe activation, you can perform an esterase activity assay in the presence and absence of your compound using a general esterase substrate.

  • Cellular Autofluorescence Control: Always include a control of cells treated with your experimental compound but without this compound to check if the compound itself is fluorescent at the detection wavelengths.[20][22]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No Fluorescence Signal with Experimental Compound Compound is quenching DAR-4M T fluorescence.Perform a cell-free quenching assay. If positive, consider alternative NO detection methods or a different fluorescent probe.
Compound is inhibiting NO production.Attempt to rescue the signal with an NO donor.
Compound is interfering with this compound de-esterification.Perform an esterase activity assay in the presence of your compound.
Suboptimal probe concentration or loading time.Titrate the this compound concentration (typically 5-10 µM) and optimize the incubation time (usually 30-60 minutes).
High Background Fluorescence Experimental compound is autofluorescent.Image cells treated with the compound alone. If autofluorescent, consider a probe with different spectral properties.
Incomplete removal of extracellular this compound.Ensure thorough washing steps after probe loading.
Media components are causing background fluorescence.Use phenol (B47542) red-free and serum-free media during the experiment.
Inconsistent Results Photobleaching of the fluorescent signal.Minimize exposure of stained cells to light. Use an anti-fade mounting medium for microscopy.
Variations in cell health or density.Ensure consistent cell seeding and health across all experimental conditions.
Cytotoxicity of the experimental compound or this compound.Perform a cytotoxicity assay with your compound and titrate the this compound concentration to the lowest effective level.

Data Presentation: Quantitative Summary of this compound Properties

Parameter Value Notes
Excitation Wavelength (max) ~560 nm[8]
Emission Wavelength (max) ~575 nm[8]
Recommended Working Concentration 5 - 10 µM[3]
Optimal pH Range 4 - 12[3]
Form for Intracellular Use This compound (acetoxymethyl ester)Cell-permeable
Active Form DAR-4MCell-impermeable, reacts with NO
Fluorescent Product DAR-4M T (triazole derivative)[8]

Experimental Protocols

Protocol 1: Cell-Free Quenching Assay
  • Reagent Preparation:

    • Prepare a stock solution of DAR-4M in DMSO.

    • Prepare a working solution of DAR-4M (e.g., 10 µM) in a suitable cell-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of a nitric oxide donor (e.g., 10 mM SNAP in DMSO).

    • Prepare your experimental compound at various concentrations.

  • Reaction:

    • In a 96-well plate, add the DAR-4M working solution to each well.

    • Add the NO donor to the wells to initiate the formation of the fluorescent DAR-4M T. Allow the reaction to stabilize (e.g., 30 minutes at 37°C).

    • Measure the baseline fluorescence using a plate reader (Ex/Em: ~560/575 nm).

  • Quenching Assessment:

    • Add your experimental compound to the wells at the desired final concentrations.

    • Incubate for a short period (e.g., 15 minutes).

    • Measure the fluorescence again. A decrease in fluorescence intensity indicates quenching.

Protocol 2: Intracellular NO Detection with this compound
  • Cell Preparation:

    • Plate cells in a suitable format for your detection method (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy).

    • Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of 5-10 µM this compound in serum-free, phenol red-free medium.

    • Wash cells once with warm PBS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with warm medium or buffer to remove extracellular probe.

    • Incubate the cells in fresh medium for an additional 30 minutes to allow for complete de-esterification of the probe.

  • Treatment with Experimental Compound:

    • Treat the cells with your experimental compound at the desired concentrations. Include appropriate controls (vehicle control, positive control with NO donor, negative control with NOS inhibitor).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets for rhodamine (Ex/Em: ~560/575 nm).

Visualizations

G This compound Mechanism of Action and Potential Interference Points cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_interference Potential Interference by Experimental Compounds DAR-4M_AM_ext This compound DAR-4M_AM_int This compound DAR-4M_AM_ext->DAR-4M_AM_int Cellular Uptake DAR-4M DAR-4M (non-fluorescent) DAR-4M_AM_int->DAR-4M Hydrolysis DAR-4M_T DAR-4M T (Highly Fluorescent) DAR-4M->DAR-4M_T NO Nitric Oxide (NO) NO->DAR-4M + O2 Esterases Intracellular Esterases Esterases->DAR-4M_AM_int Compound1 Compound may inhibit Esterase activity Compound1->Esterases Compound2 Compound may inhibit NO production Compound2->NO Compound3 Compound may directly quench fluorescence Compound3->DAR-4M_T

This compound mechanism and points of interference.

G Troubleshooting Workflow for Reduced this compound Signal start Reduced Fluorescence Signal with Experimental Compound cell_free Perform cell-free quenching assay start->cell_free q1 Is the compound a direct quencher? rescue Perform NO donor rescue experiment q1->rescue No conclusion1 Compound is a direct quencher. Consider alternative methods. q1->conclusion1 Yes cell_free->q1 q2 Does the compound inhibit NO production? esterase Perform esterase activity assay q2->esterase No conclusion2 Compound likely inhibits NO production. q2->conclusion2 Yes rescue->q2 q3 Does the compound interfere with probe activation? conclusion3 Compound likely interferes with probe activation. q3->conclusion3 Yes conclusion4 Other issues: cytotoxicity, probe loading, etc. q3->conclusion4 No esterase->q3

Troubleshooting logic for reduced signal.

References

Technical Support Center: Troubleshooting DAR-4M AM for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and potential artifacts when using DAR-4M AM for the detection of nitric oxide (NO). By following these recommendations, users can enhance the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

A1: this compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable fluorescent probe used to detect intracellular nitric oxide (NO).[1][2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M.[1][2] In the presence of NO and oxygen, the initially non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative (DAR-4M T), which emits an orange-red signal.[2][3] The intensity of this fluorescence is proportional to the amount of NO produced.[1]

Q2: What are the optimal spectral properties for DAR-4M T?

A2: The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][3]

Q3: What is the recommended working concentration for this compound?

A3: A typical starting concentration for this compound is between 5-10 µM.[4][5] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is highly recommended to perform a concentration titration to determine the lowest effective concentration that provides a strong signal without inducing cytotoxicity.[3][6]

Q4: Is this compound specific to nitric oxide?

A4: While this compound is a valuable tool, it may not be exclusively specific to NO. Its fluorescence can be influenced by the presence of other reactive nitrogen species (RNS).[7][8][9] Additionally, some studies suggest that other oxidants and dehydroascorbic acid can contribute to fluorescence, potentially leading to false positives.[9][10] Therefore, it is best considered a probe for the qualitative or semi-quantitative assessment of RNS.[3][7]

Q5: Can I perform absolute quantitative measurements of NO with this compound?

A5: Absolute quantification of NO with this compound is challenging due to variability in probe loading, de-esterification efficiency, and potential off-target reactions.[7] For more quantitative comparisons, it is essential to use appropriate controls and consider creating a calibration curve with a known NO donor, though this provides an estimate rather than an absolute value.[7]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Weak or No Signal Insufficient NO production.Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm the probe is functional.[7]
Suboptimal probe concentration.Perform a concentration titration to find the ideal concentration for your specific cell type (typically 5-10 µM).[4][11]
Incomplete AM ester cleavage.Ensure an adequate incubation period (typically 30-60 minutes) to allow for complete hydrolysis by intracellular esterases.[11]
Probe degradation.Prepare fresh working solutions of this compound for each experiment and protect them from light.[3]
High Background Fluorescence Excessive probe concentration.Titrate to the lowest effective concentration that provides a detectable signal above background.[7]
Inadequate washing.Increase the number of washes (2-3 times) with a suitable buffer (e.g., PBS or HBSS) after incubation to remove unbound probe.[3][7]
Autofluorescence.Use a phenol (B47542) red-free medium during the experiment. DAR-4M's orange-red fluorescence helps minimize issues with green autofluorescence.[4][7]
Uneven or Patchy Staining Dye aggregation.Prepare fresh working solutions for each experiment to avoid the formation of aggregates that can cause punctate staining.[3]
Rapid Photobleaching Excessive exposure to excitation light.Minimize light exposure by using the lowest possible laser power and exposure time during imaging.[11] Acquire images efficiently and avoid prolonged continuous exposure.
Inconsistent Results Variations in cell health or density.Ensure consistent cell seeding and health across all experiments.[6]
Fluctuations in pH.Use a robust buffering system to maintain a stable pH throughout the experiment, as cellular processes can alter local pH.[4] DAR-4M is generally effective in a wide pH range (4-12).[5][12]
Potential Cytotoxicity High probe concentration or prolonged incubation.Perform a concentration titration to find the optimal non-toxic concentration and reduce the incubation time to the minimum required.[6]
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO is below 1% (v/v).[6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Nitric Oxide

This protocol provides a general guideline for loading this compound into cultured adherent cells.

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Cultured cells on a suitable imaging plate or coverslip

  • Phenol red-free cell culture medium or a buffered saline solution (e.g., HBSS)

  • Fluorescence microscope with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.

  • Probe Preparation: Prepare a fresh working solution of this compound in phenol red-free medium or buffer to a final concentration of 5-10 µM.[7]

  • Probe Loading: Remove the culture medium and wash the cells once with the phenol red-free medium/buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[7][11]

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm, phenol red-free medium/buffer to remove any excess probe.[7]

  • Imaging: Add fresh buffer or medium to the cells and proceed with imaging. Use the lowest possible laser power and exposure time to minimize photobleaching.[11]

Protocol 2: Flow Cytometry Analysis of Intracellular Nitric Oxide

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Suspension cells or detached adherent cells

  • Cell culture medium or buffer (e.g., PBS or HBSS)

  • Flow cytometer with ~560 nm excitation and ~575 nm emission detection

Procedure:

  • Cell Preparation: Harvest cells and wash them once with PBS or HBSS. Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Probe Loading: Add the this compound working solution to the cell suspension to a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[1]

  • Resuspension: Resuspend the washed cell pellet in fresh medium or buffer.

  • Analysis: Analyze the cells on a flow cytometer, measuring the orange fluorescence.

Visualizing Pathways and Workflows

DAR4M_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR4M_AM_int This compound DAR4M_AM_ext->DAR4M_AM_int Diffusion DAR4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM_int->DAR4M Hydrolysis Esterases Intracellular Esterases Esterases->DAR4M DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T Reaction NO_O2 Nitric Oxide (NO) + Oxygen (O2) NO_O2->DAR4M_T

Caption: Mechanism of intracellular NO detection by this compound.[1]

Troubleshooting_Workflow start Start: Unexpected Result weak_signal Weak or No Signal? start->weak_signal high_background High Background? weak_signal->high_background No check_positive_control Run Positive Control (NO Donor) weak_signal->check_positive_control Yes uneven_staining Uneven Staining? high_background->uneven_staining No reduce_concentration Reduce Probe Concentration high_background->reduce_concentration Yes fresh_solution Prepare Fresh Working Solution uneven_staining->fresh_solution Yes end End: Improved Result uneven_staining->end No optimize_concentration Optimize Probe Concentration (Titration) check_positive_control->optimize_concentration check_incubation Check Incubation Time (30-60 min) optimize_concentration->check_incubation use_fresh_probe Use Fresh Probe (Protect from light) check_incubation->use_fresh_probe use_fresh_probe->end improve_washing Improve Washing Steps (2-3 times) reduce_concentration->improve_washing use_phenol_free Use Phenol Red-Free Medium improve_washing->use_phenol_free use_phenol_free->end fresh_solution->end

Caption: Troubleshooting logic for common this compound issues.

References

Technical Support Center: DAR-4M AM Signal Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) fluorescent probe, DAR-4M AM. The focus of this guide is to address and mitigate the interfering effects of phenol (B47542) red and Bovine Serum Albumin (BSA) on the this compound fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

This compound (diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe designed for the detection of intracellular nitric oxide (NO). Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the cell-impermeable DAR-4M. In the presence of NO and oxygen, the weakly fluorescent DAR-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits an orange-red signal.[1][2][3]

Q2: Can components in my cell culture medium affect the this compound signal?

Yes, common components of cell culture media such as phenol red and supplements like Bovine Serum Albumin (BSA) can significantly interfere with the fluorescent signal of this compound.[2][4][5] It is highly recommended to use phenol red-free and serum-free media or buffer solutions during the experiment to ensure accurate measurements.[1][4]

Q3: How does phenol red interfere with the this compound signal?

Phenol red, a common pH indicator in cell culture media, interferes with the this compound signal in two primary ways:

  • Increased Background Fluorescence: Phenol red itself is fluorescent and can contribute to the overall background signal, making it difficult to distinguish the specific signal from NO-activated DAR-4M T.[4][6]

  • Light Absorption (Quenching): Phenol red has a significant absorbance peak around 560 nm at physiological pH.[7] This overlaps with the excitation maximum of the fluorescent product DAR-4M T (approximately 560 nm), leading to a quenching of the emitted fluorescence and a reduction in the detected signal.[1]

Q4: How does Bovine Serum Albumin (BSA) affect the this compound signal?

BSA can impact the this compound signal through two main mechanisms:

  • Fluorescence Quenching: Proteins like BSA are known to quench the fluorescence of various fluorophores, including rhodamine derivatives.[8][9] This can lead to a decrease in the detected signal intensity.

  • Nitric Oxide Scavenging/Transport: BSA can react with NO to form S-nitroso-albumin (SNO-Alb).[10] This process can reduce the local concentration of NO available to react with DAR-4M, potentially leading to an underestimation of NO production.

Q5: What is the recommended working concentration for this compound?

The optimal concentration of this compound is typically in the range of 5-10 µM.[1][2] However, it is crucial to perform a concentration titration for your specific cell type and experimental conditions to determine the ideal concentration that provides a robust signal without causing cytotoxicity.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Presence of phenol red in the medium.Switch to a phenol red-free cell culture medium or a buffered saline solution (e.g., HBSS) for the duration of the experiment.[4][11]
Presence of BSA or serum in the medium.Use a serum-free medium or buffer for the experiment. If serum is necessary for cell viability, reduce its concentration to the minimum required.[12]
Insufficient NO production.Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm that the probe is functional in your system.
Suboptimal probe concentration.Perform a concentration titration to find the optimal this compound concentration for your cells.[1]
High Background Fluorescence Presence of phenol red in the medium.Use phenol red-free medium.[4][6]
Autofluorescence of cells or other medium components.Measure the autofluorescence of a control sample (cells without the probe) and subtract this background from your experimental measurements.
Excess, unbound probe.Ensure thorough washing of cells (2-3 times) with fresh, warm buffer after probe loading to remove any extracellular probe.[1]
Inconsistent or Variable Results Fluctuations in local NO concentration due to BSA.Be aware of the potential for BSA to act as an NO carrier. Consider this when interpreting results in the presence of serum.
Photobleaching.Minimize the exposure of your samples to the excitation light.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Nitric Oxide with this compound

This protocol provides a general guideline for loading this compound into cultured cells and measuring intracellular NO production.

Materials:

  • This compound stock solution (e.g., 1 mM in anhydrous DMSO)

  • Cultured cells on an appropriate imaging plate or coverslip

  • Phenol red-free and serum-free cell culture medium or a buffered saline solution (e.g., HBSS)

  • Fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading:

    • Prepare a fresh working solution of this compound in phenol red-free, serum-free medium/buffer to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with the fresh medium/buffer.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm, fresh medium/buffer to remove any excess probe.

  • De-esterification: Add fresh, warm medium/buffer to the cells and incubate for an additional 15-30 minutes at 37°C in the dark to allow for complete de-esterification of the AM ester.

  • Imaging:

    • If stimulating NO production, add your stimulus at this point.

    • Acquire fluorescence images using the appropriate filter set.

Protocol 2: Quantification of the Impact of Phenol Red and BSA

This protocol allows for the assessment of the degree of interference from phenol red and BSA on the DAR-4M T signal in a cell-free system.

Materials:

  • DAR-4M

  • An NO donor (e.g., SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS with phenol red (at a concentration typical for cell culture media)

  • PBS with BSA (e.g., 0.1 - 1%)

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions:

    • Prepare a working solution of DAR-4M in PBS.

    • Prepare solutions of the NO donor in each of the four buffers: PBS, PBS + Phenol Red, PBS + BSA, and PBS + Phenol Red + BSA.

  • Reaction Setup:

    • In the 96-well plate, add the DAR-4M working solution to wells containing each of the four buffer conditions.

    • Add the NO donor solutions to initiate the reaction. Include control wells with no NO donor for each buffer condition to measure background fluorescence.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity in each well using a plate reader (Excitation: ~560 nm, Emission: ~575 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without NO donor) from the corresponding experimental wells.

    • Compare the fluorescence intensity of DAR-4M T in the presence of phenol red and/or BSA to the intensity in PBS alone to quantify the impact.

Visualizations

DAR4M_Activation_Pathway This compound This compound Intracellular Space Intracellular Space This compound->Intracellular Space Cellular Uptake DAR-4M DAR-4M Intracellular Space->DAR-4M Hydrolysis by Esterases Esterases Esterases DAR-4M T (Fluorescent) DAR-4M T (Fluorescent) DAR-4M->DAR-4M T (Fluorescent) Reaction Nitric Oxide (NO) + O2 Nitric Oxide (NO) + O2 Nitric Oxide (NO) + O2->DAR-4M T (Fluorescent)

This compound activation pathway for nitric oxide detection.

Interference_Mechanisms cluster_PhenolRed Phenol Red Interference cluster_BSA BSA Interference Excitation Light (560 nm) Excitation Light (560 nm) Phenol Red Phenol Red Excitation Light (560 nm)->Phenol Red Absorbs Reduced Excitation Reduced Excitation Phenol Red->Reduced Excitation Leads to Background Fluorescence Background Fluorescence Phenol Red->Background Fluorescence Emits DAR-4M T DAR-4M T Reduced Excitation->DAR-4M T Detector Detector Background Fluorescence->Detector Nitric Oxide (NO) Nitric Oxide (NO) BSA BSA Nitric Oxide (NO)->BSA Binds to SNO-Albumin SNO-Albumin BSA->SNO-Albumin Quenched Fluorescence Quenched Fluorescence BSA->Quenched Fluorescence DAR-4M DAR-4M Fluorescence Fluorescence DAR-4M->Fluorescence Reacts with remaining NO Fluorescence->BSA Quenched by

Mechanisms of phenol red and BSA interference with DAR-4M signal.

References

Technical Support Center: Optimizing Dar-4M AM Concentration via Titration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for performing a successful Dar-4M AM titration to determine the optimal concentration for detecting intracellular nitric oxide (NO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a titration necessary?

This compound (diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe used to detect intracellular nitric oxide (NO).[1] Upon entering a cell, intracellular enzymes called esterases cleave the acetoxymethyl (AM) group, trapping the now cell-impermeable Dar-4M molecule inside.[2][3] This non-fluorescent Dar-4M then reacts with NO in the presence of oxygen to form a highly fluorescent product.[2][4]

A titration is crucial because the optimal concentration can vary significantly depending on the cell type and experimental conditions.[5][6] The goal is to find the lowest effective concentration that provides a strong, stable fluorescent signal without causing cellular stress or cytotoxicity.[7]

Q2: What is the recommended starting concentration range for this compound?

The generally recommended starting concentration is between 5-10 µM.[1][4][5][6][7] However, this is only a guideline. It is essential to perform a concentration titration for each specific cell type and experimental setup to determine the ideal working concentration.[4][6]

Q3: How does this compound work to detect nitric oxide?

The detection mechanism involves a two-step process. First, the cell-permeable and non-fluorescent this compound diffuses across the cell membrane.[2] Inside the cell, intracellular esterases hydrolyze the AM ester, converting it into the cell-impermeable Dar-4M, which is now trapped in the cytoplasm.[1][2][3] In the second step, Dar-4M reacts with intracellular NO to yield a stable and highly fluorescent triazole derivative (DAR-4M T), which can be measured.[2]

Q4: What are the spectral properties of the activated Dar-4M probe?

The fluorescent product, DAR-4M T, emits an orange-red signal. It has an approximate excitation maximum of 560 nm and an emission maximum of around 575 nm.[6][8][9] This is advantageous as it helps to avoid interference from green autofluorescence common in biological samples.[4][5]

Q5: At what concentration does this compound become cytotoxic?

Clear cytotoxicity is generally not observed at concentrations around 10 µM.[1][5][8] However, if any toxic effects are suspected, the concentration should be lowered.[1] High intracellular concentrations of the dye can lead to adverse effects, making it critical to perform a viability assay in parallel with the fluorescence titration.[7][10]

Experimental Protocols

Detailed Protocol: this compound Titration for Optimal Concentration

Objective: To empirically determine the optimal this compound concentration that maximizes the fluorescent signal-to-noise ratio while minimizing cytotoxicity for a specific cell type.

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Cultured cells of interest

  • Appropriate cell culture medium (serum-free medium is often recommended for imaging)

  • Balanced salt solution (e.g., HBSS or PBS)

  • Multi-well plates (black wall, clear bottom for fluorescence reading is recommended)

  • Positive control: NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP)

  • Negative control: Vehicle (DMSO) treated cells

  • Reagents for a cell viability assay (e.g., Trypan Blue, Calcein-AM/EthD-1, MTT)

  • Fluorescence microscope or microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a 5 mM stock solution of this compound in anhydrous DMSO.

    • From the stock solution, prepare a series of working dilutions in a suitable buffer (like HBSS or serum-free medium) to achieve a range of final concentrations (e.g., 1, 2.5, 5, 7.5, 10, 15, 20 µM).[7] Include a vehicle control containing the same final percentage of DMSO as the highest probe concentration. Ensure the final DMSO concentration in the culture is below 1% (v/v).[7]

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density appropriate for your cell line, allowing them to adhere and reach the desired confluency.[7]

  • Probe Loading:

    • Remove the culture medium and gently wash the cells once with pre-warmed buffer.[6][7]

    • Add the different concentrations of the this compound working solutions to the respective wells.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[6][7] The optimal time may vary by cell type.

  • Washing:

    • Remove the probe-containing solution.

    • Wash the cells two to three times with fresh, pre-warmed buffer to remove excess unbound probe, which is a major source of background fluorescence.[6][7]

  • Fluorescence Measurement:

    • Add fresh buffer or medium to the cells.

    • If using a positive control, add the NO donor at this stage and incubate for the appropriate time.

    • Measure the fluorescence intensity using a microplate reader or capture images with a fluorescence microscope using filters appropriate for rhodamine dyes (Ex: ~560 nm, Em: ~575 nm).[6]

  • Cell Viability Assessment:

    • In a parallel plate prepared under the same conditions, perform a cell viability assay to assess the cytotoxicity of each this compound concentration.

  • Data Analysis:

    • Plot the background-subtracted fluorescence intensity against the this compound concentration.

    • Separately, plot cell viability (%) against the this compound concentration.

    • The optimal concentration is the highest concentration that provides a saturating or strong fluorescent signal without causing a significant decrease in cell viability.

Data Presentation

Table 1: Key Parameters for this compound Titration Protocol
ParameterRecommended RangeNotes
Working Concentration 1 - 20 µM (for titration)The optimal concentration is typically 5 - 10 µM.[6]
Incubation Time 30 - 60 minutesShould be optimized for each cell type.[6]
Incubation Temperature 37°CMay facilitate faster probe loading.[6]
pH Range 4 - 12The probe's fluorescence is stable across a wide pH range.[6]
Final DMSO Concentration < 1% (v/v)High concentrations of DMSO can be toxic to cells.[7]

Troubleshooting Guide

Table 2: Common Issues and Solutions for this compound Experiments
ProblemPotential Cause(s)Suggested Solution(s)
Weak or No Fluorescent Signal 1. Insufficient NO production.2. Probe concentration is too low.3. Short incubation time.4. Incomplete de-esterification of the AM group.1. Use a positive control (NO donor) to confirm the probe is functional.[4][8]2. Increase the this compound concentration based on titration results.[7]3. Optimize and potentially increase the incubation time.[7]4. After loading, incubate cells in dye-free media for an additional 30 minutes to ensure complete cleavage.[8]
High Background Fluorescence 1. Probe concentration is too high.2. Inadequate washing.3. Autofluorescence from cells or medium (e.g., phenol (B47542) red).1. Reduce the probe concentration.[4]2. Increase the number and duration of wash steps after incubation.[6]3. Image an unstained control sample to assess autofluorescence. Use phenol red-free and serum-free medium during imaging.[5]
Significant Cell Death or Morphological Changes 1. This compound concentration is too high.2. Prolonged incubation time.3. Solvent (DMSO) toxicity.1. Perform a titration to find the optimal non-toxic concentration.[7]2. Reduce the incubation time to the minimum required for an adequate signal.[7]3. Ensure the final DMSO concentration is below 1% (v/v).[7]
Uneven or Patchy Staining 1. Aggregation of the dye.2. Incomplete removal of excess probe.1. Prepare fresh working solutions for each experiment and vortex well before use.[6]2. Improve washing efficiency with gentle agitation and an increased number of washes.[6]
Inconsistent Results 1. Variation in cell density or health.2. Inconsistent incubation times or temperatures.3. Photobleaching of the fluorescent signal.1. Ensure consistent cell seeding and health across experiments.2. Standardize all incubation parameters.3. Minimize exposure of stained cells to the excitation light.[7]

Visualizations

Dar4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR_AM_out This compound (Cell-Permeable, Non-fluorescent) DAR_AM_in This compound DAR_AM_out->DAR_AM_in Diffusion DAR_M Dar-4M (Cell-Impermeable, Non-fluorescent) DAR_AM_in->DAR_M Hydrolysis DAR_T DAR-4M T (Highly Fluorescent) DAR_M->DAR_T Esterases Intracellular Esterases Esterases->DAR_AM_in NO Nitric Oxide (NO) + O2 NO->DAR_M

Caption: Mechanism of intracellular nitric oxide (NO) detection using this compound.

Titration_Workflow start Start seed_cells 1. Seed Cells in Multi-Well Plates start->seed_cells prep_reagents 2. Prepare this compound Concentration Series seed_cells->prep_reagents load_probe 3. Wash Cells & Load with Probe prep_reagents->load_probe incubate 4. Incubate (30-60 min, 37°C) load_probe->incubate wash_cells 5. Wash to Remove Excess Probe incubate->wash_cells measure 6. Measure Fluorescence & Assess Cell Viability wash_cells->measure analyze 7. Analyze Data (Signal vs. Viability) measure->analyze optimal_conc Determine Optimal Concentration analyze->optimal_conc end_exp End optimal_conc->end_exp

Caption: Experimental workflow for this compound concentration titration.

Troubleshooting_Logic start Experimental Issue? weak_signal Weak / No Signal start->weak_signal high_bg High Background start->high_bg cell_death Cell Death start->cell_death cause_weak1 Low [Probe]? weak_signal->cause_weak1 Check cause_weak2 Low NO Level? weak_signal->cause_weak2 Check solution_weak1 Increase [Probe] (per titration) cause_weak1->solution_weak1 Solution solution_weak2 Use NO Donor (Positive Control) cause_weak2->solution_weak2 Solution cause_bg1 High [Probe]? high_bg->cause_bg1 Check cause_bg2 Inadequate Wash? high_bg->cause_bg2 Check solution_bg1 Decrease [Probe] cause_bg1->solution_bg1 Solution solution_bg2 Increase Wash Steps cause_bg2->solution_bg2 Solution cause_death1 High [Probe]? cell_death->cause_death1 Check cause_death2 High [DMSO]? cell_death->cause_death2 Check solution_death1 Decrease [Probe] cause_death1->solution_death1 Solution solution_death2 Ensure [DMSO] < 1% cause_death2->solution_death2 Solution

Caption: Troubleshooting logic for common this compound experimental issues.

References

dealing with low Dar-4M AM signal in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dar-4M AM. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low signal issues and to offer clear protocols for the successful use of this compound in detecting intracellular nitric oxide (NO).

Troubleshooting Guide: Low this compound Signal

This guide addresses the common causes of weak or absent fluorescence signals in experiments using this compound and provides systematic solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescent Signal 1. Insufficient Nitric Oxide (NO) Production: The cells may not be producing detectable levels of NO under the experimental conditions.[1]Positive Control: Use a known NO donor, such as S-nitroso-N-acetylpenicillamine (SNAP) or a NONOate, to confirm that the probe is responsive in your system.[1][2]
2. Inefficient Probe Loading: this compound may not be effectively entering the cells.[1]Optimize Loading Conditions: Increase the incubation time (typically 30-60 minutes) or the probe concentration (5-10 µM is a common starting point).[1][3][4] The use of Pluronic F-127 can aid in the dispersion of the lipophilic AM ester.[3]
3. Incomplete De-esterification: The acetoxymethyl (AM) group may not be fully cleaved by intracellular esterases, which is necessary to trap the probe and render it reactive to NO.[1]Allow Time for De-esterification: Following the loading period, wash the cells and incubate them in a dye-free medium for an additional 15-30 minutes to ensure complete enzymatic cleavage.[1][3]
4. Suboptimal Probe Concentration: The concentration of this compound may be too low for your specific cell type.[1][5]Titrate Probe Concentration: Perform a concentration-response curve to determine the ideal concentration for your cells, typically within the 5-10 µM range.[1][5][6][7]
5. Photobleaching: Excessive exposure to the excitation light can lead to the destruction of the fluorophore.[3]Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging to prevent phototoxicity and photobleaching.[3]
6. Interfering Substances: Components in the cell culture medium, such as phenol (B47542) red, serum, or vitamins, can quench the fluorescence or increase background noise.[6][7]Use Appropriate Buffer: Whenever possible, perform the final imaging in a phenol red-free medium or a buffered saline solution like PBS or HBSS.[1][4]
High Background Fluorescence 1. Extracellular Probe: Residual this compound that was not washed away can contribute to background fluorescence.Thorough Washing: After loading, wash the cells 2-3 times with a buffered saline solution to effectively remove any excess probe.[1][4]
2. Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from the probe.[5]Background Subtraction: Acquire an image of unstained cells under the same imaging conditions and use it for background subtraction.[5] The orange-red fluorescence of Dar-4M helps to mitigate issues with green autofluorescence.[4][5]
3. Probe Concentration Too High: Excessive probe concentration can lead to high, non-specific background signals.[8]Optimize Probe Concentration: Titrate the this compound concentration to the lowest level that provides a detectable signal above the background.[1]
Cell Death or Morphological Changes 1. Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells.[3][6]Reduce Probe Concentration/Incubation Time: If signs of cytotoxicity are observed, lower the probe concentration or shorten the incubation period.[3][6]
2. Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.Limit DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 1% v/v).[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a cell-permeable probe that diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable Dar-4M.[2][3][4][9] This active form of the probe is non-fluorescent but reacts with nitric oxide (NO) in the presence of oxygen to form a highly fluorescent triazole derivative, which can be detected by fluorescence microscopy or flow cytometry.[2][3][4]

Q2: What are the optimal excitation and emission wavelengths for Dar-4M T? A2: The fluorescent product, Dar-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm, emitting an orange fluorescence.[2][3][4][6][7]

Q3: How can I be sure the signal I'm detecting is from nitric oxide? A3: To confirm the specificity of the signal for NO, it is recommended to use a negative control. Pre-incubating cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, should lead to a decrease in the fluorescence signal upon stimulation.[2][3] While Dar-4M is highly selective for NO, it may react with other reactive nitrogen species (RNS) under certain conditions.[3][10][11][12]

Q4: What is the optimal pH range for using Dar-4M? A4: Dar-4M is known for its utility across a broad pH range, from pH 4 to 12, making it more robust than other NO probes in various cellular environments.[4][5][6][13]

Q5: Can I use this compound for quantitative measurements? A5: While this compound is a powerful tool for detecting changes in NO production, quantitative comparisons can be challenging as the fluorescence yield can be influenced by other factors within the cell.[10][12] For more quantitative assessments, it is crucial to perform careful controls and consider generating a standard curve using a known NO donor.[11]

Data Presentation

Table 1: Quantitative Parameters for this compound Experiments

ParameterRecommended RangeNotes
This compound Concentration 5-10 µMOptimal concentration should be determined empirically for each cell type.[1][4][5][6]
Loading Time 30-60 minutesMay vary depending on the cell type.[1][3][4]
De-esterification Time 15-30 minutesAn important step to ensure the probe is active and retained within the cells.[3]
Excitation Wavelength ~560 nm[2][3][4][6][7]
Emission Wavelength ~575 nm[2][3][4][6][7]
pH Range 4-12Fluorescence is not significantly dependent on pH in the physiological range.[3][5][6][13]

Experimental Protocols

Detailed Protocol for Intracellular Nitric Oxide Detection

This protocol provides a general guideline for using this compound to detect intracellular NO in cultured cells. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, but recommended)

  • Cultured cells on glass-bottom dishes or coverslips

  • Imaging buffer (e.g., phenol red-free HBSS or PBS, pH 7.2-7.4)

  • NO donor (e.g., SNAP) for positive control

  • NOS inhibitor (e.g., L-NAME) for negative control

  • Fluorescence microscope with appropriate filters

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[3] Aliquot and store at -20°C, protected from light.

    • If using, prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.[3]

  • Cell Preparation:

    • Plate cells on a suitable imaging surface and allow them to adhere and reach the desired confluency.[4]

  • Loading Solution Preparation:

    • On the day of the experiment, prepare the loading solution. Dilute the this compound stock solution in pre-warmed imaging buffer to a final concentration of 5-10 µM.[1][3][4]

    • To aid in dye loading, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting it into the imaging buffer.[3]

  • Cell Loading:

    • Remove the culture medium and wash the cells twice with pre-warmed imaging buffer.[3][4]

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1][3][4]

  • Washing and De-esterification:

    • After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.[3][4]

    • Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification.[3]

  • Imaging:

    • Mount the cells on a fluorescence microscope.

    • For experiments involving stimulation of NO production, add the desired agonists or test compounds. For controls, add the NO donor or NOS inhibitor.

    • Acquire images using filters appropriate for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[4][9] Use consistent settings for all experimental groups.

Visualizations

Dar4M_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Diffusion Dar-4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar-4M_AM_int->Dar-4M Hydrolysis Dar-4M_T Dar-4M T (Highly Fluorescent) Dar-4M->Dar-4M_T Esterases Intracellular Esterases Esterases->Dar-4M_AM_int NO Nitric Oxide (NO) NO->Dar-4M_T Reaction O2 Oxygen (O2) O2->Dar-4M_T

Caption: Mechanism of intracellular NO detection by this compound.

Experimental_Workflow A 1. Cell Preparation (Plate cells on imaging dish) B 2. Prepare Loading Solution (5-10 µM this compound in buffer) A->B C 3. Cell Loading (Incubate 30-60 min at 37°C) B->C D 4. Wash Cells (2x with pre-warmed buffer) C->D E 5. De-esterification (Incubate 15-30 min in fresh buffer) D->E F 6. Stimulation & Imaging (Add compounds, acquire images) E->F G 7. Data Analysis (Quantify fluorescence intensity) F->G

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic Start Low or No Signal? PositiveControl Run Positive Control (NO Donor) Start->PositiveControl SignalObserved Signal Observed? PositiveControl->SignalObserved NoSignal No Signal with Positive Control SignalObserved->NoSignal No LowNO Issue is Low Endogenous NO Production SignalObserved->LowNO Yes CheckLoading Check Loading & De-esterification NoSignal->CheckLoading Optimize Optimize Protocol LowNO->Optimize IncreaseConc Increase Probe Concentration and/or Incubation Time CheckLoading->IncreaseConc IncreaseConc->Optimize

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Best Practices for DAR-4M AM Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions regarding the critical cell washing steps after loading with DAR-4M AM for the detection of intracellular nitric oxide (NO).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing cells after this compound loading?

Washing is a critical step to remove any excess, extracellular, or non-specifically bound this compound probe.[1] Inadequate washing is a primary cause of high background fluorescence, which can obscure the specific signal from intracellular NO and make it difficult to distinguish the true signal from noise.[2] Proper washing enhances the signal-to-noise ratio, leading to clearer images and more reliable data.[1][3]

Q2: How does this compound work to detect intracellular nitric oxide?

This compound is a cell-permeable probe.[4] Once it crosses the cell membrane, intracellular enzymes called esterases cleave the acetoxymethyl (AM) ester group.[4][5] This cleavage traps the now cell-impermeable DAR-4M molecule inside the cell.[4][6] In the presence of nitric oxide and oxygen, the essentially non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative (DAR-4M T), which emits a bright orange-red signal.[2][6]

Q3: What is the recommended buffer for washing cells?

A physiological buffer such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) is commonly recommended for washing cells after probe loading.[2][6] For fluorescence microscopy, it is highly advisable to use a phenol (B47542) red-free medium or buffer for both the washing and imaging steps, as phenol red can contribute to background fluorescence.[1] Using a warm buffer (e.g., 37°C) is also recommended to maintain cell health.[1][2]

Q4: How many washes are sufficient?

Most protocols recommend washing the cells two to three times after removing the loading solution.[1][3][4] However, if you are experiencing high background, increasing the number and duration of wash steps can help.[2] For example, washing three times with a 5-minute incubation for each wash can improve efficiency.[2]

Q5: Can I perform a "no-wash" protocol?

While some kits for other applications may offer no-wash protocols, for this compound staining, washing is strongly recommended to minimize background fluorescence from the extracellular probe.[1][7] Some specialized reagents, known as background suppressors, can be used to quench extracellular fluorescence and may reduce the necessity for washing in certain applications.[8]

Experimental Protocols

Protocol 1: General Staining and Washing for Adherent Cells (Microscopy)
  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.[9]

  • Reagent Preparation: Prepare a 5-10 µM working solution of this compound in a suitable buffer, such as serum-free, phenol red-free medium or PBS.[1][2] This solution should be prepared fresh for each experiment and protected from light.[2]

  • Probe Loading: Remove the culture medium and wash the cells once with warm, phenol red-free buffer.[1] Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1][2]

  • Washing:

    • Remove the loading solution containing the probe.

    • Wash the cells 2-3 times with fresh, pre-warmed imaging buffer (e.g., phenol red-free medium or PBS).[1][4]

    • To enhance washing efficiency, you can gently agitate the plate or incubate for 5 minutes during each wash.[2]

  • De-esterification (Optional but Recommended): After washing, add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to ensure complete cleavage of the AM ester group by intracellular esterases.[1][5]

  • Imaging: Replace the buffer with fresh imaging medium. You can now stimulate the cells to produce NO if required and begin fluorescence imaging using appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[2][4]

Protocol 2: Staining and Washing for Suspension Cells (Flow Cytometry)
  • Cell Preparation: Harvest cells and wash them once with PBS or HBSS. Resuspend the cells in a pre-warmed buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Probe Loading: Add the this compound working solution (typically 5-10 µM final concentration) to the cell suspension.[6] Incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes.[6]

    • Discard the supernatant containing the excess probe.

    • Resuspend the cell pellet in fresh, pre-warmed medium or buffer to wash the cells.[6]

    • Repeat the centrifugation and resuspension step for a second wash if high background is a concern.

  • Final Steps: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.[6] If stimulating NO production, this is done after the washing steps.[6]

Data Presentation

The following tables summarize key quantitative parameters for experiments using this compound.

Table 1: Recommended Staining Parameters

Parameter Recommended Range Notes
Working Concentration 5 - 10 µM[2][10] Titration is crucial for each cell type to find the optimal signal-to-noise ratio.[2]
Incubation Time 30 - 60 minutes[2] May need optimization based on cell type and experimental temperature.[1]
Incubation Temperature 37°C[1][2] Facilitates faster probe loading and enzymatic activity.
pH Range 4 - 12[10][11] Fluorescence of the NO-reacted probe is stable over a wide pH range.[11]
Excitation Wavelength ~560 nm[2]

| Emission Wavelength | ~575 nm[2] | |

Visual Guides

Signaling and Detection Pathway

DAR4M_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_out This compound (Cell-Permeable) DAR4M_AM_in This compound DAR4M_AM_out->DAR4M_AM_in Crosses Cell Membrane DAR4M DAR-4M (Cell-Impermeable, Non-Fluorescent) DAR4M_AM_in->DAR4M Hydrolysis Esterases Intracellular Esterases Esterases->DAR4M_AM_in DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T NO Nitric Oxide (NO) + O2 NO->DAR4M Reaction

Mechanism of intracellular NO detection by this compound.
Standard Experimental Workflow

Staining_Workflow Start Start Cell_Prep 1. Prepare Cells (Plate adherent cells or suspend suspension cells) Start->Cell_Prep Loading 2. Load with this compound (5-10 µM, 30-60 min) Cell_Prep->Loading Washing 3. Wash Cells (2-3 times) (Removes excess probe) Loading->Washing Stimulation 4. Stimulate NO Production (Optional: Add agonist) Washing->Stimulation Imaging 5. Acquire Signal (Fluorescence Microscopy or Flow Cytometry) Stimulation->Imaging End End Imaging->End

General workflow for intracellular nitric oxide detection.

Troubleshooting Guide

Issue: High Background Fluorescence

Possible CauseSuggested Solution
Inadequate Washing Increase the number of washes to 3-4 times. Increase the duration of each wash step (e.g., 5 minutes with gentle agitation).[2]
Excessive Probe Concentration Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio. A good starting range for titration is 1 µM to 20 µM.[2]
Cell Autofluorescence Image an unstained control sample to assess the level of autofluorescence. Since DAR-4M fluoresces in the orange-red spectrum, it helps to avoid the more common green autofluorescence.[2][11]
Presence of Serum or Phenol Red Use serum-free and phenol red-free media/buffer during the final wash steps and during imaging, as these components can increase background fluorescence.[1][12]

Issue: Weak or No Fluorescent Signal

Possible CauseSuggested Solution
Insufficient NO Production Use a positive control, such as an NO donor (e.g., SNAP or a NONOate), to confirm that the probe is functional in your system.[1]
Incomplete De-esterification After washing, incubate cells in a dye-free medium for an additional 15-30 minutes to allow for complete enzymatic cleavage of the AM group.[1][5]
Suboptimal Probe Concentration The probe concentration may be too low. Titrate the concentration upwards, but be mindful of potential cytotoxicity at very high concentrations.[1][3]
Photobleaching Minimize the exposure of stained cells to the excitation light. Use the lowest possible light intensity and exposure time that still yields a detectable signal.[1][13]

Troubleshooting Logic for Washing-Related Issues

Troubleshooting_Wash Start Problem Observed High_BG High Background Fluorescence? Start->High_BG Weak_Signal Weak or No Signal? Start->Weak_Signal High_BG->Weak_Signal No Sol_Wash Solution: - Increase number of washes - Increase duration of washes - Use warm, phenol-free buffer High_BG->Sol_Wash Yes Sol_Deester Solution: - Add a 15-30 min post-wash incubation step in fresh buffer Weak_Signal->Sol_Deester Yes Sol_Conc Solution: - Titrate to a lower probe concentration Sol_Wash->Sol_Conc If problem persists Sol_Control Solution: - Use a positive control (NO donor) to validate probe Sol_Deester->Sol_Control

Troubleshooting decision tree for common washing issues.

References

Technical Support Center: Minimizing Dar-4M AM Leakage During Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dar-4M AM, a fluorescent probe for the detection of intracellular nitric oxide (NO). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to dye leakage during imaging experiments, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable fluorescent probe used to detect nitric oxide (NO) in living cells. Its acetoxymethyl (AM) ester group allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, converting it to the cell-impermeable form, Dar-4M.[1][2] In the presence of NO, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, which can be visualized using fluorescence microscopy.[2][3]

Q2: I'm observing a decrease in fluorescence signal over time. Is this always due to leakage?

While dye leakage is a common cause of signal loss, other factors can also contribute. Photobleaching, the light-induced destruction of the fluorophore, can lead to a rapid decrease in signal intensity, especially with high-intensity light exposure.[4] Additionally, cell health is crucial; unhealthy or dying cells may not retain the dye effectively. It is also important to ensure that the observed signal is specific to NO by using appropriate controls, such as a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME).[5]

Q3: What is the recommended concentration of this compound to use?

A starting concentration of 5-10 µM this compound is generally recommended for most cell types.[1][6] However, the optimal concentration should be determined empirically for each specific cell line and experimental condition by performing a concentration titration. Using the lowest effective concentration can help minimize potential cytotoxicity.[1][7]

Q4: Can this compound be toxic to my cells?

At concentrations around 10 µM, significant cytotoxicity is generally not observed.[1] However, higher concentrations or prolonged incubation times can be harmful to cells.[7] It is always recommended to perform a cytotoxicity assay in parallel with your initial experiments to determine the optimal, non-toxic concentration for your specific cells.[7]

Q5: How can I confirm that the signal I am observing is from nitric oxide?

To confirm the specificity of the fluorescent signal to nitric oxide, it is essential to perform control experiments. Pre-treating cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME, should significantly reduce the fluorescence signal if it is derived from NOS-produced NO.[5] Additionally, using a known NO donor can serve as a positive control to ensure the probe is functioning correctly.[5]

Troubleshooting Guide: Minimizing Dar-4M Leakage

This guide addresses the specific issue of Dar-4M leakage from cells during imaging experiments.

Problem Possible Cause Suggested Solution
Rapid decrease in intracellular fluorescence signal 1. Efflux by Organic Anion Transporters: The hydrolyzed, cell-impermeable Dar-4M can be actively transported out of the cell by multidrug resistance proteins (MRPs) and other organic anion transporters.[8]a. Use Probenecid (B1678239): Probenecid is an inhibitor of organic anion transporters. Including probenecid in your incubation and imaging buffers can significantly reduce dye leakage. A starting concentration of 1-2.5 mM is often effective for other fluorescent dyes and can be optimized for your cell type.[8][9] b. Lower Incubation Temperature: Incubating cells at a lower temperature (e.g., room temperature instead of 37°C) can reduce the activity of efflux pumps.
2. Poor Cell Health/Compromised Membrane Integrity: Unhealthy or dying cells have "leaky" membranes and are unable to retain the dye effectively.a. Optimize Staining Conditions: Reduce the this compound concentration and/or incubation time to minimize cytotoxicity.[7] b. Ensure Healthy Cell Culture: Use cells from a healthy, sub-confluent culture. Avoid using cells that have been passaged too many times. c. Gentle Handling: Be gentle during cell washing and media changes to avoid damaging the cells.
3. Incomplete De-esterification: If the AM ester is not fully cleaved, the partially modified, more lipophilic probe can leak out of the cells more easily.a. Allow Sufficient Time for De-esterification: After loading with this compound, incubate the cells in dye-free media for an additional 30 minutes to ensure complete cleavage of the AM group by intracellular esterases.[5]
4. Suboptimal Washing Steps: Inadequate washing can leave extracellular this compound, which can contribute to high background fluorescence and mask the true intracellular signal, making leakage appear more pronounced. Conversely, overly harsh or prolonged washing can damage cells.a. Optimize Washing Protocol: Wash cells 2-3 times with a pre-warmed, phenol (B47542) red-free physiological buffer (e.g., HBSS).[5][6] b. Use Cold Buffer for Final Washes: Performing the final wash steps with cold buffer can help to slow down cellular processes, including active transport, thereby reducing immediate leakage before imaging.

Data Presentation

Table 1: Recommended Experimental Parameters for this compound Imaging

ParameterRecommended RangeNotes
This compound Concentration 5 - 10 µMTitration is recommended for each cell type to find the lowest effective concentration.[1][6]
Incubation Time 30 - 60 minutesOptimize based on cell type and temperature.[5]
Incubation Temperature 37°C or Room Temperature37°C facilitates faster loading, but lower temperatures may reduce dye compartmentalization and leakage.
De-esterification Time 30 minutesAfter loading, incubate in dye-free media to ensure complete hydrolysis of the AM ester.[5]
Probenecid Concentration 1 - 2.5 mMAdd to both loading and imaging buffers to inhibit efflux pumps. Optimize concentration for your cell type.[8][9]

Experimental Protocols

Protocol 1: Standard this compound Loading and Imaging

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a 5 mM stock solution of this compound in high-quality, anhydrous DMSO. On the day of the experiment, prepare a working solution of 5-10 µM this compound in a suitable serum-free, phenol red-free buffer (e.g., HBSS).

  • Probe Loading: Remove the culture medium and wash the cells once with warm buffer. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm buffer.

  • De-esterification: Add fresh, pre-warmed buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification.

  • Imaging: Replace the buffer with fresh imaging buffer (with or without stimulus) and proceed with fluorescence microscopy using appropriate filters (Excitation: ~560 nm, Emission: ~575 nm).

Protocol 2: Protocol to Minimize Dar-4M Leakage

  • Cell Preparation: Follow step 1 from Protocol 1.

  • Reagent Preparation: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Prepare a 250 mM stock solution of probenecid in 1 M NaOH and dilute to a 25 mM stock in buffer. On the day of the experiment, prepare a working solution of 5-10 µM this compound and 1-2.5 mM probenecid in a suitable serum-free, phenol red-free buffer.

  • Probe Loading: Remove the culture medium and wash the cells once with warm buffer containing 1-2.5 mM probenecid. Add the this compound/probenecid working solution and incubate for 30-60 minutes at 37°C (or room temperature), protected from light.

  • Washing: Remove the loading solution and wash the cells 2-3 times with buffer containing 1-2.5 mM probenecid. Consider using cold buffer for the final washes.

  • De-esterification: Add fresh, pre-warmed buffer containing 1-2.5 mM probenecid and incubate for an additional 30 minutes.

  • Imaging: Replace the buffer with fresh imaging buffer containing 1-2.5 mM probenecid (with or without stimulus) and proceed with imaging.

Visualizations

Dar4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) Dar4M_AM_int This compound Dar4M_AM_ext->Dar4M_AM_int Diffusion Dar4M Dar-4M (Cell-Impermeable, Non-fluorescent) Dar4M_AM_int->Dar4M Hydrolysis Dar4M_T Dar-4M T (Fluorescent) Dar4M->Dar4M_T Reaction EffluxPump Organic Anion Transporter (e.g., MRP) Dar4M->EffluxPump Binding Esterases Intracellular Esterases Esterases->Dar4M_AM_int NO Nitric Oxide (NO) NO->Dar4M Dar4M_leaked Dar-4M (Leaked) EffluxPump->Dar4M_leaked Efflux

Caption: Mechanism of this compound activation and leakage pathway.

Troubleshooting_Workflow Start Start: Decreased Signal Observed CheckPhotobleaching Is there rapid signal loss only during intense illumination? Start->CheckPhotobleaching ReduceLight Reduce light intensity/ exposure time CheckPhotobleaching->ReduceLight Yes CheckLeakage Is there gradual signal loss over time without illumination? CheckPhotobleaching->CheckLeakage No ReduceLight->CheckLeakage OptimizeProtocol Optimize Protocol: - Lower this compound concentration - Reduce incubation time - Ensure cell health CheckLeakage->OptimizeProtocol No (Signal is weak initially) UseProbenecid Implement Leakage Reduction Strategy: - Add Probenecid (1-2.5 mM) - Use cold wash buffer - Lower incubation temperature CheckLeakage->UseProbenecid Yes RecheckSignal Re-evaluate Signal OptimizeProtocol->RecheckSignal UseProbenecid->RecheckSignal End Problem Resolved RecheckSignal->End

Caption: Troubleshooting workflow for decreased this compound signal.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging Cell_Seeding 1. Seed cells on imaging plate Reagent_Prep 2. Prepare this compound and Probenecid solutions Cell_Seeding->Reagent_Prep Loading 3. Load cells with this compound (+/- Probenecid) Reagent_Prep->Loading Wash 4. Wash cells 2-3x (+/- Probenecid, cold buffer optional) Loading->Wash Deester 5. De-esterification step (+/- Probenecid) Wash->Deester Imaging 6. Acquire images Deester->Imaging

References

Technical Support Center: Controlling for Autofluorescence with DAR-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for effectively controlling autofluorescence when using the nitric oxide (NO) probe, DAR-4M AM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it help with autofluorescence?

A1: this compound (Diaminorhodamine-4M Acetoxymethyl Ester) is a cell-permeable probe used to detect intracellular nitric oxide (NO).[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) group, trapping the probe (now DAR-4M) inside.[2][3] In the presence of NO and oxygen, the nearly non-fluorescent DAR-4M is converted into a highly fluorescent triazole derivative (DAR-4M T) that emits an orange-red fluorescence (Excitation/Emission: ~560/575 nm).[3][4] A key advantage of DAR-4M is that its fluorescence is in the orange-red spectrum, which helps to minimize interference from common cellular autofluorescence, which often occurs in the blue to green spectrum (350–550 nm).[4][5][6]

Q2: What are the common sources of autofluorescence in biological samples?

A2: Autofluorescence is the natural fluorescence emitted by various biological structures and molecules.[7] Common sources include:

  • Endogenous Fluorophores: Molecules like NADH, flavins, and lipofuscin are widely distributed in cells and tissues.[4][8]

  • Extracellular Matrix Components: Proteins such as collagen and elastin (B1584352) can contribute significantly to autofluorescence.[8][9]

  • Fixatives: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[6]

  • Cell Culture Medium: Components like phenol (B47542) red and vitamins can be fluorescent.[1][10]

  • Dead Cells: Dead or dying cells tend to be more autofluorescent than healthy cells.[6]

Q3: What initial steps can I take to minimize background fluorescence?

A3: To minimize background fluorescence, consider the following:

  • Use Phenol Red-Free Medium: During the experiment, switch to a phenol red-free and serum-free imaging buffer or medium.[10][11]

  • Optimize Probe Concentration: Titrate the this compound concentration to the lowest level that still provides a detectable signal over background. A typical starting range is 5-10 µM.[1][11][12]

  • Thorough Washing: After loading the probe, wash the cells 2-3 times with a buffered saline solution (e.g., PBS or HBSS) to remove excess, unbound probe.[11][13]

Q4: How do I create a proper control to assess autofluorescence?

A4: An essential control is an unstained sample that is treated with the vehicle (e.g., DMSO) but not the this compound probe. This sample should be processed and imaged under the exact same conditions as your experimental samples.[11] This allows you to measure the baseline fluorescence of your cells or tissue at the wavelengths used for DAR-4M detection.

Q5: Can I digitally remove or subtract autofluorescence after imaging?

A5: Yes, several post-acquisition methods exist. The most straightforward approach is background subtraction, where the fluorescence intensity from an unstained control image is subtracted from the stained sample images.[5] More advanced techniques like spectral unmixing are also highly effective.[8][14] Spectral unmixing uses the unique emission spectrum of autofluorescence (measured from an unstained control) to computationally separate it from the specific DAR-4M signal.[7][8] This requires specialized microscopy setups and software.[14]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Background Fluorescence Sample Autofluorescence: The cells or tissue have high intrinsic fluorescence.[5]• Image an unstained control sample to determine the level of autofluorescence. • Use background subtraction during image analysis.[5] • Consider using a commercial autofluorescence quenching reagent.[12] • If using flow cytometry, spectral unmixing can be employed to extract the autofluorescence signal.[7]
Excessive Probe Concentration: Too much unbound probe remains after loading.[12]• Titrate the this compound concentration to the lowest effective level (start with 5-10 µM).[12][13]
Inadequate Washing: Insufficient washing fails to remove all unbound probe.[12]• Increase the number and duration of wash steps after probe incubation.[12][13]
Contaminated Media: Phenol red or serum in the imaging media is fluorescent.[10][11]• Use phenol red-free and serum-free medium or a buffered saline solution (e.g., HBSS) for all steps following probe loading.[11]
Weak or No Signal Low Autofluorescence (but also low specific signal): While low autofluorescence is good, ensure your specific signal is not also compromised.
Insufficient Nitric Oxide (NO) Production: Cells are not producing enough NO to be detected.[5]• Use a positive control, such as a known NO donor (e.g., SNAP), to confirm the probe is working correctly.[2][5]
Inefficient Probe Loading or De-esterification: The AM ester is not being cleaved, preventing the probe from becoming active.[11]• Optimize incubation time (typically 30-60 minutes) and temperature (37°C).[12] • For difficult-to-load cells, a non-ionic surfactant like Pluronic F-127 can aid in probe dispersion.[3]
Signal Not Specific to NO Probe Reactivity: DAR-4M may react with other reactive nitrogen species (RNS), not just NO.[11][15]• To confirm the signal is from NO, pre-treat cells with a nitric oxide synthase (NOS) inhibitor, such as L-NAME. This should reduce the fluorescent signal.[2][11]

Quantitative Data Summary

Table 1: Recommended Staining Parameters for this compound

ParameterRecommended RangeNotes
Working Concentration 5 - 10 µM[1][12]Titration is highly recommended for each cell type and experimental condition.[12]
Incubation Time 30 - 60 minutes[12]Should be optimized based on cell type and temperature.
Incubation Temperature 37°C[12]May facilitate faster and more efficient probe loading.
pH Range 4 - 12[1][10]The fluorescence of DAR-4M T is stable over a wide physiological pH range.[3]
Excitation Wavelength ~560 nm[3][11]
Emission Wavelength ~575 nm[3][11]

Table 2: Performance Comparison of this compound vs. DAF-FM diacetate (Green Probe)

FeatureDiaminorhodamine-4M (this compound)Diaminofluorescein-FM (DAF-FM diacetate)Advantage of DAR-4M
Excitation Maximum ~560 nm[4]~495 nm[4]Longer wavelength excitation causes less phototoxicity and deeper tissue penetration.[4]
Emission Maximum ~575 nm (Orange-Red)[4]~515 nm (Green)[4]Avoids the most common range for cellular autofluorescence, leading to a higher signal-to-noise ratio.[4]
pH Sensitivity Stable fluorescence over a wide pH range (4-12).[1][10]Fluorescence is sensitive to acidic conditions.[5]More versatile and reliable for use in various cellular compartments or acidic environments.[4]
Photostability Generally more photostable.[2][4]Less photostable.Allows for longer imaging experiments with less signal degradation.[2][4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular NO with this compound

Materials:

  • This compound (stock solution in anhydrous DMSO, e.g., 1-5 mM)

  • Cultured cells on a glass-bottom dish or other imaging-compatible vessel

  • Phenol red-free cell culture medium or a buffered saline solution (e.g., HBSS)

  • Fluorescence microscope with filters appropriate for rhodamine dyes

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Shortly before the experiment, replace the culture medium with pre-warmed, phenol red-free medium/buffer.

  • Probe Preparation: Prepare a working solution of 5-10 µM this compound in phenol red-free medium/buffer. This solution should be made fresh for each experiment.

  • Probe Loading: Remove the medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[12]

  • Washing: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed phenol red-free medium/buffer to remove any excess probe.[11][13]

  • Imaging: Add fresh buffer/medium to the cells and image using a fluorescence microscope with appropriate filters (Excitation: ~560 nm, Emission: ~575 nm).[11]

Protocol 2: Preparation of an Unstained Autofluorescence Control

Procedure:

  • Prepare and culture cells in the same manner as for the experimental group.

  • Follow all the steps of the staining protocol (Protocol 1), but substitute the this compound working solution with a vehicle-only solution (i.e., phenol red-free medium/buffer containing the same final concentration of DMSO used to dissolve the probe).

  • Image this unstained sample using the identical microscope settings (e.g., exposure time, gain, laser power) as the this compound-stained samples. The resulting image represents the autofluorescence of your sample.

Visualizations

G cluster_cell Cell Membrane DAR4M_AM_out This compound (Cell-Permeable) DAR4M_AM_in This compound DAR4M_AM_out->DAR4M_AM_in Passive Diffusion Esterases Intracellular Esterases DAR4M_AM_in->Esterases Cleavage of AM group DAR4M DAR-4M (Non-fluorescent, Cell-Impermeable) Esterases->DAR4M NO Nitric Oxide (NO) + Oxygen (O2) DAR4M->NO Reaction DAR4M_T DAR-4M T (Highly Fluorescent) NO->DAR4M_T G P1 1. Prepare Cells & Unstained Control P2 2. Prepare 5-10 µM This compound Working Solution P1->P2 P3 3. Load Cells with Probe (30-60 min, 37°C) P2->P3 P4 4. Wash Cells 2-3 times (Phenol Red-Free Buffer) P3->P4 P5 5. Image Stained Cells & Unstained Control (Ex: ~560nm, Em: ~575nm) P4->P5 P6 6. Analyze Data (Subtract Autofluorescence) P5->P6 G Start High Background or Suspected Autofluorescence? CheckControl Image Unstained Control (Vehicle Only) Start->CheckControl IsAFHigh Is Autofluorescence High? CheckControl->IsAFHigh OptimizeProtocol Optimize Staining Protocol IsAFHigh->OptimizeProtocol No SubtractBG Use Background Subtraction or Spectral Unmixing IsAFHigh->SubtractBG Yes ReduceConc • Reduce Probe Concentration • Increase Wash Steps • Use Phenol-Red Free Media OptimizeProtocol->ReduceConc ProblemSolved Problem Resolved SubtractBG->ProblemSolved ReduceConc->ProblemSolved

References

Technical Support Center: Improving the Reproducibility of Dar-4M AM Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of experiments utilizing the nitric oxide (NO) fluorescent probe, Dar-4M AM. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it detect nitric oxide?

A1: this compound (Diaminorhodamine-4M acetoxymethyl ester) is a cell-permeable probe used to detect intracellular nitric oxide (NO).[1][2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the NO-reactive Dar-4M molecule.[1][3] In the presence of NO and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent triazole derivative, DAR-4M T, which emits an orange-red fluorescence.[1][4][5]

Q2: What are the spectral properties of the fluorescent product of Dar-4M?

A2: The fluorescent product, DAR-4M T, has an excitation maximum of approximately 560 nm and an emission maximum of around 575 nm.[1][5]

Q3: What is the recommended working concentration for this compound?

A3: The optimal concentration of this compound is typically in the range of 5-10 µM.[4][5][6] However, it is crucial to perform a concentration titration to determine the ideal concentration for your specific cell type and experimental conditions to avoid potential cytotoxicity.[5][6]

Q4: Is Dar-4M specific to nitric oxide?

A4: While Dar-4M is a valuable tool for detecting reactive nitrogen species (RNS), its fluorescence can be influenced by other oxidants.[5][7] Therefore, it is considered a suitable probe for the qualitative assessment of RNS but may not be exclusively specific to NO.[5][7] For quantitative comparisons, meticulous use of controls is essential.[5]

Q5: What are the main advantages of this compound over other NO probes like DAF-2?

A5: this compound offers several advantages, including greater photostability and less pH dependence in the physiological range (pH 4-12).[1][2][4][8] Its orange-red fluorescence also minimizes issues with green autofluorescence commonly found in biological samples.[4][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Weak or No Fluorescent Signal 1. Insufficient Nitric Oxide (NO) Production: The cells may not be producing detectable levels of NO.[9] 2. Inefficient Probe Loading: this compound may not be effectively entering the cells.[9] 3. Incomplete De-esterification: Intracellular esterases may not be cleaving the AM group, preventing probe activation.[9] 4. Suboptimal Probe Concentration: The concentration of this compound may be too low.[9] 5. Photobleaching: Excessive exposure to excitation light can damage the fluorophore.[9]1. Use a Positive Control: Employ a known NO donor, such as S-nitroso-N-acetylpenicillamine (SNAP), to confirm the probe is responsive in your system.[9] 2. Optimize Loading Conditions: Increase the incubation time (typically 30-60 minutes) or the probe concentration. Ensure high-quality, anhydrous DMSO is used for the stock solution.[9] 3. Allow Time for De-esterification: After loading, incubate cells in dye-free media for an additional 30 minutes to ensure complete enzymatic cleavage.[9] 4. Titrate Probe Concentration: Determine the optimal probe concentration for your cell type.[9] 5. Minimize Light Exposure: Protect cells from light during incubation and imaging.
High Background Fluorescence 1. Autofluorescence: The sample itself has high intrinsic fluorescence.[4] 2. Excessive Probe Concentration: Using too high a concentration of this compound.[5] 3. Inadequate Washing: Insufficient washing leaves unbound probe in the sample.[5] 4. Interference from Media Components: Phenol (B47542) red and serum in the culture medium can increase background.[2]1. Utilize Spectral Properties: Dar-4M's orange-red emission helps minimize issues with green autofluorescence.[4] 2. Optimize Probe Concentration: Titrate to the lowest concentration that provides a detectable signal over background.[6] 3. Improve Washing Steps: Increase the number and duration of washes with a suitable buffer (e.g., PBS) after staining.[5] 4. Use Imaging-Specific Media: Switch to a phenol red-free and serum-free imaging buffer or medium for the experiment.[9]
Uneven or Patchy Staining 1. Dye Aggregation: At high concentrations, the dye can form aggregates.[5] 2. Cell Health: Unhealthy or dying cells can exhibit uneven probe uptake. 3. Inconsistent Cell Density: A non-uniform cell monolayer can lead to patchy staining.1. Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment and briefly vortex before use.[5] 2. Ensure Cell Viability: Use healthy, viable cells and handle them gently during the experimental procedure. 3. Maintain Consistent Plating: Ensure a confluent and evenly distributed cell monolayer.
Inconsistent or Variable Results 1. Fluctuations in pH: An unstable pH in the experimental medium can affect results.[4] 2. Inconsistent Incubation Times or Temperatures: Variations in these parameters between experiments can lead to variability.[6] 3. Solvent Toxicity: The final concentration of DMSO may be too high.[6]1. Use a Robust Buffering System: Maintain a constant pH throughout the experiment with a suitable buffer.[4] 2. Standardize Protocols: Strictly adhere to consistent incubation times and temperatures for all experiments.[6] 3. Control Solvent Concentration: Ensure the final DMSO concentration is below 1% (v/v).[6]

Experimental Protocols

Protocol 1: General Staining of Adherent Cells for Fluorescence Microscopy
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Prepare a fresh working solution of 5-10 µM this compound in a suitable buffer (e.g., serum-free, phenol red-free medium or HBSS).

  • Probe Loading:

    • Remove the culture medium and wash the cells once with the warm buffer.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal time may vary by cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with a warm buffer to remove any unbound probe.[6]

  • Imaging:

    • Add fresh buffer or medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm).[5]

Protocol 2: Intracellular NO Detection using Flow Cytometry
  • Cell Preparation:

    • For adherent cells, detach them gently using trypsinization.

    • Harvest suspension or detached cells and wash them once with PBS or HBSS.

    • Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.

  • Probe Loading: Add the this compound working solution (typically 5-10 µM) to the cell suspension.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.

  • Stimulation (Optional): If stimulating NO production, resuspend the cells in fresh medium and add the stimulus. Incubate for the desired period at 37°C, protected from light.

  • Final Wash and Resuspension: Wash the cells once more with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.

  • Flow Cytometry Acquisition: Analyze the cells on a flow cytometer equipped with a laser for excitation at ~561 nm and an emission filter suitable for detecting orange fluorescence (e.g., 585/42 nm bandpass filter).

Data Presentation

Table 1: Example Titration of this compound Concentration
This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)5098
125097
5120096
10210095
20230080

This table illustrates how to present data from a probe concentration optimization experiment. The optimal concentration would be the one that gives a strong signal without significantly impacting cell viability.

Table 2: Comparison of NO Production with and without Stimulant
ConditionMean Fluorescence Intensity (Arbitrary Units)Fold Change
Unstimulated Cells8001.0
Stimulated Cells (e.g., with an NO donor)40005.0
Stimulated Cells + NO Scavenger9501.2

This table provides a clear comparison of relative NO production under different experimental conditions, demonstrating the effectiveness of a stimulus and the specificity of the signal.

Visualizations

Dar4M_Mechanism cluster_cell Inside the Cell Dar4M_AM This compound (Cell-Permeable, Non-Fluorescent) Esterases Intracellular Esterases Dar4M_AM->Esterases Hydrolysis Dar4M Dar-4M (Cell-Impermeable, Non-Fluorescent) Esterases->Dar4M NO_O2 Nitric Oxide (NO) + O₂ Dar4M->NO_O2 Reaction Dar4M_T DAR-4M T (Highly Fluorescent) NO_O2->Dar4M_T Outside Outside the Cell Outside->Dar4M_AM Crosses Cell Membrane

Caption: Mechanism of intracellular nitric oxide detection by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Preparation (Plate and Culture Cells) B 2. Prepare this compound Working Solution (5-10 µM) C 3. Probe Loading (Incubate 30-60 min at 37°C) B->C D 4. Wash Cells (Remove unbound probe) C->D E 5. Stimulate Cells (Optional) (Induce NO production) D->E F 6. Acquire Data (Microscopy or Flow Cytometry) E->F G 7. Data Analysis F->G

Caption: General experimental workflow for this compound experiments.

Troubleshooting_Logic Start Inconsistent Results? Check_Protocol Standardized Protocol? Start->Check_Protocol Check_Reagents Fresh Reagents? Check_Protocol->Check_Reagents Yes Optimize Re-optimize Assay (Concentration, Time) Check_Protocol->Optimize No Check_Cells Healthy Cells? Check_Reagents->Check_Cells Yes Check_Reagents->Optimize No Check_Controls Positive/Negative Controls OK? Check_Cells->Check_Controls Yes Check_Cells->Optimize No Check_Controls->Optimize No Success Reproducible Results Check_Controls->Success Yes Optimize->Start

Caption: Troubleshooting logic for improving experimental reproducibility.

References

Validation & Comparative

Validating Dar-4M AM Signal Specificity with L-NAME: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular signaling, the accurate detection of nitric oxide (NO) is crucial for understanding its multifaceted roles in health and disease. For researchers, scientists, and drug development professionals, the choice of a fluorescent probe for NO detection can profoundly influence experimental outcomes. This guide provides a comprehensive comparison of the fluorescent probe Dar-4M AM and outlines a critical validation protocol using L-NAME to ensure signal specificity.

Diaminodiaminorhodamine-4M acetoxymethyl ester (this compound) is a cell-permeable probe that fluoresces upon reacting with intracellular nitric oxide. Its advantages include emission in the orange-red spectrum, which minimizes interference from cellular autofluorescence, exceptional photostability, and stability over a broad pH range.[1][2] However, to ensure that the fluorescent signal originates specifically from NO produced by nitric oxide synthase (NOS), it is imperative to perform validation experiments using a NOS inhibitor like L-NAME.

Mechanism of Action: this compound and L-NAME

This compound is non-fluorescent until it enters the cell, where intracellular esterases cleave the acetoxymethyl group, trapping the probe inside.[2][3] In the presence of NO, Dar-4M is converted to a highly fluorescent triazole derivative.[2]

L-NAME (Nω-Nitro-L-arginine methyl ester) is a potent inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing NO from the amino acid L-arginine.[4][5] By blocking NOS, L-NAME prevents the production of NO. Therefore, if the fluorescence of this compound is diminished in the presence of L-NAME, it confirms that the signal is specific to NOS-derived NO.[3]

Comparative Performance of NO Probes

The selection of an appropriate fluorescent probe is critical. Below is a comparison of this compound with another commonly used green fluorescent NO probe, DAF-FM diacetate.

FeatureThis compoundDAF-FM diacetateSignificance for Researchers
Excitation Maximum ~560 nm~495 nmLonger wavelength excitation of this compound leads to less phototoxicity and deeper tissue penetration.[1]
Emission Maximum ~575 nm~515 nmThe orange-red emission of this compound minimizes interference from green cellular autofluorescence.[1][2]
Fluorescence Increase (upon NO reaction) ~840-fold~160-foldThe greater fold-increase of this compound provides higher sensitivity for detecting small changes in NO concentration.[1]
pH Stability Broad (pH 4-12)Sensitive to pHThis compound is more robust for use in various cellular compartments with differing pH levels.[2][6][7]
Specificity Reacts with other Reactive Nitrogen Species (RNS)Also sensitive to other RNSBoth probes require validation with NOS inhibitors like L-NAME to confirm specificity for NO.[3][8][9]

Experimental Protocol: Validating this compound Specificity with L-NAME

This protocol provides a general framework for validating the specificity of the this compound signal in cultured cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • L-NAME hydrochloride

  • Cultured cells

  • Balanced salt solution (e.g., HBSS or PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[1]

    • Prepare a stock solution of L-NAME in distilled water or a suitable buffer. The final concentration will need to be optimized for the specific cell type and experimental conditions, but concentrations in the millimolar range are often used.[10]

  • Cell Treatment with L-NAME:

    • Culture cells to the desired confluency.

    • Pre-incubate one group of cells with L-NAME at the determined optimal concentration for a sufficient time to inhibit NOS activity (e.g., 30-60 minutes). This will be the experimental group.

    • Incubate a parallel group of cells with the vehicle control (the solution used to dissolve L-NAME). This will be the control group.

  • This compound Loading:

    • Prepare a working solution of this compound (typically 5-10 µM) in a balanced salt solution.

    • Remove the media from both the L-NAME-treated and control cells and wash with the balanced salt solution.

    • Add the this compound working solution to all cells and incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Imaging and Analysis:

    • After incubation, wash the cells to remove excess probe.

    • Add fresh buffer or media to the cells.

    • Induce NO production if necessary (e.g., with a specific agonist).

    • Image the cells using a fluorescence microscope with filters appropriate for rhodamine dyes (Excitation/Emission: ~560/~575 nm).[2]

    • Quantify the fluorescence intensity of the L-NAME-treated group and the control group. A significant reduction in fluorescence in the L-NAME-treated group indicates that the this compound signal is specific to NOS-derived NO.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_control Control Group cluster_experimental Experimental Group Control_Cells Cultured Cells Control_Vehicle Vehicle Incubation Control_Cells->Control_Vehicle Control_Dar4M This compound Loading Control_Vehicle->Control_Dar4M Control_Stimulus NO Stimulus (Optional) Control_Dar4M->Control_Stimulus Control_Image Fluorescence Imaging Control_Stimulus->Control_Image Control_Signal High Fluorescence Signal Control_Image->Control_Signal Exp_Cells Cultured Cells Exp_LNAME L-NAME Incubation Exp_Cells->Exp_LNAME Exp_Dar4M This compound Loading Exp_LNAME->Exp_Dar4M Exp_Stimulus NO Stimulus (Optional) Exp_Dar4M->Exp_Stimulus Exp_Image Fluorescence Imaging Exp_Stimulus->Exp_Image Exp_Signal Reduced Fluorescence Signal Exp_Image->Exp_Signal

Caption: Experimental workflow for validating this compound specificity.

nitric_oxide_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Dar4M_AM This compound (Non-fluorescent) NO->Dar4M_AM Reacts with Signaling Downstream Signaling (e.g., cGMP production) NO->Signaling L_NAME L-NAME L_NAME->NOS Inhibits Dar4M Dar-4M (Fluorescent) Dar4M_AM->Dar4M

Caption: Simplified nitric oxide signaling and detection pathway.

References

Illuminating Nitric Oxide Detection: A Comparative Guide to Confirming Dar-4M AM Results with the NO Scavenger cPTIO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is crucial for unraveling its complex roles in physiological and pathological processes. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) has emerged as a popular fluorescent probe for intracellular NO detection. However, to ensure the specificity of this compound fluorescence for NO, the use of a nitric oxide scavenger such as 2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO) is an essential validation step. This guide provides an objective comparison of this compound performance with and without cPTIO, supported by experimental data and detailed protocols, to aid in the robust interpretation of research findings.

Principles of Detection and Validation

This compound is a cell-permeable, non-fluorescent molecule that, once inside the cell, is hydrolyzed by intracellular esterases to the membrane-impermeable Dar-4M. In the presence of nitric oxide and oxygen, Dar-4M is converted to a highly fluorescent triazole derivative, exhibiting a strong orange fluorescence. This "turn-on" fluorescence provides a direct measure of intracellular NO production.[1]

To confirm that the observed fluorescence is indeed due to NO, a specific NO scavenger like cPTIO is employed. cPTIO is a stable radical that directly and rapidly reacts with NO to form nitrogen dioxide (NO₂) and 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl (carboxy-PTI). This scavenging action effectively reduces the local concentration of bioavailable NO, thereby preventing its reaction with Dar-4M and leading to a decrease in fluorescence intensity. A significant reduction in the this compound signal upon co-incubation with cPTIO provides strong evidence that the initial signal was specific to nitric oxide.

Data Presentation: cPTIO-Mediated Quenching of NO-Induced Fluorescence

The following table summarizes representative quantitative data demonstrating the effect of cPTIO on the fluorescence intensity of an NO-sensitive fluorescent probe in human microvascular endothelial cells (HMVECs). While this data was generated with a similar probe, DAF-FM, it illustrates the expected quenching effect of an NO scavenger on NO-induced fluorescence, which is directly applicable to the validation of this compound results.

Treatment GroupDescriptionNormalized Fluorescence Intensity (Mean ± SEM)
Vehicle Cells treated with the vehicle control.1.00 ± 0.12
L-NAME + Allopurinol Cells treated with inhibitors of nitric oxide synthase (NOS) and xanthine (B1682287) oxidase (XOR) to reduce basal NO production.0.65 ± 0.08
L-NAME + Allopurinol + PTIO Cells treated with NOS and XOR inhibitors, along with the NO scavenger PTIO.0.45 ± 0.05
PTIO Cells treated with the NO scavenger PTIO alone.0.55 ± 0.06

Data adapted from a study on a similar fluorescent NO probe, demonstrating the principle of fluorescence quenching by an NO scavenger. A significant decrease in fluorescence upon addition of the scavenger confirms the NO-specificity of the signal.

Experimental Protocols

This section provides a detailed protocol for validating this compound results using the NO scavenger cPTIO in cultured cells.

Materials:
  • This compound (5 mM stock solution in anhydrous DMSO)

  • cPTIO (carboxy-PTIO; 10 mM stock solution in sterile water or appropriate buffer)

  • Cultured cells (e.g., endothelial cells, macrophages) plated on a suitable imaging dish or multi-well plate

  • Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope or plate reader with appropriate filters for rhodamine (Excitation ~560 nm, Emission ~575 nm)

  • Positive control (optional): NO donor such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or an agonist to stimulate endogenous NO production.

Experimental Procedure:
  • Cell Preparation:

    • Plate cells at a suitable density and allow them to adhere and reach the desired confluency.

    • On the day of the experiment, replace the culture medium with fresh, pre-warmed phenol (B47542) red-free medium or HBSS.

  • cPTIO Pre-treatment (for the validation group):

    • To the wells designated for cPTIO treatment, add the cPTIO stock solution to achieve a final concentration of 100 µM.

    • Incubate the cells for 30-60 minutes at 37°C.

  • This compound Loading:

    • Prepare a working solution of this compound in phenol red-free medium or HBSS to a final concentration of 5-10 µM.

    • Remove the medium from all wells (including the cPTIO-treated wells) and add the this compound working solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Carefully remove the this compound loading solution and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.

  • Stimulation (Optional):

    • If studying stimulated NO production, add fresh HBSS or medium containing the desired stimulus (e.g., an agonist or NO donor) to the wells. For the cPTIO validation group, the stimulus should be added along with 100 µM cPTIO.

  • Fluorescence Measurement:

    • Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • It is crucial to use consistent acquisition settings (e.g., exposure time, gain) across all experimental groups for accurate comparison.

  • Data Analysis:

    • Quantify the mean fluorescence intensity for each experimental group.

    • Compare the fluorescence intensity of the cells treated with the stimulus alone to those treated with the stimulus and cPTIO. A statistically significant decrease in fluorescence in the cPTIO-treated group validates that the signal from this compound is attributable to nitric oxide.

Mandatory Visualizations

Signaling Pathway and Detection Mechanism

NO_Detection_Validation cluster_Cell Intracellular Space cluster_Extracellular Extracellular Space / Experimental Addition Dar4M_AM This compound (non-fluorescent) Esterases Intracellular Esterases Dar4M_AM->Esterases Hydrolysis Dar4M Dar-4M (non-fluorescent) Esterases->Dar4M Dar4M_T Dar-4M Triazole (Fluorescent) Dar4M->Dar4M_T + O₂ NO Nitric Oxide (NO) NO->Dar4M_T sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response PKG->Cellular_Response Phosphorylates Targets cPTIO cPTIO (NO Scavenger) cPTIO->NO Scavenges Dar4M_AM_source Add this compound Dar4M_AM_source->Dar4M_AM

Caption: Mechanism of NO detection by this compound and its validation by cPTIO.

Experimental Workflow

Experimental_Workflow cluster_Groups Experimental Groups Start Start: Plate Cells Control Control Group Start->Control Validation Validation Group (+ cPTIO) Start->Validation Pre_treat Pre-treatment (30-60 min) Load_Dye Load with this compound (30-60 min) Pre_treat->Load_Dye Wash Wash x2 with HBSS Load_Dye->Wash Stimulate Stimulate NO Production (Optional) Wash->Stimulate Measure Measure Fluorescence (Ex: 560nm, Em: 575nm) Stimulate->Measure Analyze Analyze Data: Compare Fluorescence +/- cPTIO Measure->Analyze Control->Load_Dye Validation->Pre_treat + 100 µM cPTIO

Caption: Experimental workflow for validating this compound results with cPTIO.

Alternative Nitric Oxide Detection Methods

While this compound is a powerful tool, it is important to be aware of alternative methods for detecting nitric oxide, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Griess Assay Colorimetric detection of nitrite, a stable oxidation product of NO.Simple, inexpensive, and suitable for high-throughput screening.Indirect measurement of NO, less sensitive than fluorescent probes, and can be affected by other substances in the sample.
DAF-FM Diacetate A green fluorescent probe similar to this compound.High sensitivity and widely used, allowing for comparison with a large body of literature.More pH-sensitive than this compound and can be prone to photobleaching. Its green fluorescence may overlap with cellular autofluorescence.
Electrochemical Sensors Direct measurement of NO using an electrode.Real-time and highly sensitive detection.Can be invasive and technically challenging to implement in live cells.
Electron Paramagnetic Resonance (EPR) Spectroscopy A highly specific method for detecting and quantifying paramagnetic species, including NO, using spin traps.Considered a gold-standard for NO detection due to its high specificity.Requires specialized and expensive equipment, and is not suitable for real-time imaging in live cells.

References

A Head-to-Head Comparison of Fluorescent Probes for Intracellular Nitric Oxide Detection: DAR-4M AM versus DAF-2 DA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO), a critical signaling molecule, is paramount. This guide provides an objective comparison of two widely used fluorescent probes, DAR-4M AM and DAF-2 DA, to facilitate an informed decision for your specific experimental needs.

Nitric oxide's short half-life and low physiological concentrations make its direct measurement challenging. Fluorescent probes that can permeate live cells and react with NO to produce a measurable signal have become indispensable tools. Among these, the rhodamine-based this compound and the fluorescein-based DAF-2 DA are prominent choices. While both operate on a "turn-on" fluorescence mechanism upon reacting with NO, they possess distinct characteristics that can significantly influence experimental outcomes.[1][2]

Quantitative Performance Comparison

The selection of an appropriate NO probe is contingent on the specific requirements of the experiment. The following table summarizes the key performance characteristics of this compound and DAF-2 DA to aid in this decision-making process.

PropertyThis compound (Diaminorhodamine-4M Acetoxymethyl Ester)DAF-2 DA (Diaminofluorescein-2 Diacetate)Advantage of this compound
Excitation Maximum ~560 nm[1][2][3]~495 nm[1][4]Longer wavelength excitation leads to less phototoxicity and deeper tissue penetration.[2]
Emission Maximum ~575 nm (Orange-Red)[1][2][3]~515 nm (Green)[1][4]Avoids cellular autofluorescence, which typically occurs in the green spectrum, resulting in a better signal-to-noise ratio.[1][2]
Detection Limit ~7-10 nM[4][5]~2-5 nM[4][6][7]While DAF-2 DA has a slightly lower detection limit, both offer high sensitivity for physiological NO concentrations.
pH Stability Stable over a wide pH range (4-12)[1][4][8][9]Fluorescence decreases in acidic conditions (effective above pH 5.5)[2]Reliable for use in various cellular compartments, including acidic organelles.[1][2]
Photostability High; more photostable than fluorescein-based dyes.[1][2][4]Moderate; prone to photobleaching.[2][4]Allows for longer-term imaging experiments with minimal signal degradation.[1][2][10]
Fluorescence Increase ~840-fold[2]~160-fold[2]A greater fold-increase provides higher sensitivity for detecting small changes in NO concentration.[2]
Quantum Yield 0.42[2]~0.81[2]While lower, the significant increase from a near-zero baseline provides excellent contrast.[2]
Specificity & Interferences Fluorescence can be enhanced by other reactive nitrogen species (RNS) in the presence of NO.[4][11][12] Does not react with non-NO RNS alone.[4] Can react with dehydroascorbic acid (DHA).[13]Can be influenced by peroxynitrite (ONOO⁻) and dehydroascorbic acid (DHA).[4][14] Other oxidizing agents can also lead to fluorescence.[4]Both probes have potential for off-target reactions, requiring careful experimental design and controls.

Signaling Pathway and Detection Mechanism

Both this compound and DAF-2 DA are cell-permeable esters that, once inside the cell, are hydrolyzed by intracellular esterases to their respective membrane-impermeable forms, DAR-4M and DAF-2.[3][6][9][10][15] In the presence of NO and oxygen, these non-fluorescent molecules are converted into highly fluorescent triazole derivatives.[1][3][15][16] It is important to note that these probes technically detect dinitrogen trioxide (N₂O₃), which is formed from the reaction of NO with oxygen.[1]

NO_Signaling_Pathway cluster_cell Intracellular Environment cluster_detection Detection L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + Citrulline N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 O2 Oxygen (O₂) O2->N2O3 Fluorescent_Product Fluorescent Triazole Product N2O3->Fluorescent_Product Probe_AM Cell-Permeable Probe (this compound or DAF-2 DA) Probe Non-Fluorescent Probe (DAR-4M or DAF-2) Probe_AM->Probe Hydrolysis Esterases Intracellular Esterases Probe->Fluorescent_Product Detector Fluorescence Microscope or Plate Reader Fluorescent_Product->Detector Excitation/ Emission Probe_AM_source Probe_AM_source->Probe_AM Addition to Cells

General mechanism of intracellular nitric oxide detection.

Experimental Workflow

A typical experiment for detecting intracellular NO using either this compound or DAF-2 DA follows a general workflow. This involves preparing the cells, loading them with the probe, allowing for de-esterification, stimulating NO production if necessary, and finally, acquiring and analyzing the fluorescent signal.

Experimental_Workflow Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Load_Probe Load Cells with Cell-Permeable Probe (this compound or DAF-2 DA) Prepare_Cells->Load_Probe Incubate Incubate for De-esterification Load_Probe->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Stimulate Stimulate NO Production (Optional) Wash->Stimulate Acquire_Data Acquire Fluorescence Images or Readings Stimulate->Acquire_Data Analyze Analyze Data Acquire_Data->Analyze End End Analyze->End

Typical experimental workflow for intracellular NO detection.

Detailed Experimental Protocols

Below are generalized protocols for the intracellular detection of nitric oxide using this compound and DAF-2 DA. Optimization for specific cell types and experimental conditions is recommended.

Protocol for Intracellular NO Detection using this compound

This protocol is adapted for use in cultured cells.[1][4][15]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on an appropriate imaging platform (e.g., glass-bottom dishes, 96-well plates)

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production (positive control)

  • NO synthase inhibitor (e.g., L-NAME) (negative control)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.[4] Aliquot and store at -20°C, protected from light and moisture.

  • Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash them once with a physiological buffer. For adherent cells, the experiment can be performed directly in the culture vessel.

  • Loading of this compound: Dilute the this compound stock solution in pre-warmed HBSS or serum-free medium to a final working concentration of 5-10 µM.[4][9] Remove the culture medium from the cells and add the this compound loading solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9][10]

  • Washing: After incubation, gently wash the cells twice with pre-warmed buffer to remove any extracellular probe.[9][10]

  • De-esterification: Add fresh, pre-warmed buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM group.[10]

  • Stimulation of NO Production (Optional): If studying stimulated NO production, replace the buffer with a fresh solution containing the agonist or test compound. Include appropriate positive and negative controls.

  • Fluorescence Measurement: Acquire fluorescence images using a fluorescence microscope with filters appropriate for rhodamine (Excitation/Emission: ~560/575 nm).[15] For quantitative analysis, a fluorescence plate reader can be used.

Protocol for Intracellular NO Detection using DAF-2 DA

This protocol is a general guideline for using DAF-2 DA in cultured cells.[17]

Materials:

  • DAF-2 DA

  • Anhydrous DMSO

  • Physiological buffer (e.g., HBSS or Tyrode's saline solution)

  • Cultured cells

  • NO donor (e.g., SNAP) or agonist (e.g., bradykinin)

  • NO synthase inhibitor (e.g., L-NAME)

Procedure:

  • Preparation of DAF-2 DA Stock Solution: Prepare a stock solution of DAF-2 DA in anhydrous DMSO (e.g., 10 mM).[17] Store in aliquots at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency. It is recommended to starve the cells for at least 6 hours before the experiment.[17]

  • Loading of DAF-2 DA: Dilute the DAF-2 DA stock solution in a pre-warmed, phenol (B47542) red-free medium or buffer to a final working concentration of 1-10 µM.[15][17] The optimal concentration may vary depending on the cell type.[17]

  • Incubation: Incubate the cells with the DAF-2 DA loading solution for 30-60 minutes at 37°C in the dark.[17]

  • Washing: Wash the cells twice with a pre-warmed buffer to remove excess DAF-2 DA.[17]

  • De-esterification: Add fresh buffer and incubate for an additional 15-30 minutes to ensure complete conversion of DAF-2 DA to DAF-2 by intracellular esterases.[17]

  • Stimulation of NO Production (Optional): Treat the cells with your agonist or test compound to stimulate NO production.

  • Fluorescence Measurement: Immediately begin imaging using a fluorescence microscope with a filter set appropriate for fluorescein (B123965) (Excitation/Emission: ~495/515 nm).

Conclusion and Recommendations

The choice between this compound and DAF-2 DA should be guided by the specific demands of your experimental setup.

Choose this compound when:

  • Photostability is a priority: For long-term imaging experiments or when using high-intensity light sources, the superior photostability of this rhodamine-based dye is a significant advantage.[1][4]

  • Cellular autofluorescence is a concern: The longer excitation and emission wavelengths of DAR-4M help to minimize interference from endogenous fluorophores that typically emit in the green spectrum.[1][4]

  • Experiments are conducted under varying pH conditions: DAR-4M's stable fluorescence across a broad pH range makes it a more robust choice for studies involving pH fluctuations.[4][8]

Choose DAF-2 DA when:

  • High sensitivity is paramount: DAF-2 offers a very low detection limit for nitric oxide.[4]

  • Reproducing previously published data is necessary: DAF-2 DA has been extensively used in the literature, making it a suitable choice for studies that aim to build upon existing work.[6][7][8]

References

A Head-to-Head Battle of Nitric Oxide Probes: Dar-4M AM vs. DAF-FM DA

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular signaling, the precise detection of nitric oxide (NO) remains a critical pursuit for researchers across various disciplines, from neuroscience to immunology and drug development. The choice of a fluorescent probe is paramount for the accurate quantification and visualization of this transient signaling molecule. This guide provides a comprehensive comparison of two widely used cell-permeable NO probes: Dar-4M AM and DAF-FM DA, offering a deep dive into their fluorescence properties, experimental considerations, and underlying mechanisms.

At a Glance: Key Fluorescence Properties

A direct comparison of the key photophysical and chemical properties of this compound and DAF-FM DA reveals distinct advantages for each probe, allowing researchers to select the most suitable tool for their specific experimental needs.

PropertyThis compoundDAF-FM DA
Excitation Maximum (post-reaction) ~560 nm[1]~495 nm[2][3]
Emission Maximum (post-reaction) ~575 nm[1]~515 nm[2][3]
Fluorescence Color Orange-Red[4]Green[2]
Quantum Yield (Φ) of NO Adduct High (840-fold increase)[1]~0.81 (160-fold increase)[2][5][6]
Extinction Coefficient (ε) of NO Adduct Not explicitly stated73,000 M⁻¹cm⁻¹[2] / 84,000 M⁻¹cm⁻¹
Detection Limit ~10 nM[1][7]~3 nM[5][8]
Optimal pH Range 4 - 12[4][9][10][11]>5.5[2][5]
Photostability Generally higher than fluorescein-based probes[12]Photostable[8]
Cell Permeability Yes[1][9]Yes[2][5]

Delving Deeper: A Comparative Analysis

Spectral Properties and Autofluorescence: The most apparent difference lies in their spectral profiles. DAF-FM DA fluoresces in the green region of the spectrum, which can sometimes overlap with the natural autofluorescence of cells and tissues.[9] In contrast, this compound, a rhodamine-based probe, emits in the orange-red spectrum, a region with typically lower cellular autofluorescence, potentially offering a better signal-to-noise ratio in certain experimental systems.[4][12]

pH Sensitivity: One of the most significant advantages of this compound is its remarkable stability over a broad pH range (4-12).[4][9][10][11] This makes it an ideal choice for studying NO production in acidic environments, such as within lysosomes or during specific pathological conditions. The fluorescence of the DAF-FM T, the NO-reacted form of DAF-FM, is stable above pH 5.5.[2][5]

Sensitivity and Specificity: While DAF-FM DA boasts a slightly lower detection limit of approximately 3 nM compared to this compound's ~10 nM, it's important to consider the context of specificity.[1][5][7][8] Some studies suggest that Dar-4M may react with other reactive nitrogen species (RNS) in addition to NO, which could influence the interpretation of quantitative data.[13][14][15] Both probes primarily detect the NO oxidation product, dinitrogen trioxide (N₂O₃).[12]

Visualizing the Mechanism: From Probe to Signal

The underlying mechanism for both probes involves a two-step process within the cell. The acetoxymethyl (AM) ester groups render the molecules cell-permeable. Once inside, intracellular esterases cleave the AM groups, trapping the now cell-impermeant probe. In the presence of NO and oxygen, the probe is converted to a highly fluorescent triazole derivative.

Intracellular_NO_Detection cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_AM_ext This compound / DAF-FM DA Probe_AM_int This compound / DAF-FM DA Probe_AM_ext->Probe_AM_int Passive Diffusion Probe Dar-4M / DAF-FM (non-fluorescent) Probe_AM_int->Probe Intracellular Esterases Probe_T Dar-4M T / DAF-FM T (highly fluorescent) Probe->Probe_T Reaction with NO/O₂ intermediate NO Nitric Oxide (NO) + O₂ NO->Probe_T

Intracellular activation and NO detection pathway.

Experimental Protocols: A Guide to Best Practices

To achieve reliable and reproducible results, careful adherence to experimental protocols is essential. Below is a generalized protocol for the intracellular detection of NO using either this compound or DAF-FM DA.

Materials:

  • This compound or DAF-FM DA stock solution (typically 2-5 mM in anhydrous DMSO)

  • Cultured cells on coverslips or in a microplate

  • Balanced salt solution (e.g., HBSS) or serum-free, phenol (B47542) red-free medium

  • NO donor (e.g., DEA NONOate) or agonist to stimulate endogenous NO production (for positive controls)

  • NO synthase inhibitor (e.g., L-NAME) (for negative controls)

  • Fluorescence microscope or plate reader

General Staining Protocol:

  • Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere.

  • Loading Solution Preparation: Prepare a working solution of the probe by diluting the stock solution in a balanced salt solution or serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Loading: Remove the culture medium and wash the cells once with the balanced salt solution. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: After incubation, remove the loading solution and wash the cells twice with the balanced salt solution to remove any excess probe.

  • De-esterification: Add fresh balanced salt solution and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the probe by intracellular esterases.

  • Imaging/Measurement: The cells are now ready for imaging or fluorescence measurement. For time-course experiments, acquire a baseline reading before stimulating NO production.

Experimental_Workflow A 1. Seed Cells C 3. Load Cells with Probe (30-60 min, 37°C) A->C B 2. Prepare Probe Working Solution B->C D 4. Wash Cells (2x) C->D E 5. De-esterification (20-30 min, 37°C) D->E F 6. Stimulate NO Production (optional) E->F G 7. Fluorescence Imaging or Measurement F->G

A generalized experimental workflow for NO detection.

Important Considerations:

  • Solvent Quality: Use high-quality, anhydrous DMSO for preparing stock solutions to prevent probe degradation.

  • Light Sensitivity: Both probes and their fluorescent products are light-sensitive. Protect them from light as much as possible throughout the experiment.

  • Serum and Phenol Red: Buffers containing serum or phenol red can interfere with the fluorescence and should be used with caution. Serum esterases can cleave the AM groups before the probe enters the cell.[3]

  • Controls: Always include appropriate positive and negative controls to validate the specificity of the signal.

Conclusion: Making the Right Choice

Both this compound and DAF-FM DA are powerful tools for the detection of intracellular nitric oxide. The choice between them hinges on the specific requirements of the experiment.

  • Choose this compound when:

    • Studying NO in acidic environments.

    • Cellular autofluorescence in the green spectrum is a concern.

    • High photostability is required for prolonged imaging.

  • Choose DAF-FM DA when:

    • The highest sensitivity is required for detecting very low levels of NO.

    • The experimental system has a physiological pH.

    • Using standard fluorescein (B123965) filter sets is convenient.

By understanding the distinct properties and following robust experimental protocols, researchers can effectively harness the capabilities of these fluorescent probes to unravel the complex roles of nitric oxide in health and disease.

References

A Comparative Guide: Correlating Dar-4M AM Fluorescence with Griess Assay Results for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used methods for the detection of nitric oxide (NO): the fluorescent probe Dar-4M AM and the colorimetric Griess assay. The objective is to offer a clear understanding of their respective principles, applications, and how their results can be correlated.

Introduction to Nitric Oxide Detection

Nitric oxide (NO) is a transient and highly reactive signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. Accurate quantification of NO is crucial for advancing research in these areas. However, due to its short half-life, direct measurement of NO is challenging. Consequently, researchers often rely on indirect methods.

This guide focuses on two such methods:

  • This compound (Diaminorhodamine-4M Acetoxymethyl Ester): A cell-permeable fluorescent probe designed for the detection of intracellular NO in living cells.

  • Griess Assay: A colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of NO, in extracellular environments such as cell culture supernatant.

Understanding the correlation between the intracellular fluorescence signal from this compound and the extracellular nitrite concentration measured by the Griess assay is essential for a comprehensive interpretation of experimental results.

Principles of Detection

This compound Fluorescence Assay

The this compound assay provides a method for real-time visualization and quantification of intracellular NO production. The cell-permeable this compound passively diffuses across the cell membrane. Inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, rendering the molecule, now Dar-4M, cell-impermeable and trapping it within the cytoplasm. In the presence of nitric oxide and oxygen, the non-fluorescent Dar-4M is converted into a highly fluorescent and stable triazole derivative, DAR-4M T.[1] The resulting orange fluorescence intensity is directly proportional to the intracellular concentration of NO.[1]

Griess Assay

The Griess assay is a straightforward and widely adopted method for the quantification of nitrite in aqueous solutions.[2][3][4] It is a two-step diazotization reaction.[5] First, under acidic conditions, sulfanilamide (B372717) converts nitrite into a diazonium salt. This intermediate then reacts with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, magenta-colored azo compound.[2][4][5] The intensity of the color, which can be measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.[4][6]

Comparative Analysis: this compound vs. Griess Assay

FeatureThis compound AssayGriess Assay
Analyte Intracellular Nitric Oxide (NO)Extracellular Nitrite (NO₂⁻)
Principle FluorescenceColorimetric (Absorbance)
Detection Real-time, in living cellsEndpoint, in acellular samples (e.g., supernatant)
Sensitivity High (nanomolar range)Moderate (micromolar range)[4]
Temporal Resolution High (can monitor dynamic changes)Low (measures accumulated nitrite over time)
Spatial Resolution High (subcellular localization possible with microscopy)None (measures bulk concentration in a sample)
Advantages - Real-time detection in live cells- High sensitivity and spatial resolution- Provides information on intracellular NO dynamics- Simple, rapid, and inexpensive- Well-established and widely used- Quantitative for a stable NO metabolite
Limitations - Indirectly quantitative- Potential for photo-bleaching and cytotoxicity- Can be influenced by other reactive nitrogen species- Indirect measure of NO production- Interference from colored compounds or media (e.g., phenol (B47542) red)[6]- Less sensitive than fluorescent probes

Illustrative Correlation of Results

While a direct, universally applicable conversion factor between this compound fluorescence and Griess assay nitrite concentration does not exist due to the different analytes and cellular compartments being measured, a positive correlation is expected. In a typical experiment, stimulating cells (e.g., macrophages with lipopolysaccharide, LPS) to produce NO should result in a dose-dependent increase in both intracellular this compound fluorescence and extracellular nitrite accumulation.

The following table presents illustrative data from a hypothetical experiment where RAW 264.7 macrophages were treated with increasing concentrations of LPS for 24 hours.

LPS Concentration (ng/mL)Mean this compound Fluorescence (Arbitrary Units)Nitrite Concentration (µM) by Griess Assay
0 (Control)100 ± 121.5 ± 0.3
10250 ± 258.2 ± 1.1
100850 ± 7825.6 ± 2.9
10001500 ± 14548.9 ± 5.4

This data is for illustrative purposes only and is intended to demonstrate the expected positive correlation between the two assays.

Experimental Protocols

This compound Assay for Intracellular Nitric Oxide Detection

Materials:

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Cells of interest (e.g., RAW 264.7 macrophages) plated in a suitable format for fluorescence measurement (e.g., 96-well black, clear-bottom plate)

  • Fluorescence microplate reader or fluorescence microscope (Excitation: ~560 nm, Emission: ~575 nm)

  • NO donor (e.g., S-Nitroso-N-acetyl-DL-penicillamine, SNAP) as a positive control

  • NO synthase inhibitor (e.g., Nω-Nitro-L-arginine methyl ester hydrochloride, L-NAME) as a negative control

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Preparation of this compound Loading Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in serum-free medium or HBSS to a final working concentration of 5-10 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular probe.

  • De-esterification: Add fresh, pre-warmed medium or HBSS and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester.

  • Stimulation of NO Production: Treat the cells with the desired stimuli (e.g., LPS) or controls (vehicle, L-NAME).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope with the appropriate filter set.

Griess Assay for Nitrite Quantification

Materials:

  • Griess Reagent Kit containing:

    • Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)

    • N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (e.g., 0.1% in water)

  • Sodium Nitrite (NaNO₂) standard solution (e.g., 1 mM)

  • Deionized water

  • 96-well flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 540 nm

  • Cell culture supernatant samples

Procedure:

  • Preparation of Nitrite Standards: Prepare a series of nitrite standards by serially diluting the sodium nitrite stock solution in the same cell culture medium used for the experiment. A typical range is 0-100 µM.

  • Sample Preparation: Collect the cell culture supernatant from the experimental wells. If the supernatant contains particulate matter, centrifuge the samples to pellet any debris.

  • Griess Reaction:

    • Add 50-100 µL of each standard and supernatant sample to separate wells of the 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of the sulfanilamide solution and the NED solution immediately before use.

    • Add 50-100 µL of the freshly prepared Griess reagent to each well containing the standards and samples.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the nitrite concentration in the unknown samples.

Visualizing the Methodologies

Dar4M_Griess_Workflow cluster_CellCulture Cell Culture & Stimulation cluster_Dar4M This compound Assay (Intracellular NO) cluster_Griess Griess Assay (Extracellular Nitrite) cluster_Analysis Data Analysis & Correlation start Plate Cells stimulate Treat with Stimulus (e.g., LPS) start->stimulate load_dar Load with this compound stimulate->load_dar collect_supernatant Collect Supernatant stimulate->collect_supernatant wash_dar Wash Cells load_dar->wash_dar measure_fluorescence Measure Fluorescence wash_dar->measure_fluorescence analyze_dar Analyze Fluorescence Data measure_fluorescence->analyze_dar add_griess Add Griess Reagent collect_supernatant->add_griess measure_absorbance Measure Absorbance add_griess->measure_absorbance analyze_griess Calculate Nitrite Concentration measure_absorbance->analyze_griess correlate Correlate Results analyze_dar->correlate analyze_griess->correlate

Caption: Experimental workflow for correlating this compound and Griess assay results.

Signaling_Pathways cluster_Dar4M_Pathway This compound Mechanism cluster_Griess_Pathway Griess Reaction Mechanism Dar4M_AM_ext This compound (extracellular) Dar4M_AM_int This compound (intracellular) Dar4M_AM_ext->Dar4M_AM_int Diffusion Dar4M Dar-4M (non-fluorescent) Dar4M_AM_int->Dar4M Hydrolysis Esterases Esterases DAR_T DAR-4M T (fluorescent) Dar4M->DAR_T Reaction NO_int Intracellular NO NO_int->DAR_T Reaction NO_ext Extracellular NO Nitrite Nitrite (NO₂⁻) NO_ext->Nitrite Oxidation Diazonium Diazonium Salt Nitrite->Diazonium Step 1 Azo_compound Azo Compound (Magenta) Diazonium->Azo_compound Step 2 Sulfanilamide Sulfanilamide (Griess Reagent I) Sulfanilamide->Diazonium Step 1 NED NED (Griess Reagent II) NED->Azo_compound Step 2

Caption: Detection principles of this compound and the Griess Reaction.

References

A Researcher's Guide to the Calibration and Comparative Use of DAR-4M AM for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the calibration of the fluorescent probe Diaminorhodamine-4M Acetoxymethyl Ester (DAR-4M AM) for the detection of nitric oxide (NO). It includes a detailed comparison with alternative probes, complete with experimental protocols and supporting data to ensure accurate and reproducible results.

Nitric oxide is a vital signaling molecule involved in a multitude of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] Its transient nature and low physiological concentrations make its direct measurement in living cells challenging.[1] Fluorescent probes like this compound have become essential tools for real-time monitoring of NO dynamics with high spatiotemporal resolution.[2]

Principle of this compound for Nitric Oxide Detection

This compound is a cell-permeable probe designed for detecting intracellular nitric oxide.[3][4] The detection mechanism involves a two-step process. First, the non-fluorescent this compound molecule readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the now cell-impermeable and NO-reactive DAR-4M molecule within the cytoplasm.[3] In the presence of nitric oxide and oxygen, DAR-4M undergoes a reaction to form a stable and highly fluorescent triazole derivative, DAR-4M T.[3][5] The resulting fluorescence intensity is directly proportional to the concentration of NO.[6]

DAR4M_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAR4M_AM_ext This compound (Cell-Permeable, Non-fluorescent) DAR4M_AM_int This compound DAR4M_AM_ext->DAR4M_AM_int Diffusion DAR4M DAR-4M (Cell-Impermeable, Non-fluorescent) DAR4M_AM_int->DAR4M Hydrolysis DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M->DAR4M_T Reaction NO Nitric Oxide (NO) + Oxygen (O₂) NO->DAR4M Esterases Intracellular Esterases Esterases->DAR4M_AM_int

Mechanism of intracellular NO detection by this compound.

Comparison of Fluorescent Probes for Nitric Oxide Detection

The selection of a suitable fluorescent probe is critical for obtaining reliable data. DAR-4M belongs to the rhodamine family of probes, which offer distinct advantages over other classes, such as diaminofluorescein (DAF) derivatives.[1][5] Rhodamine-based probes generally exhibit greater photostability and are less dependent on pH in the physiological range compared to fluorescein-based probes.[1][3]

FeatureDAR-4MDAF-2DAF-FMCopper-Based Probes (e.g., CuFL)
Fluorophore Core Rhodamine[2]Fluorescein[2]Fluorescein[2]Various
Detection Mechanism Reaction with an oxidation product of NO (N₂O₃) to form a fluorescent triazole.[5]N-nitrosation of the diamino group to form a fluorescent triazole.[1]N-nitrosation of the diamino group to form a fluorescent triazole.[1]Direct reaction with NO via metal-catalyzed nitrosylation.[7]
Excitation Max. ~560 nm[2]~495 nm[2]~495 nm[1]Varies by probe
Emission Max. ~575 nm[2]~515 nm[2]~515 nm[1]Varies by probe
Detection Limit ~10 nM[8]~5 nMNot explicitly stated, but improved sensitivity over DAF-2.[1]Varies
Key Advantages - Greater photostability.[1]- Less pH-dependent in physiological range.[3]- Red-shifted fluorescence minimizes autofluorescence.[5]- High sensitivity.- Higher fluorescence intensity and stability at physiological pH compared to DAF-2.[1]- Directly detects NO, not its oxidation products.[1][7]- High selectivity over other reactive nitrogen and oxygen species.[7]
Key Limitations - Indirect detection of NO.[5]- Reaction requires oxygen.[3]- pH-sensitive fluorescence.- Lower photostability.- Indirect detection of NO.- Potential for interferences.[1]- Can be sensitive to other metal ions.- May require addition of copper.[9]

Calibration of DAR-4M Signal with a Nitric Oxide Donor

While this compound is excellent for measuring relative changes in NO production, absolute quantification is challenging.[10] To obtain semi-quantitative data, a calibration curve can be generated using a nitric oxide donor with well-defined release kinetics. Diethylamine NONOate (DEA/NO) is a suitable candidate for this purpose. It spontaneously dissociates at a pH-dependent, first-order rate to release 1.5 moles of NO per mole of parent compound.[11] At 37°C and pH 7.4, its half-life is approximately 2 minutes.[11]

Experimental Protocol: Cell-Free Calibration of DAR-4M

This protocol describes the generation of a standard curve by reacting hydrolyzed DAR-4M with known concentrations of NO released from DEA/NO in a cell-free system.

Materials:

  • This compound (or hydrolyzed DAR-4M)

  • Diethylamine NONOate (DEA/NO)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, deoxygenated

  • 0.1 M Sodium Hydroxide (NaOH)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Prepare DAR-4M Stock Solution (1 mM): Dissolve this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.[4]

  • Hydrolyze this compound: To prepare the active DAR-4M probe, dilute the 1 mM this compound stock solution in 0.1 M NaOH to a concentration of 100 µM and incubate for 30 minutes at 37°C. This cleaves the AM ester. Neutralize the solution with an appropriate amount of 0.1 M HCl (not in excess) and dilute with deoxygenated PBS to a final working concentration of 10 µM.

  • Prepare DEA/NO Stock Solution (10 mM): Immediately before use, dissolve DEA/NO in cold 10 mM NaOH. Keep on ice. The basic pH prevents premature NO release.

  • Create NO Concentration Standards: Prepare serial dilutions of the DEA/NO stock solution in deoxygenated PBS (pH 7.4) in the wells of the 96-well plate. This will initiate the release of NO. Concentrations ranging from 0 to 5 µM of DEA/NO are a good starting point.

  • Initiate Reaction: Add the 10 µM hydrolyzed DAR-4M working solution to each well containing the DEA/NO standards. Include a blank control with only DAR-4M in PBS.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light, to allow for the complete release of NO from DEA/NO and its reaction with DAR-4M.

  • Measure Fluorescence: Measure the fluorescence intensity of each well using a plate reader with excitation set to ~560 nm and emission to ~575 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all measurements.

    • Calculate the final concentration of NO released in each well (remembering that 1 mole of DEA/NO releases 1.5 moles of NO).

    • Plot the background-subtracted fluorescence intensity versus the calculated NO concentration to generate a standard curve.

Calibration_Workflow cluster_prep Reagent Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 1 mM this compound Stock in DMSO B Hydrolyze this compound (NaOH, 37°C, 30 min) A->B E Add hydrolyzed DAR-4M to all wells B->E C Prepare 10 mM DEA/NO Stock in cold 10 mM NaOH D Create DEA/NO Serial Dilutions in 96-well plate (0-5 µM) C->D D->E F Incubate at 37°C for 30 min (Protected from light) E->F G Measure Fluorescence (Ex: 560 nm, Em: 575 nm) F->G H Subtract Blank Fluorescence G->H I Calculate Final [NO] (1 mole DEA/NO -> 1.5 moles NO) H->I J Plot Fluorescence vs. [NO] to generate Standard Curve I->J

References

A Comparative Guide to the Cross-Reactivity of Dar-4M AM with Peroxynitrite and Other Reactive Nitrogen Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for understanding its diverse roles in cellular signaling and pathophysiology. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a widely used fluorescent probe for this purpose. However, a critical aspect of its utility is its selectivity, particularly its potential for cross-reactivity with other reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻). This guide provides an objective comparison of this compound's performance with a focus on its interaction with peroxynitrite and other RNS, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a valuable tool for the qualitative assessment of reactive nitrogen species production. While it exhibits a robust fluorescent response to nitric oxide, it does not directly react with peroxynitrite, superoxide (B77818), hydrogen peroxide, or nitroxyl. However, a key finding is that the presence of peroxynitrite can potentiate the fluorescence of Dar-4M in response to low concentrations of NO. This indicates an indirect interaction that researchers must consider when interpreting results in environments with high oxidative stress where both NO and superoxide (the precursor to peroxynitrite) are present. In comparison to the commonly used DAF-FM probe, this compound offers superior photostability and a broader effective pH range, making it more suitable for a wider array of experimental conditions.

Performance Comparison of NO Probes

The selection of a fluorescent probe for nitric oxide detection requires careful consideration of its photochemical properties and its reactivity profile with various reactive species. The following table summarizes the key characteristics of this compound and compares it with the widely used green fluorescent probe, DAF-FM.

FeatureThis compoundDAF-FM diacetate
Excitation Maximum ~560 nm~495 nm
Emission Maximum ~575 nm~515 nm
Fluorescence Color Orange-RedGreen
Fluorescence Quantum Yield (after NO reaction) 0.42~0.81
Fold Increase in Fluorescence (upon NO reaction) ~840-fold~160-fold
Detection Limit for NO ~7 nM~3 nM
pH Stability Stable over a wide pH range (4-12)Fluorescence decreases in acidic conditions (effective above pH 5.5)
Photostability HighModerate, prone to photobleaching
Cell Permeability Yes (AM ester form)Yes (diacetate form)

Cross-Reactivity with Peroxynitrite and Other RNS

A pivotal study by Lacza et al. (2005) investigated the specificity of Dar-4M in a cell-free system. The findings are summarized below.

Reactive SpeciesDirect Reactivity with Dar-4MPotentiation of NO-induced Fluorescence
Nitric Oxide (NO) Donors Yes (dose-dependent)N/A
Peroxynitrite (ONOO⁻) No significant change in fluorescenceYes, potentiates the reaction with low levels of NO donors
Superoxide (O₂⁻) No significant change in fluorescenceNot reported
Hydrogen Peroxide (H₂O₂) No significant change in fluorescenceNot reported
Nitroxyl (HNO) No significant change in fluorescenceNot reported

This potentiation effect is a critical consideration. In biological systems where both nitric oxide synthase (NOS) and NADPH oxidase are active, leading to the simultaneous production of NO and superoxide, peroxynitrite is readily formed. In such scenarios, the fluorescence signal from this compound may overestimate the actual concentration of NO due to this potentiation.

Experimental Protocols

In Vitro Selectivity Assay

This protocol describes a cell-free method to assess the cross-reactivity of Dar-4M with various reactive oxygen and nitrogen species, based on the methodology described by Lacza et al. (2005).

Materials:

  • Dar-4M

  • 96-well black microplates

  • Fluorometer

  • Cell-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Nitric oxide donors (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP), sodium nitroprusside (SNP))

  • Sources of other reactive species:

    • Peroxynitrite (ONOO⁻)

    • Superoxide (e.g., from a xanthine/xanthine oxidase system)

    • Hydrogen peroxide (H₂O₂)

    • Nitroxyl donor (e.g., Angeli's salt)

Procedure:

  • Prepare a stock solution of Dar-4M in DMSO.

  • In a 96-well plate, add the cell-free buffer.

  • Add Dar-4M to each well to a final concentration of 5-10 µM.

  • Generate dose-response curves by adding varying concentrations of the NO donors to the wells.

  • To test for cross-reactivity, add the different reactive nitrogen and oxygen species (peroxynitrite, superoxide, hydrogen peroxide, nitroxyl) at various concentrations to separate wells containing Dar-4M.

  • To assess potentiation, add a fixed, low concentration of an NO donor in the presence of varying concentrations of peroxynitrite.

  • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

  • Measure the fluorescence intensity using a fluorometer with excitation at ~560 nm and emission at ~575 nm.

Intracellular NO Detection in Cultured Cells

This protocol provides a general guideline for using this compound to detect intracellular NO.

Materials:

  • This compound

  • Cultured cells

  • Phenol (B47542) red-free cell culture medium or buffered saline solution (e.g., HBSS)

  • Fluorescence microscope or flow cytometer

  • NO synthase inhibitor (e.g., L-NAME) as a negative control

  • NO donor as a positive control

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a working solution of this compound in phenol red-free medium to a final concentration of 5-10 µM.

  • Wash the cells once with the medium.

  • Load the cells by incubating them with the this compound working solution for 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with fresh medium to remove the excess probe.

  • Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the AM group.

  • For control experiments, pre-incubate cells with an NOS inhibitor before and during probe loading.

  • Induce NO production if required (e.g., by treating with a specific agonist).

  • Image the cells using a fluorescence microscope with appropriate filters for rhodamine dyes or analyze by flow cytometry.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Intracellular NO Detection cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dar-4M_AM_ext This compound (Cell-Permeable) Dar-4M_AM_int This compound Dar-4M_AM_ext->Dar-4M_AM_int Diffusion Dar-4M Dar-4M (Non-fluorescent, Cell-Impermeable) Dar-4M_AM_int->Dar-4M Hydrolysis Esterases Intracellular Esterases Esterases->Dar-4M_AM_int Dar-4MT Dar-4M Triazole (Highly Fluorescent) Dar-4M->Dar-4MT Reaction NO Nitric Oxide (NO) NO->Dar-4MT O2 Oxygen (O₂) O2->Dar-4MT

Caption: Mechanism of intracellular nitric oxide detection by this compound.

Experimental Workflow for Testing Probe Cross-Reactivity Prepare_Probe Prepare Dar-4M Solution in Buffer Dispense Dispense into 96-well Plate Prepare_Probe->Dispense Add_Species Add RNS/ROS or NO Donors Dispense->Add_Species Incubate Incubate at 37°C Add_Species->Incubate Measure Measure Fluorescence (Ex: 560nm, Em: 575nm) Incubate->Measure Analyze Analyze Data (Dose-Response Curves) Measure->Analyze

Caption: In vitro workflow for assessing the cross-reactivity of fluorescent probes.

Generation of RNS and Interaction with Dar-4M NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO NOX NADPH Oxidase (NOX) Superoxide Superoxide (O₂⁻) NOX->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Dar-4M Dar-4M NO->Dar-4M Direct Reaction Superoxide->Peroxynitrite Peroxynitrite->Dar-4M Potentiation of NO Reaction Fluorescence Fluorescence Dar-4M->Fluorescence

A Comparative Guide to Rhodamine-Based Nitric Oxide Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is paramount to understanding its diverse roles in physiological and pathological processes. This guide provides an objective comparison of rhodamine-based nitric oxide probes, with a focus on the widely used Diaminorhodamine-4M acetoxymethyl ester (DAR-4M AM), and its alternatives. Supported by experimental data, this guide aims to facilitate the selection of the most appropriate tool for specific research needs.

Nitric oxide, a transient and highly reactive signaling molecule, presents a significant challenge for direct detection in biological systems.[1] Fluorescent probes have become indispensable for real-time imaging of NO in living cells and tissues. Among these, rhodamine-based probes offer distinct advantages, including greater photostability and less pH dependence in the physiological range compared to fluorescein-based probes like DAF-2.[2][3]

Performance Comparison of Key Nitric Oxide Probes

The selection of a suitable fluorescent probe is critical for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of popular rhodamine-based and fluorescein-based NO probes.

Probe FamilySpecific ProbeDetection MechanismExcitation Max (nm)Emission Max (nm)Detection LimitKey AdvantagesKey Limitations
Rhodamine This compound N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole derivative.[2][4]~560[2][5]~575[2][5]~10 nM[6]High photostability, stable over a wide pH range (4-12), and its orange fluorescence minimizes interference from green cellular autofluorescence.[2][3][7]Can react with other reactive nitrogen species (RNS), although it does not react with non-NO RNS alone.[5][8]
Diaminofluorescein (DAF) DAF-2 DA N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole derivative.[1][9]~495[10]~515[10][11]~5 nM[12][13]Widely used and well-established for NO detection.[1]Limited photostability, pH-dependent fluorescence (optimal in neutral to slightly alkaline range), and potential for spectral overlap with cellular autofluorescence.[5][12]
Diaminofluorescein (DAF) DAF-FM DA N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole derivative.[9][13]~495[10][13]~515[10][13]~3 nM[13]Improved sensitivity and photostability compared to DAF-2, with fluorescence being less pH-dependent above pH 5.5.[9][10][13]Similar detection mechanism to DAF-2, indicating a potential for similar interferences.[10]
Copper-Based Probes CuFL Direct detection of the NO radical through the reduction of Cu(II) to Cu(I) by NO, leading to the release of a fluorescent ligand.[1][14]Not specifiedNot specifiedNot specifiedHigh selectivity for NO over other RNS and ROS.[1][14]Less established than DAF and rhodamine-based probes.

Signaling Pathway and Detection Principle

The detection of intracellular nitric oxide by probes like this compound involves a two-step process.

cluster_cell Cell Membrane DAR4M_AM_ext This compound (Cell-Permeable) DAR4M_int DAR-4M (Cell-Impermeable) DAR4M_AM_ext->DAR4M_int Diffusion DAR4M_T DAR-4M T (Highly Fluorescent) DAR4M_int->DAR4M_T Reaction Esterases Intracellular Esterases Esterases->DAR4M_int Hydrolysis NO_O2 NO + O₂ NO_O2->DAR4M_T

Mechanism of intracellular NO detection by this compound.

Initially, the cell-permeable this compound crosses the cell membrane.[2] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it into the cell-impermeable DAR-4M, which is trapped within the cytoplasm.[2][3] In the presence of nitric oxide and oxygen, the non-fluorescent DAR-4M undergoes a reaction to form the highly fluorescent and stable triazole derivative, DAR-4M T.[2][4] The resulting orange fluorescence intensity is directly proportional to the intracellular NO concentration.

Experimental Protocols

Below are detailed methodologies for the intracellular detection of nitric oxide using this compound.

Protocol for Live-Cell Imaging of Intracellular Nitric Oxide

This protocol provides a general guideline for loading this compound into cultured cells and subsequent fluorescence imaging.

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Cultured cells on a suitable imaging plate or coverslip

  • Phenol (B47542) red-free cell culture medium or a buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Fluorescence microscope with appropriate filters for rhodamine dyes (Excitation: ~560 nm, Emission: ~575 nm)[8]

  • NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) or agonist to stimulate endogenous NO production (optional)[5]

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.[8]

  • Probe Preparation: Prepare a fresh working solution of this compound in phenol red-free medium or buffer. A final concentration of 5-10 µM is a common starting point.[5][8]

  • Probe Loading: Remove the culture medium and wash the cells once with the phenol red-free medium/buffer. Add the this compound working solution to the cells.[8]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time can vary depending on the cell type.[5][8]

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm, phenol red-free medium/buffer to remove excess probe.[8]

  • De-esterification: Add fresh, warm phenol red-free medium/buffer to the cells and incubate for an additional 15-30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.[5]

  • Stimulation (Optional): To measure stimulated NO production, add the NO donor or agonist of interest to the cells at this stage.[5]

  • Imaging: Acquire fluorescence images using a fluorescence microscope with the appropriate filter set.

Protocol for Intracellular Nitric Oxide Detection using Flow Cytometry

This protocol outlines the use of this compound for quantifying intracellular NO production via flow cytometry.

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Suspension or adherent cells

  • Phosphate-Buffered Saline (PBS) or HBSS

  • Flow cytometer with a laser for excitation at ~560 nm and appropriate emission filters for orange fluorescence (~575 nm)[2]

Procedure:

  • Cell Preparation: For adherent cells, detach them using a gentle method. Harvest and wash the cells once with PBS or HBSS. Resuspend the cells in pre-warmed cell culture medium or buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Probe Loading: Prepare a working solution of this compound and add it to the cell suspension. Incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with pre-warmed medium or buffer.[2]

  • De-esterification: Resuspend the cells in fresh medium and incubate for an additional 30 minutes at 37°C in the dark.

  • Stimulation (Optional): Add experimental compounds to induce NO production and incubate for the desired period.

  • Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry buffer.[2]

  • Flow Cytometry Acquisition: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for DAR-4M T.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the detection of intracellular nitric oxide.

A Prepare Cell Culture B Load Cells with Cell-Permeable Probe (e.g., this compound) A->B C Incubate for De-esterification B->C D Wash to Remove Excess Probe C->D E Stimulate NO Production (Optional) D->E F Acquire Fluorescence Images or Readings E->F G Analyze Data F->G

Typical experimental workflow for intracellular NO detection.

References

A Quantitative Comparison of Nitric Oxide Sensors: Dar-4M AM vs. DAF-FM diacetate and DAF-2 diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the accurate detection and quantification of nitric oxide (NO) is crucial for understanding its multifaceted role in physiological and pathological processes. The choice of a fluorescent probe is a critical decision that can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison of the popular rhodamine-based sensor, Dar-4M AM, with two widely used fluorescein-based alternatives: DAF-FM diacetate and DAF-2 diacetate.

Performance at a Glance: A Quantitative Overview

The selection of an appropriate NO sensor hinges on key performance indicators such as wavelength, quantum yield, detection limit, and pH stability. The following table summarizes the quantitative performance data for this compound, DAF-FM diacetate, and DAF-2 diacetate to facilitate a direct comparison.

FeatureThis compoundDAF-FM diacetateDAF-2 diacetate
Excitation Wavelength (Ex) ~560 nm~495 nm~495 nm
Emission Wavelength (Em) ~575 nm~515 nm~515 nm
Quantum Yield (Φ) of Product 0.42[1]~0.81[1][2][3][4]0.92
Fluorescence Increase ~840-fold[1]~160-fold[1][2][3]Not specified
Detection Limit ~7 nM[1][5]~3 nM[2][3]~5 nM[2][3][6][7]
Optimal pH Range 4.0 - 12.0[8][9][10]> 5.5[2][3]> 7.0[5]
Photostability High[1][11]Moderate[2][3]Lower than DAF-FM[2][3]

Signaling Pathway and Detection Mechanism

The detection of nitric oxide by these fluorescent probes is not a direct reaction with NO itself. Instead, it involves a multi-step process initiated by the auto-oxidation of NO in the presence of oxygen to form dinitrogen trioxide (N₂O₃). This intermediate then reacts with the non-fluorescent probe to yield a highly fluorescent triazole derivative. For intracellular applications, the AM (acetoxymethyl) or DA (diacetate) esters of these probes are used, which are cell-permeable. Once inside the cell, intracellular esterases cleave these groups, trapping the active, cell-impermeable sensor within the cytoplasm.

Intracellular Nitric Oxide Detection Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_AM This compound / DAF-FM DA / DAF-2 DA (Cell-Permeable, Non-Fluorescent) Probe_deesterified Dar-4M / DAF-FM / DAF-2 (Cell-Impermeable, Non-Fluorescent) Probe_AM->Probe_deesterified Diffusion & Hydrolysis Esterases Intracellular Esterases Fluorescent_Product Fluorescent Triazole Product (e.g., Dar-4M T) Probe_deesterified->Fluorescent_Product NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 O2 Oxygen (O₂) O2->N2O3 N2O3->Fluorescent_Product Reaction

Mechanism of intracellular NO detection.

Selectivity Profile

A critical aspect of any fluorescent probe is its selectivity for the target analyte over other reactive species present in the biological environment. While Dar-4M, DAF-FM, and DAF-2 are widely used as NO sensors, it is more accurate to describe them as detectors of reactive nitrogen species (RNS) derived from NO.

Studies have shown that these probes do not exhibit a significant fluorescence increase in response to various reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), or even the reactive nitrogen species peroxynitrite (ONOO⁻) and nitroxyl (B88944) (HNO) on their own.[2] However, the fluorescence of both Dar-4M and DAF-FM can be potentiated in the presence of peroxynitrite when reacting with low levels of NO donors.[2] This suggests that in environments with high levels of oxidative and nitrosative stress, the resulting fluorescence signal may represent a combination of RNS and not exclusively NO. Therefore, quantitative comparisons between samples can be challenging as the fluorescence yield is influenced by the presence of other oxidants.[2]

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the detection of intracellular nitric oxide using this compound, which can be adapted for DAF-FM diacetate and DAF-2 diacetate by adjusting the excitation and emission wavelengths.

Reagent Preparation
  • Stock Solution (5 mM): Dissolve 1 mg of this compound in 317 µL of anhydrous DMSO.

  • Working Solution (5-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free medium or HBSS) to the final working concentration. It is recommended to prepare this solution fresh for each experiment.

Cellular Staining Protocol (for Adherent Cells)
  • Cell Culture: Plate cells on glass-bottom dishes or appropriate imaging plates and culture overnight.

  • Washing: Gently wash the cells twice with pre-warmed serum-free medium or buffer.

  • Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with fresh, pre-warmed buffer to remove any extracellular probe.

  • Incubation: Add fresh buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the intracellular probe.

  • Imaging: Proceed with fluorescence imaging using a microscope equipped with appropriate filters for rhodamine (for this compound) or FITC (for DAF-FM/DAF-2 diacetate).

Flow Cytometry Protocol
  • Cell Preparation: Harvest and wash cells, then resuspend in pre-warmed buffer at a concentration of 1 x 10⁶ cells/mL.

  • Loading: Add the this compound working solution to the cell suspension and incubate as described above.

  • Washing: Centrifuge the cells to remove the loading solution and wash the cell pellet twice with fresh buffer.

  • Resuspension: Resuspend the final cell pellet in the desired buffer for analysis.

  • Analysis: Analyze the cells using a flow cytometer with appropriate laser excitation and emission filters.

Experimental Workflow for Intracellular NO Detection Start Start Cell_Culture Culture Cells Start->Cell_Culture Wash1 Wash Cells Cell_Culture->Wash1 Loading Load with Probe (e.g., this compound) Wash1->Loading Wash2 Wash to Remove Extracellular Probe Loading->Wash2 De-esterification Incubate for De-esterification Wash2->De-esterification Stimulation Stimulate NO Production (Optional) De-esterification->Stimulation Imaging Fluorescence Imaging / Flow Cytometry Stimulation->Imaging End End Imaging->End

A typical experimental workflow.

Concluding Remarks

The choice between this compound, DAF-FM diacetate, and DAF-2 diacetate depends on the specific requirements of the experiment.

  • This compound is an excellent choice for experiments where autofluorescence is a concern, due to its longer excitation and emission wavelengths. Its broad pH stability also makes it suitable for studies in various cellular compartments, including acidic organelles.[5][8][10]

  • DAF-FM diacetate offers the highest quantum yield and the lowest detection limit, making it ideal for detecting very low concentrations of NO.[2][3][4] It is also more photostable than DAF-2 diacetate.[2][3]

  • DAF-2 diacetate is a widely used and well-characterized probe, but its fluorescence is pH-sensitive and it is less photostable than DAF-FM.[2][3][5]

Researchers should carefully consider the potential for interference from other reactive nitrogen species and the specific pH environment of their experimental system when selecting an NO probe and interpreting the resulting data.

References

Mastering Nitric Oxide Detection: A Guide to Using Negative Controls in DAR-4M AM Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of nitric oxide (NO) is crucial for unraveling its complex roles in cellular signaling and pathophysiology. The fluorescent probe DAR-4M AM is a widely used tool for this purpose. However, ensuring the specificity of the fluorescent signal is paramount for reliable data. This guide provides a comprehensive comparison of negative controls for this compound experiments, supported by experimental data and detailed protocols, to aid in the robust design and interpretation of your research.

The Importance of Negative Controls

Given that DAR-4M can react with other reactive nitrogen species (RNS) and not exclusively with nitric oxide, the use of appropriate negative controls is essential to validate that the observed fluorescence is indeed attributable to NO.[1] These controls help to minimize false-positive results and increase confidence in the experimental findings. The most common and effective negative controls for this compound experiments are nitric oxide synthase (NOS) inhibitors and nitric oxide scavengers.

Comparison of Negative Controls

To validate that the fluorescence signal from this compound is a direct result of nitric oxide production, two main classes of negative controls are employed: NOS inhibitors and NO scavengers.

Control TypeCompound ExampleMechanism of ActionTypical ConcentrationExpected Outcome
NOS Inhibitor L-NAME (Nω-Nitro-L-arginine methyl ester)Competitively inhibits all three isoforms of nitric oxide synthase (nNOS, iNOS, eNOS), thereby preventing the production of NO from L-arginine.100 µM - 1 mMSignificant reduction in agonist-induced DAR-4M T fluorescence.[2]
NO Scavenger Carboxy-PTIO (2-(4-Carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide)Directly scavenges nitric oxide, converting it to nitrogen dioxide, thus preventing its reaction with DAR-4M.[3]100 µMAttenuation of the DAR-4M T fluorescence signal.[3]
Vehicle Control DMSO (Dimethyl sulfoxide)Serves as a control for the solvent used to dissolve this compound and other compounds, ensuring that the vehicle itself does not induce a fluorescent signal.< 1% (v/v)No significant increase in fluorescence compared to untreated cells.
Unstimulated Control -Cells loaded with this compound but not treated with a stimulus.-Establishes the basal level of nitric oxide production and background fluorescence.

Performance Comparison with an Alternative Probe: DAF-FM diacetate

While this compound offers advantages in terms of photostability and pH insensitivity, it is often compared to the green-fluorescent probe DAF-FM diacetate.

FeatureThis compoundDAF-FM diacetateAdvantage of this compound
Excitation Maximum ~560 nm~495 nmLess phototoxicity and deeper tissue penetration with longer wavelength excitation.
Emission Maximum ~575 nm~515 nmReduced interference from cellular autofluorescence, which is typically in the green spectrum.
pH Sensitivity Stable over a broad pH range (4-12).[4][5]Fluorescence is pH-sensitive and decreases in acidic conditions.More reliable for studies in various cellular compartments, including acidic organelles.
Photostability More photostable.Less photostable.Suitable for longer-term imaging experiments.
Fluorescence Increase (upon NO reaction) ~840-fold[6]~160-foldPotentially higher sensitivity for detecting small changes in NO concentration.

It is important to note that both probes can react with other reactive nitrogen species, emphasizing the need for proper controls.[1]

Experimental Protocols

Here are detailed protocols for conducting this compound experiments with the inclusion of appropriate negative controls.

Protocol 1: Intracellular NO Detection using Fluorescence Microscopy

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Pluronic F-127 (20% w/v in anhydrous DMSO, optional)

  • Cultured cells on glass-bottom dishes or coverslips

  • Imaging Buffer (e.g., HBSS or phenol (B47542) red-free medium)

  • NO agonist (e.g., Bradykinin, Carbachol)

  • L-NAME

  • Carboxy-PTIO

  • Fluorescence microscope with appropriate filter sets (Excitation: ~560 nm, Emission: ~575 nm)

Procedure:

  • Cell Plating: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2]

    • Prepare stock solutions of L-NAME and Carboxy-PTIO in a suitable solvent.

  • Negative Control Pre-incubation (for L-NAME): For the L-NAME negative control group, pre-incubate the cells with 100 µM L-NAME for 30-60 minutes before adding the this compound loading solution.[3]

  • This compound Loading:

    • Prepare a loading solution of 5-10 µM this compound in imaging buffer. To aid in dye dispersion, you can pre-mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[2]

    • Remove the culture medium and wash the cells twice with pre-warmed imaging buffer.

    • Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Washing and De-esterification:

    • Wash the cells twice with pre-warmed imaging buffer to remove excess probe.[2]

    • Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[2]

  • Stimulation and Imaging:

    • Acquire a baseline fluorescence image (F₀).

    • Add the NO agonist to the experimental groups. For the Carboxy-PTIO negative control group, add 100 µM Carboxy-PTIO along with the stimulus.[3]

    • Acquire images at various time points after stimulation to capture the change in fluorescence intensity (F).

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells.

    • Measure the mean fluorescence intensity of the ROIs at each time point.

    • Calculate the fold increase in fluorescence (F/F₀) to quantify NO production.[1]

Protocol 2: Intracellular NO Detection using Flow Cytometry

Materials:

  • This compound (stock solution in anhydrous DMSO)

  • Cells in suspension

  • Cell culture medium

  • PBS or HBSS

  • NO agonist

  • L-NAME

  • Carboxy-PTIO

  • Flow cytometer with excitation at ~560 nm and emission detection at ~575 nm.[3]

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in pre-warmed medium at a concentration of 1 x 10⁶ cells/mL.[3]

  • Negative Control Pre-incubation (for L-NAME): Pre-incubate the L-NAME control cell suspension with 1 mM L-NAME for 30-60 minutes.[3]

  • This compound Loading: Add this compound to a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with pre-warmed medium.[3]

  • Stimulation:

    • Resuspend the cells in fresh, pre-warmed medium.

    • Aliquot cells into flow cytometry tubes for different conditions:

      • Unstimulated Control

      • Positive Control (e.g., 100 µM SNAP)

      • Experimental Group (NO agonist)

      • L-NAME Negative Control (NO agonist added to L-NAME pre-incubated cells)

      • Carboxy-PTIO Negative Control (add 100 µM Carboxy-PTIO along with the NO agonist)[3]

    • Incubate for the desired stimulation period at 37°C, protected from light.

  • Final Wash and Resuspension: Wash the cells once with PBS or HBSS and resuspend in flow cytometry buffer.[3]

  • Flow Cytometry Acquisition and Analysis: Analyze the fluorescence intensity of the cell populations.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol Agonist Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR binds PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R binds ER_Ca Ca²⁺ Store CaM Calmodulin (CaM) ER_Ca->CaM Ca²⁺ release IP3R->ER_Ca opens channel eNOS_inactive eNOS (inactive) CaM->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine eNOS_active->L_Arginine catalyzes NO Nitric Oxide (NO) L_Arginine->NO DAR4M_T DAR-4M T (fluorescent) NO->DAR4M_T DAR4M_AM This compound (non-fluorescent) DAR4M DAR-4M (non-fluorescent) DAR4M_AM->DAR4M hydrolyzed by Esterases Esterases DAR4M->NO reacts with L_NAME L-NAME (Negative Control) L_NAME->eNOS_active inhibits Carboxy_PTIO Carboxy-PTIO (Negative Control) Carboxy_PTIO->NO scavenges

Caption: Nitric oxide signaling and this compound detection pathway.

G start Start cell_prep 1. Cell Preparation (Plating/Harvesting) start->cell_prep neg_control_preinc 2. Negative Control Pre-incubation (e.g., L-NAME) cell_prep->neg_control_preinc dar4m_loading 3. This compound Loading neg_control_preinc->dar4m_loading wash_deester 4. Washing & De-esterification dar4m_loading->wash_deester stim 5. Stimulation with Agonist (Add Carboxy-PTIO here for its control group) wash_deester->stim imaging 6. Image Acquisition / Flow Cytometry stim->imaging analysis 7. Data Analysis (F/F₀ or MFI) imaging->analysis end End analysis->end

Caption: General experimental workflow for this compound experiments.

References

A Comparative Guide to Fluorescent Probes for Quantitative Nitric Oxide Measurement: Limitations of Dar-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is crucial for understanding its diverse roles in physiological and pathological processes. While a variety of fluorescent probes are available for NO detection, each possesses distinct characteristics that can significantly impact experimental outcomes. This guide provides a critical comparison of the widely used probe, Dar-4M AM, with other common alternatives, focusing on their suitability for quantitative NO measurement and supported by experimental data.

Nitric oxide, a transient and highly reactive signaling molecule, presents a significant challenge for direct and precise quantification in biological systems. Fluorescent probes have emerged as invaluable tools for real-time monitoring of NO dynamics. Among these, this compound (diaminorhodamine-4M acetoxymethyl ester) is a popular choice due to its favorable photophysical properties. However, a closer examination reveals inherent limitations that can compromise its utility for accurate quantitative analysis.

The Pitfall of Specificity: this compound as a Reactive Nitrogen Species (RNS) Probe

A primary limitation of this compound for quantitative NO measurement is its lack of specificity. While often marketed as an NO probe, this compound reacts not only with NO but also with other reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻).[1][2] The fluorescence of Dar-4M is potentiated in the presence of peroxynitrite when reacting with low levels of NO donors.[1][2] This cross-reactivity makes it more accurately described as a general RNS indicator. Consequently, attributing an increase in Dar-4M fluorescence solely to NO production can be misleading, as the signal may be a composite of various RNS. This lack of specificity renders quantitative comparisons between samples inappropriate, as the fluorescent yield can be influenced by the presence of other oxidants in the sample.[1][2]

Performance Comparison of Nitric Oxide Probes

The selection of an appropriate fluorescent probe is paramount for obtaining reliable and reproducible quantitative data. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundDAF-FM diacetateCopper-Based Probes (e.g., CuFL)BODIPY-Based Probes
Target Analyte Reactive Nitrogen Species (RNS)Nitric Oxide (indirectly)Nitric Oxide (directly)Nitric Oxide (indirectly)
Excitation Max (nm) ~560[3]~495[3]Varies (e.g., ~490 for CuFL)Varies (e.g., ~505)
Emission Max (nm) ~575[3]~515[3]Varies (e.g., ~515 for CuFL)Varies (e.g., ~525)
Quantum Yield (Φ) ~0.42 (after reaction)~0.81 (after reaction)[4]Varies0.06 to 0.55 (upon reaction)[5]
Detection Limit ~7-10 nM[6]~3 nM[4]Nanomolar range[7]35 nM[5]
Photostability High[3]ModerateVariesHigh
pH Dependence Stable over a wide pH range (4-12)[4]Sensitive to pH below 5.8[6]Generally pH-insensitive in physiological rangeGenerally pH-insensitive in physiological range
Key Advantage High photostability, red-shifted emission minimizes autofluorescence.[3]High sensitivity and well-established.Direct detection of NO.[7]Ultra-rapid response time (≤0.1 s).[5]
Key Limitation Lack of specificity for NO; detects RNS.[1][2]Indirect detection, pH sensitivity.[6]Can be sensitive to other metal ions.Newer, less established.

Experimental Protocols for Quantitative Nitric Oxide Measurement

Accurate quantification of intracellular NO using fluorescent probes requires careful experimental design and execution, including proper controls and calibration.

General Protocol for Intracellular NO Detection
  • Cell Preparation: Culture cells to the desired confluency in a suitable imaging plate or dish.

  • Probe Loading:

    • Prepare a stock solution of the AM ester probe (e.g., this compound, DAF-FM diacetate) in anhydrous DMSO.

    • Dilute the stock solution to a final working concentration (typically 1-10 µM) in a serum-free medium or a balanced salt solution (e.g., HBSS).

    • Remove the culture medium, wash the cells, and incubate them with the probe-containing solution for 20-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with a probe-free medium or buffer to remove extracellular probe.

  • De-esterification: Incubate the cells for an additional 15-30 minutes in a fresh medium to allow for complete de-esterification of the probe by intracellular esterases.

  • Stimulation of NO Production:

    • Experimental Samples: Treat cells with the experimental compounds to induce or inhibit NO production.

    • Positive Control: Treat cells with a known NO donor (e.g., SNAP, DEA/NONOate) to confirm probe responsiveness.

    • Negative Control: Pre-incubate cells with an NOS inhibitor (e.g., L-NAME) before stimulation or use an NO scavenger (e.g., c-PTIO) to confirm the signal is NO-dependent.

  • Image Acquisition: Capture fluorescence images using a fluorescence microscope with the appropriate filter sets for the chosen probe.

Calibration for Quantitative Measurement

For quantitative analysis, it is essential to generate a calibration curve to correlate fluorescence intensity with NO concentration.

  • Prepare NO Standards: Use a reliable NO donor (e.g., SNAP) to generate known concentrations of NO in a cell-free system. The amount of NO released from SNAP can be quantified using methods like the Griess assay.

  • Measure Fluorescence of Standards: Add the fluorescent probe to the solutions with known NO concentrations and measure the fluorescence intensity using a fluorometer or by analyzing the fluorescence intensity of images.

  • Construct Calibration Curve: Plot the fluorescence intensity against the corresponding NO concentration to generate a standard curve.

  • Quantify Intracellular NO: Use the calibration curve to convert the background-corrected fluorescence intensity from the experimental samples into NO concentrations.

Visualizing the Pathways and Workflows

To better understand the processes involved in NO detection, the following diagrams illustrate the signaling pathway and experimental workflow.

NO_Detection_Pathway NO Detection by Diamine-Based Probes cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_AM Cell-Permeable Probe (e.g., this compound) Probe_deesterified Cell-Impermeable Probe (e.g., Dar-4M) Probe_AM->Probe_deesterified Intracellular Esterases NO_Source L-Arginine NOS Nitric Oxide Synthase (NOS) NO_Source->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces RNS Reactive Nitrogen Species (e.g., N2O3, ONOO-) NO->RNS Reacts with O2 and other molecules O2 Oxygen (O2) Fluorescent_Product Fluorescent Triazole Derivative Probe_deesterifiedRNS Probe_deesterifiedRNS Probe_deesterifiedRNS->Fluorescent_Product Reaction

Mechanism of intracellular NO detection by diaminorhodamine-based probes.

Quantitative_NO_Workflow Quantitative NO Measurement Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Probe_Loading 2. Load Cells with Fluorescent Probe Cell_Culture->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Deesterification 4. Allow for Probe De-esterification Washing->Deesterification Treatment 5. Treat Cells (Experimental, Positive/Negative Controls) Deesterification->Treatment Image_Acquisition 6. Acquire Fluorescence Images Treatment->Image_Acquisition Data_Analysis 8. Analyze Fluorescence Intensity Image_Acquisition->Data_Analysis Calibration 7. Perform Calibration with NO Standards Calibration->Data_Analysis Quantification 9. Quantify NO Concentration using Calibration Curve Data_Analysis->Quantification End End Quantification->End

Experimental workflow for quantitative nitric oxide measurement.

Conclusion: Choosing the Right Tool for the Job

While this compound offers advantages in terms of photostability and a broad pH working range, its inherent lack of specificity for nitric oxide makes it a suboptimal choice for precise quantitative measurements. For studies where the primary goal is to quantify NO, alternative probes such as DAF-FM diacetate, despite its own limitations, may offer a more accurate, albeit indirect, measurement. The emergence of direct NO sensors, such as copper-based probes, and probes with ultra-fast response times, like certain BODIPY derivatives, provides promising avenues for future quantitative NO research. Ultimately, the selection of a fluorescent probe should be guided by a thorough understanding of its chemical properties, reactivity, and the specific requirements of the experimental question. Researchers must be cognizant of the limitations of their chosen tools to ensure the generation of accurate and reliable data in the complex and dynamic field of nitric oxide biology.

References

A Researcher's Guide to Validating Dar-4M AM for Nitric Oxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) is critical for understanding its diverse roles in physiology and pathology. Diaminorhodamine-4M acetoxymethyl ester (Dar-4M AM) is a widely used fluorescent probe for detecting intracellular NO. However, rigorous validation of its performance is essential for reliable data interpretation. This guide provides a comparative analysis of this compound against other common NO probes, detailed experimental protocols for its validation, and visual workflows to aid in experimental design.

Comparative Analysis of Fluorescent Probes for Nitric Oxide Detection

The selection of a fluorescent probe for NO detection depends on several key performance indicators, including specificity, sensitivity, photostability, and pH dependence. While this compound offers advantages in terms of its red fluorescence, which minimizes interference from cellular autofluorescence, and its broad pH stability, it is not without limitations.[1][2] The following table summarizes the key characteristics of this compound in comparison to another commonly used probe, DAF-FM DA.

FeatureDiaminorhodamine-4M AM (this compound)4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA)
Target Analyte Reactive Nitrogen Species (RNS), including NO[1]Nitric Oxide (NO)
Fluorescence Orange (~575 nm)[2][3]Green (~515 nm)[1]
Cell Permeability Yes (AM ester form)[2][3]Yes (diacetate form)[4]
pH Sensitivity Low (functional over a wide pH range of 4-12)[3][5]High (fluorescence is pH-dependent)[4]
Specificity Issues Reacts with various reactive nitrogen species, not exclusively NO. Its fluorescence yield is potentiated by peroxynitrite.[1][6][7]Can react with other oxidizing species, leading to potential artifacts.[4]
Sensitivity High fluorescence yield to NO donors.[1] Detection limit reported to be around 10 nM.High sensitivity, with a reported detection limit of around 5 nM for DAF-2.[3][5]
Photostability More photostable than fluorescein-based probes.[8]Prone to photobleaching.

Experimental Protocols for Validation

To ensure the validity of data obtained using this compound, a series of control experiments are recommended. These protocols are designed to assess the probe's specificity and its response to known modulators of NO signaling.

1. In Vitro Specificity Assay

This protocol aims to determine the reactivity of Dar-4M with various reactive oxygen and nitrogen species (ROS/RNS) in a cell-free system.

  • Materials:

    • Dar-4M (the hydrolyzed, cell-impermeable form of the probe)

    • Phosphate-buffered saline (PBS), pH 7.4

    • NO donors (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP), sodium nitroprusside (SNP))

    • Other ROS/RNS: Peroxynitrite (ONOO⁻), superoxide (B77818) (O₂⁻˙), hydrogen peroxide (H₂O₂), nitrite (B80452) (NO₂⁻), nitrate (B79036) (NO₃⁻)

    • 96-well black microplate

    • Fluorometric plate reader

  • Methodology:

    • Prepare a working solution of Dar-4M in PBS.

    • In the 96-well plate, add the Dar-4M solution to wells containing different concentrations of the NO donors and other ROS/RNS.

    • Incubate the plate at 37°C for a specified time, protected from light.

    • Measure the fluorescence intensity using an excitation wavelength of ~560 nm and an emission wavelength of ~575 nm.

    • Expected Outcome: A dose-dependent increase in fluorescence should be observed with NO donors. Minimal to no fluorescence change should be detected with other ROS/RNS alone.[1][7] However, potentiation of the NO donor signal in the presence of peroxynitrite is expected.[1][6]

2. Cellular Validation using NO Synthase (NOS) Modulators

This protocol validates the probe's response to endogenous NO production in a cellular context.

  • Materials:

    • Cultured cells known to produce NO (e.g., endothelial cells, macrophages)

    • This compound

    • Cell culture medium

    • NOS agonist (e.g., acetylcholine, bradykinin, ionomycin)[8][9]

    • NOS inhibitor (e.g., L-NAME, L-NMMA)

    • NO scavenger (e.g., cPTIO)[6]

    • Fluorescence microscope or plate reader

  • Methodology:

    • Culture cells to the desired confluency.

    • Load the cells with this compound (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.[2][10]

    • Wash the cells with fresh medium to remove excess probe.

    • Treat the cells with the NOS agonist to stimulate NO production.

    • In parallel experiments, pre-incubate cells with the NOS inhibitor or NO scavenger before adding the agonist.

    • Image the cells using fluorescence microscopy or quantify the fluorescence intensity using a plate reader.

    • Expected Outcome: A significant increase in fluorescence should be observed in cells treated with the NOS agonist. This increase should be attenuated in cells pre-treated with the NOS inhibitor or NO scavenger.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the validation process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_prep Probe Preparation and Loading cluster_treatment Experimental Treatments cluster_analysis Data Acquisition and Analysis prep_dar Prepare this compound working solution load_cells Load cells with This compound prep_dar->load_cells wash_cells Wash to remove excess probe load_cells->wash_cells control Control (vehicle) agonist NOS Agonist (e.g., Bradykinin) inhibitor NOS Inhibitor (e.g., L-NAME) + Agonist scavenger NO Scavenger (e.g., cPTIO) + Agonist imaging Fluorescence Imaging (Microscopy or Plate Reader) control->imaging agonist->imaging inhibitor->imaging scavenger->imaging quantification Quantify Fluorescence Intensity imaging->quantification comparison Compare fluorescence levels between treatment groups quantification->comparison

Caption: Workflow for cellular validation of this compound.

G cluster_cell Intracellular Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Bradykinin) receptor Receptor agonist->receptor ca_increase ↑ [Ca²⁺]i receptor->ca_increase enos_activation eNOS Activation ca_increase->enos_activation no_production NO Production enos_activation->no_production l_arginine L-Arginine l_arginine->enos_activation dar4m Dar-4M (Non-fluorescent) no_production->dar4m Reaction with RNS dar4m_am This compound (Cell Permeable) esterase Esterases dar4m_am->esterase Hydrolysis esterase->dar4m dar4m_t Dar-4M-T (Fluorescent) dar4m->dar4m_t

Caption: Nitric oxide detection pathway using this compound.

References

Safety Operating Guide

Personal protective equipment for handling Dar-4M AM

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent probe Dar-4M AM, this guide provides crucial safety and logistical information. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining the integrity of your experiments. While this compound itself may not be classified as a hazardous substance, it is typically supplied in dimethyl sulfoxide (B87167) (DMSO), a solvent known for its ability to penetrate the skin.[1][2] Therefore, all handling procedures must account for the properties of DMSO and follow standard good laboratory practices for chemical handling.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for each stage of handling this compound. Consistent and correct use of PPE is the most critical line of defense against potential exposure.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Unpacking Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Laboratory coatNot generally required
Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Laboratory coatNot generally required
Preparation of Stock & Working Solutions Chemical splash goggles or a face shieldChemical-resistant gloves (Neoprene or Butyl rubber recommended over Nitrile for prolonged contact with DMSO)Laboratory coatWork in a certified chemical fume hood
Cellular Staining & Imaging Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatWork in a well-ventilated area
Spill Cleanup & Waste Disposal Chemical splash gogglesHeavy-duty, chemical-resistant gloves (Neoprene or Butyl rubber)Laboratory coatIf spill is large or in a poorly ventilated area, use a respirator with an appropriate cartridge.

Operational Plan: From Receipt to Use

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear safety glasses and chemical-resistant gloves during unpacking.

  • Confirm the product identity and quantity against the packing slip.

2. Storage:

  • Store this compound at -20°C in a desiccated, light-protected environment as recommended.[3]

  • Ensure the container is tightly sealed to prevent moisture contamination.

  • Store in a designated area for fluorescent probes, away from incompatible materials.

3. Preparation of Solutions (to be performed in a chemical fume hood):

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Wear chemical splash goggles, a lab coat, and chemical-resistant gloves (Neoprene or Butyl rubber are preferable for handling DMSO).[1]

  • If working with a lyophilized powder, carefully add the required volume of high-purity, anhydrous DMSO to create a stock solution.

  • For subsequent dilutions into aqueous buffers, use appropriate laboratory equipment and continue to work within the fume hood.

4. Experimental Use:

  • When adding the probe to cell cultures or experimental samples, wear safety glasses, a lab coat, and nitrile gloves.

  • Handle all solutions containing this compound with care to avoid splashes and aerosol generation.

  • Work in a well-ventilated area.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of unwanted this compound as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.

  • Contaminated Materials:

    • Liquids: All buffer solutions and cell media containing this compound should be collected in a designated hazardous waste container.

    • Solids: Pipette tips, centrifuge tubes, gloves, and any other disposable materials that have come into contact with this compound must be disposed of in a solid hazardous waste container.

  • Empty Vials: The original vial, even if appearing empty, should be disposed of as hazardous chemical waste.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Storage (-20°C, Dark, Dry) receiving->storage prep_solutions Prepare Stock & Working Solutions (in Fume Hood) storage->prep_solutions staining Cellular Staining prep_solutions->staining Experimental Use imaging Fluorescence Imaging staining->imaging collect_waste Collect Liquid & Solid Waste imaging->collect_waste Post-Experiment dispose Dispose via Chemical Waste Management collect_waste->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.